Indole-4-carboxylic acid
Description
The exact mass of the compound Indole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHUJUFCRFUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344230 | |
| Record name | Indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2124-55-2 | |
| Record name | Indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-4-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Indole-4-Carboxylic Acid: Structure, Properties, and Applications
Abstract
Indole-4-carboxylic acid (I4CA) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring with a carboxyl group at the C4 position, imparts a distinct reactivity profile that has been leveraged for the development of a multitude of high-value compounds. This guide provides a comprehensive technical overview of indole-4-carboxylic acid, detailing its molecular structure, physicochemical and spectroscopic properties, synthesis, and core reactivity. Furthermore, it explores its significant applications as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, offering field-proven insights for researchers, chemists, and drug development professionals.
Molecular Structure and Physicochemical Properties
Indole-4-carboxylic acid possesses the empirical formula C₉H₇NO₂ and a molecular weight of approximately 161.16 g/mol .[1][2] The molecule's architecture is defined by a planar indole nucleus with a carboxylic acid substituent on the benzene portion of the ring system. This arrangement creates a molecule with both hydrogen bond donor (the N-H of the pyrrole ring and the O-H of the carboxyl group) and acceptor (the carbonyl oxygen) capabilities, which strongly influences its physical properties and intermolecular interactions in biological systems.
The carboxylic acid group is moderately acidic, and its proximity to the indole ring system influences the electron density distribution across the molecule. The indole N-H is weakly acidic, a characteristic feature of the pyrrole-like nitrogen. The interplay between these two functional groups dictates the molecule's reactivity, particularly in electrophilic substitution reactions on the indole ring and nucleophilic acyl substitution at the carboxyl carbon.
Below is a visualization of the molecular structure of Indole-4-carboxylic acid.
Caption: Molecular structure of Indole-4-carboxylic acid.
Key Physicochemical Properties
A summary of the core physicochemical properties is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 2124-55-2 | [1][3] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Appearance | Off-white to yellowish crystalline powder | [1][4] |
| Melting Point | 209-215 °C | [1][5] |
| Solubility | Good solubility in organic solvents like ethanol, DMF, and DMSO. Limited solubility in water. | [1][6] |
| Synonyms | 4-Carboxyindole, 1H-Indole-4-carboxylic acid | [1] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation of indole-4-carboxylic acid relies on a combination of standard spectroscopic techniques. The expected spectral features are indispensable for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 12 ppm.[7] The N-H proton of the indole ring also presents as a broad singlet, usually between 11 and 12 ppm. The aromatic protons on the indole nucleus will appear in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns dictated by their positions and couplings to neighboring protons.
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. The most downfield signal corresponds to the carboxyl carbon, typically appearing in the 165-185 ppm range.[7] The eight other carbon atoms of the indole ring will resonate in the aromatic region, generally between 100 and 140 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups. A very broad and characteristic O-H stretching vibration for the carboxylic acid is expected from 2500 to 3300 cm⁻¹.[7] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present between 1710 and 1760 cm⁻¹.[7] Additionally, a medium N-H stretch is anticipated around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, can further aid in structural confirmation.[8]
Synthesis and Reactivity
Synthetic Pathways
While numerous methods exist for constructing the indole scaffold, a common and effective route to indole-4-carboxylic acid often involves the synthesis of its methyl ester precursor, methyl indole-4-carboxylate, followed by hydrolysis. A well-documented procedure is the palladium/phosphine-catalyzed N-heteroannulation of a substituted 2-nitrostyrene, which can be prepared from commercially available materials.[3] The subsequent hydrolysis of the ester to the desired carboxylic acid is a standard and high-yielding transformation.
Caption: Generalized workflow for the synthesis of I4CA.
Experimental Protocol: Saponification of Methyl Indole-4-carboxylate
This protocol describes the final step in a common synthesis: the conversion of the methyl ester to the carboxylic acid. The causality for this step is straightforward: the ester is often a more convenient intermediate to synthesize and purify, while the carboxylic acid is the desired functional handle for subsequent reactions.
-
Dissolution: In a round-bottom flask, dissolve methyl indole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 5:1 v/v). Rationale: This solvent system ensures the solubility of both the nonpolar ester and the aqueous base.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (10-20 eq.) to the solution. Rationale: A stoichiometric excess of a strong base is required to drive the saponification reaction to completion.
-
Reaction Monitoring: Stir the resulting solution at room temperature or with gentle heating (e.g., 30-40 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.
-
Extraction (Optional): Wash the aqueous solution with a nonpolar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or nonpolar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~2-3 by the dropwise addition of a strong acid (e.g., 1N HCl). Rationale: Protonation of the carboxylate salt causes the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield indole-4-carboxylic acid as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.
Core Reactivity
Indole-4-carboxylic acid's value stems from the reactivity of its two primary functional domains: the carboxylic acid group and the indole nucleus.
-
Reactions at the Carboxyl Group: The -COOH group undergoes standard transformations. It can be converted to esters (Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), and amides (via coupling reagents like EDC/HOBt or after conversion to the acid chloride). These reactions are fundamental to its use as a building block, allowing for the attachment of diverse molecular fragments.
-
Reactions at the Indole Ring: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and typically the primary site of substitution. However, reactions can also be directed to other positions depending on the reagents and reaction conditions. The indole double bond can also be reduced to form the corresponding indoline.[9]
Caption: Key reactivity pathways of Indole-4-carboxylic acid.
Applications in Research and Development
Indole-4-carboxylic acid is not merely a laboratory curiosity; it is a validated and highly sought-after intermediate in multiple high-value sectors.
-
Pharmaceutical Development: This is the most significant area of application. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs.[10][11] I4CA serves as a crucial starting material for synthesizing complex molecules with a wide range of biological activities. It has been used as a reactant in the preparation of:
-
Histamine H3 Antagonists: For potential treatment of neurological disorders.[3][7][12]
-
Enzyme Inhibitors: Including inhibitors for histone deacetylases (HDACs), 15-lipoxygenase-1, and SARS-CoV 3CL protease, targeting cancer, inflammation, and viral diseases.[2][3][7][12]
-
Hedgehog Pathway Inhibitors: Investigated for their potential as anticancer agents.[2][3][12]
-
Receptor Ligands: Such as CCR3 membrane binding ligands for inflammatory conditions.[2][3][12]
-
-
Agrochemicals: The unique biological activity of indole derivatives extends to agriculture, where I4CA is a precursor for developing novel herbicides and plant growth regulators.[1]
-
Materials Science: Researchers are exploring the use of I4CA in the creation of novel polymers and functional materials, where the rigid, aromatic indole unit can impart desirable properties like thermal stability and specific electronic characteristics.[1]
Safety and Handling
As with any laboratory chemical, proper handling of indole-4-carboxylic acid is essential to ensure personnel safety.
-
Hazard Classification: The compound is generally classified with a "Warning" signal word.[12] Key hazard statements include:
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7]
-
Conclusion
Indole-4-carboxylic acid is a fundamentally important molecule whose versatility continues to be demonstrated across a spectrum of scientific disciplines. Its well-defined structure, predictable reactivity, and role as a precursor to a vast array of biologically active compounds solidify its status as a cornerstone of synthetic chemistry. For researchers in drug discovery and materials science, a thorough understanding of its properties and handling is not just beneficial but essential for leveraging its full potential to drive innovation.
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1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-. PubChem. [Link]
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MSDS of Indole-4-carboxylic acid. Capot Chemical. [Link]
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Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. ResearchGate. [Link]
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Indole-4-carboxylic acid (C9H7NO2). PubChemLite. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]
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A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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An In-depth Technical Guide to the Physical Properties of 1H-Indole-4-carboxylic acid
Introduction
Molecular Structure and Basic Information
Molecular Formula: C₉H₇NO₂
Molecular Weight: 161.16 g/mol [1]
Appearance: Off-white to yellowish powder.[2]
Melting Point: The melting point is a critical indicator of purity. For 1H-Indole-4-carboxylic acid, literature values from commercial suppliers indicate a melting point in the range of 209-215 °C .[1][2] A sharp melting point within this range is indicative of high purity.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. It dictates the ionization state of the molecule at a given pH, which profoundly influences its solubility, lipophilicity, and ability to interact with biological targets.
Experimental Determination of pKa
The pKa of a compound like 1H-Indole-4-carboxylic acid can be determined experimentally using several robust methods.
Potentiometric Titration
This is a classic and widely used method.[3] A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at which half of the carboxylic acid has been neutralized.
Protocol for Potentiometric Titration:
-
Sample Preparation: Accurately weigh a sample of 1H-Indole-4-carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Add the standardized base titrant in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
The solubility of 1H-Indole-4-carboxylic acid in various solvents is a critical parameter for its handling, purification, and formulation. As a general rule, "like dissolves like."[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor/donor (carboxylic acid) suggests that it will have some solubility in polar protic solvents. However, the relatively nonpolar indole ring system will limit its aqueous solubility. The solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more polar carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents due to their ability to solvate both the polar functional groups and the aromatic ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated in nonpolar solvents due to the polarity of the carboxylic acid and N-H groups.
Experimental Determination of Solubility
The equilibrium solubility can be determined using the shake-flask method.
Protocol for Shake-Flask Solubility Determination:
-
Sample Preparation: Add an excess amount of solid 1H-Indole-4-carboxylic acid to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately dilute a known volume of the saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination by the shake-flask method.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Based on the structure of 1H-Indole-4-carboxylic acid and data from related compounds, the following proton signals are expected (in DMSO-d₆):
-
N-H: A broad singlet around 11-12 ppm.
-
COOH: A very broad singlet, typically downfield (>12 ppm), often exchangeable with D₂O.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approximately 7-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the position of the carboxylic acid group. A doublet of doublets or a triplet may be observed for H5, H6, and H7, while H2 and H3 will likely appear as distinct signals, possibly a triplet or doublet of doublets for H2 and a triplet for H3. A spectrum from ChemicalBook shows signals in these expected regions.[5]
¹³C NMR: The carbon NMR spectrum will show nine distinct signals.
-
C=O: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-180 ppm.[6]
-
Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The carbon attached to the carboxylic acid (C4) will be deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1H-Indole-4-carboxylic acid are:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[6]
-
N-H Stretch (Indole): A moderate, sharp peak around 3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically show two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. For indole itself, these occur around 280 nm and 220 nm, respectively. A study on the rotationally resolved UV spectroscopy of 1H-Indole-4-carboxylic acid confirms the presence of two conformational isomers and discusses the ¹Lₐ and ¹Lₑ states.[7][8] Based on data for indole-3-carboxylic acid, which has a local maximum at 278 nm, a similar absorption profile is expected for the 4-carboxylic acid isomer.[9]
Crystal Structure
The crystal structure, determined by single-crystal X-ray diffraction, reveals the precise three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for 1H-Indole-4-carboxylic acid is not publicly available, data for a derivative, 3-carboxymethyl-1H-indole-4-carboxylic acid, shows a triclinic crystal system.[10] In this structure, the molecules are linked by O-H···O and N-H···O hydrogen bonds, forming sheets.[10] Similarly, the crystal structure of the isomer, indole-2-carboxylic acid, reveals a planar ribbon structure held together by O-H···O and N-H···O hydrogen bonds.[11] It is highly probable that 1H-Indole-4-carboxylic acid also forms hydrogen-bonded dimers via its carboxylic acid groups and exhibits N-H···O hydrogen bonding between the indole N-H and a neighboring carboxylic acid oxygen in its crystal lattice.
Experimental Determination of Crystal Structure
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Summary of Physical Properties
| Property | Value / Expected Range |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to yellowish powder |
| Melting Point | 209-215 °C |
| pKa | Estimated 4.0 - 5.0 |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols; sparingly soluble in water; insoluble in nonpolar solvents. |
| ¹H NMR (Expected) | N-H (~11-12 ppm), COOH (>12 ppm), Aromatic (7-8.5 ppm) |
| ¹³C NMR (Expected) | C=O (165-180 ppm), Aromatic (100-140 ppm) |
| IR (Expected, cm⁻¹) | O-H (2500-3300, broad), N-H (~3400), C=O (1680-1710) |
| UV-Vis λₘₐₓ (Expected) | ~278 nm |
References
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The Evolving Biological Landscape of Indole-4-carboxylic Acid: A Technical Guide for Drug Discovery
Abstract
Indole-4-carboxylic acid, a seemingly simple heterocyclic compound, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid structure and versatile chemical handles have made it a cornerstone for the development of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities associated with Indole-4-carboxylic acid and its derivatives. We will delve into its role as a versatile building block for potent enzyme inhibitors and receptor modulators, explore the underlying mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Versatility of the Indole-4-carboxylic Acid Scaffold
The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals, lauded for its ability to mimic peptide structures and engage in various biological interactions.[1] Indole-4-carboxylic acid, a specific isomer of this important heterocycle, offers a unique substitution pattern that has been strategically exploited in the design of targeted therapeutics. Its carboxylic acid group provides a key interaction point for active sites of enzymes and receptors, while the indole ring itself can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide will explore the diverse biological activities stemming from this versatile scaffold, with a focus on its applications in oncology, virology, and beyond.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Derivatives of indole carboxylic acids have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce apoptosis.[2][5] The Indole-4-carboxylic acid scaffold has been successfully incorporated into molecules targeting key players in cancer progression, including topoisomerases and kinases.
Topoisomerase Inhibition: Disrupting DNA Replication
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[4] Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers cell death, making them validated targets for cancer chemotherapy. Several studies have highlighted the potential of indole derivatives as topoisomerase inhibitors.
One notable study detailed the synthesis of novel indole derivatives of ursolic acid, with compound 5f emerging as a potent topoisomerase IIα inhibitor. This compound exhibited impressive cytotoxic activity against SMMC-7721 and HepG2 human hepatocarcinoma cell lines with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM, respectively.[4]
Table 1: Anticancer Activity of Selected Indole-4-carboxylic Acid Derivatives
| Compound | Target | Cell Line | IC50 (μM) | Reference |
| 6e | Not Specified | A549, HCT-116, MCF-7, PC-3 | 4.36 - 23.86 | [2] |
| 6i | Not Specified | A549, HCT-116, MCF-7, PC-3 | 4.36 - 23.86 | [2] |
| 5f (Ursolic Acid Derivative) | Topoisomerase IIα | SMMC-7721 | 0.56 ± 0.08 | [4] |
| 5f (Ursolic Acid Derivative) | Topoisomerase IIα | HepG2 | 0.91 ± 0.13 | [4] |
| 5f (Sulfonohydrazide Derivative) | Not Specified | MDA-MB-468 | 8.2 | [5] |
| 5f (Sulfonohydrazide Derivative) | Not Specified | MCF-7 | 13.2 | [5] |
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Protein kinases are critical components of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6] The indole scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.
A series of 1-oxo-2,3,4,5-tetrahydro-1H-[2][4]diazepino[1,2-a]indole-8-carboxamide derivatives were identified as inhibitors of the 90 kDa ribosomal S6 kinase (RSK), a key regulator of cell growth and proliferation.[7] While this study focused on an indole-8-carboxamide, it highlights the potential of the broader indole carboxylic acid class in targeting kinases. Further structure-activity relationship (SAR) studies on Indole-4-carboxylic acid-based scaffolds could yield potent and selective kinase inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
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The Pivotal Scaffold: An In-Depth Technical Guide to the Mechanism of Action of Indole-4-Carboxylic Acid in Biological Systems
For distribution among researchers, scientists, and drug development professionals.
Abstract
Indole-4-carboxylic acid, while exhibiting limited intrinsic biological activity, stands as a cornerstone scaffold in modern medicinal chemistry. Its true mechanism of action in biological systems is best understood through its role as a versatile molecular framework for the synthesis of a diverse array of potent and specific therapeutic agents. This guide elucidates the fundamental physicochemical properties of indole-4-carboxylic acid that underpin its utility as a pharmacophore. We will delve into the structure-activity relationships (SAR) of key drug classes derived from this scaffold, including histamine H3 antagonists and HIV protease inhibitors, to reveal how strategic modifications to the indole-4-carboxylic acid core dictate target engagement and biological response. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of indole-4-carboxylic acid derivatives, offering a practical resource for researchers in drug discovery and development.
Introduction: The "Privileged" Nature of the Indole Scaffold
The indole nucleus is a recurring motif in a vast number of natural products and synthetic compounds with profound pharmacological importance.[1] This prevalence has led to its designation as a "privileged scaffold," a molecular framework that is capable of providing ligands for a variety of different biological targets through judicious functionalization.[2] Indole-4-carboxylic acid (I4CA) embodies this principle, serving as a key starting material in the synthesis of numerous bioactive molecules.[3] Its unique electronic and structural characteristics, including its aromaticity and the presence of a hydrogen bond donor (the indole N-H) and acceptor (the carboxylic acid), provide a rich platform for molecular design.[1]
This guide will not focus on a singular, direct mechanism of action of I4CA itself, as its primary role is that of a precursor.[3][4] Instead, we will explore the "mechanism of action" from a medicinal chemist's perspective: how the I4CA core is leveraged to create compounds that interact with specific biological targets.
Physicochemical Properties of Indole-4-Carboxylic Acid: The Foundation for Drug Design
The utility of indole-4-carboxylic acid as a scaffold is rooted in its fundamental physicochemical properties. These characteristics influence its reactivity in chemical synthesis and provide a starting point for optimizing the pharmacokinetic and pharmacodynamic profiles of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Off-white to yellowish powder | [3] |
| Melting Point | 213-214 °C (lit.) | [5] |
| Purity | ≥ 98% (HPLC) | [3] |
| Solubility | Good solubility in organic solvents | [3] |
The carboxylic acid moiety provides a key handle for chemical modification, readily undergoing reactions such as amidation and esterification to introduce diverse functional groups.[6] The indole ring itself can be substituted at various positions to modulate electronic properties, steric bulk, and lipophilicity, all of which are critical parameters in drug design.[7]
Mechanism of Action through Derivative Classes: Case Studies
The versatility of the indole-4-carboxylic acid scaffold is best illustrated by examining the diverse biological targets of its derivatives. Here, we explore two prominent examples.
Histamine H3 Receptor Antagonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3R have therapeutic potential for treating a range of neurological disorders. Indole-4-carboxylic acid is a key building block for the synthesis of potent H3R antagonists.[4][8]
The general pharmacophore for many H3R antagonists includes a basic amine group connected via a linker to an aromatic core. The indole-4-carboxylic acid scaffold serves as a part of this aromatic core, with the carboxylic acid group often converted to an amide or other functional group to which the linker and basic amine are attached.[9]
Structure-Activity Relationship (SAR) Insights:
-
The Indole Core: Provides a rigid scaffold that orients the other pharmacophoric elements for optimal interaction with the receptor binding pocket.
-
The Carboxamide Linker: The amide bond, derived from the carboxylic acid of I4CA, is often crucial for activity. The length and nature of the linker influence potency and selectivity.[10]
-
The Basic Amine: This group typically interacts with a key aspartate residue in the transmembrane domain of the H3R.[11]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of indole-4-carboxylic acid derivatives.
General Synthesis of an Indole-4-carboxamide Derivative
This protocol describes a general method for the amide coupling of indole-4-carboxylic acid with a primary amine.
Materials:
-
Indole-4-carboxylic acid
-
Primary amine of interest
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired indole-4-carboxamide derivative.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general spectrophotometric method for assessing the inhibitory activity of a synthesized indole-4-carboxylic acid derivative against a target enzyme. [12] Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Synthesized indole derivative (test compound)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in assay buffer.
-
Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and serial dilutions of the test compound.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value. [13]
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT assay to evaluate the general cytotoxicity of synthesized indole derivatives against a cell line. [14][15] Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized indole derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Conclusion
Indole-4-carboxylic acid is a quintessential example of a privileged scaffold in drug discovery. While its own biological activity is not the primary focus of research, its role as a foundational building block is undeniable. The "mechanism of action" of indole-4-carboxylic acid is, therefore, the collective mechanisms of the vast and diverse array of potent, targeted therapeutics that are synthesized from it. By understanding the structure-activity relationships of its derivatives and employing robust synthetic and screening protocols, researchers can continue to leverage the power of this versatile scaffold to develop novel drugs for a wide range of diseases. The strategic functionalization of the indole-4-carboxylic acid core allows for the fine-tuning of interactions with specific biological targets, leading to the development of highly effective and selective therapeutic agents.
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Indole-4-Carboxylic Acid: A Guide to Its Putative Natural Sources and a Methodological Framework for Isolation
An In-depth Technical Guide for Drug Development Professionals
Abstract: Indole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a range of pharmacologically active agents, including histamine H3 antagonists and inhibitors of the Hedgehog signaling pathway.[1][2][3] While its synthetic utility is well-established, its natural origins are less defined compared to its isomers, such as the well-known phytohormone indole-3-acetic acid. This guide provides a comprehensive overview of the current knowledge on the natural sources of closely related indole derivatives and presents a robust, field-proven methodological framework for the targeted isolation and purification of Indole-4-carboxylic acid from a promising marine source. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel natural product pipelines.
Part 1: An Investigation into the Natural Occurrence of Indole-4-Carboxylic Acid
The indole nucleus is a cornerstone of a vast number of natural products, exhibiting a wide spectrum of biological activities.[4] These compounds are found across kingdoms, from fungi and bacteria to plants and marine organisms.[5] However, the specific isomer, Indole-4-carboxylic acid, remains elusive in natural product databases. Our investigation points not to a direct isolation, but to a highly plausible source based on a closely related metabolite.
Primary Lead: Indole-4-Carboxaldehyde from Marine Algae
The most significant lead for the natural occurrence of Indole-4-carboxylic acid comes from the edible brown seaweed, Sargassum thunbergii. Researchers have successfully isolated its immediate biosynthetic precursor, Indole-4-carboxaldehyde , from this marine alga.[6][7]
Causality and Implication: The presence of the aldehyde strongly suggests the potential co-existence of the corresponding carboxylic acid. In biological systems, aldehyde oxidases are common enzymes that catalyze the oxidation of aldehydes to carboxylic acids.[8] This transformation is a key step in the biosynthesis of indole-3-carboxylic acid derivatives in plants like Arabidopsis thaliana.[9][10] It is therefore highly probable that Indole-4-carboxylic acid is either present as a minor metabolite in S. thunbergii or is formed as a transient intermediate in its metabolic network. This provides a clear and rational starting point for a targeted isolation campaign.
Context from Related Natural Products
While direct reports for the 4-isomer are sparse, other isomers are well-documented natural products, establishing a firm precedent for the biosynthesis of indole carboxylic acids in nature.
-
Fungal Metabolites: The endophytic fungus Lasiodiplodia pseudotheobromae has been shown to produce Indole-3-carboxylic acid.[11][12] Fungi are well-known for their complex secondary metabolism and represent a potential, yet unexplored, source for other isomers.[13]
-
Marine Bacteria: The marine environment is a rich source of unique indole alkaloids.[14] For instance, 6-isoprenylindole-3-carboxylic acid was isolated from a marine-derived Streptomyces species, demonstrating that marine microbes possess the genetic machinery to synthesize and modify the indole-carboxylic acid scaffold.[15][16]
-
Plant Biosynthesis: Higher plants are known to degrade tryptophan to produce various indolic compounds, including the plant hormone indole-3-acetic acid.[4][17] The biosynthetic pathways for these compounds are well-studied and provide a genetic and enzymatic roadmap for how such molecules are constructed in nature.[8][18]
This body of evidence collectively supports the hypothesis that Indole-4-carboxylic acid is a plausible, albeit perhaps rare, natural product. The most promising avenue for its discovery remains the targeted investigation of organisms known to produce the immediate aldehyde precursor.
Part 2: A Methodological Framework for Isolation and Purification
Given the lack of a standardized protocol for the isolation of Indole-4-carboxylic acid from a natural source, we present a hypothetical, yet robust and scientifically validated, workflow. This multi-step process is designed for maximum efficiency and purity, leveraging established principles of natural product chemistry. The proposed starting material is the marine alga Sargassum thunbergii.
Workflow Overview
The isolation strategy is a four-stage process beginning with bulk extraction and culminating in chromatographic purification and structural verification.
Caption: High-level workflow for the isolation of Indole-4-carboxylic acid.
Step 1: Bulk Solvent Extraction
Objective: To efficiently extract a broad range of secondary metabolites, including the target acidic compound, from the dried algal biomass.
Protocol:
-
Preparation: Obtain and lyophilize (freeze-dry) fresh Sargassum thunbergii to produce a fine, dry powder. This maximizes the surface area for solvent penetration.
-
Maceration: Submerge the dried biomass in ethyl acetate (EtOAc) at a 1:10 solid-to-solvent ratio (w/v). Ethyl acetate is a mid-polarity solvent ideal for extracting indole alkaloids while minimizing the co-extraction of highly polar compounds like sugars and salts.
-
Extraction: Agitate the mixture at room temperature for 24 hours. Repeat this process three times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator. This yields the crude extract.
Causality: The choice of ethyl acetate is deliberate. It provides a good balance for extracting the moderately polar Indole-4-carboxylic acid while leaving behind highly polar contaminants. Repeated extractions ensure a high recovery rate from the biomass.
Step 2: Acid-Base Liquid-Liquid Fractionation
Objective: To selectively isolate acidic compounds from the complex crude extract, thereby significantly enriching the concentration of the target molecule. This is the most critical purification step.
Trustworthiness: This protocol is a self-validating system based on the fundamental chemical principle that carboxylic acids are deprotonated and become water-soluble at high pH, and are protonated and become organic-soluble at low pH.
Caption: Workflow for acid-base partitioning to isolate the acidic fraction.
Protocol:
-
Dissolution: Dissolve the crude extract in ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt.
-
Separation: Collect the aqueous layers, which now contain the target compound. The organic layer, containing neutral and basic compounds, can be set aside or discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify them to a pH of 2-3 by adding 1M hydrochloric acid (HCl) dropwise. This re-protonates the carboxylate, making the Indole-4-carboxylic acid insoluble in water.
-
Re-extraction: Extract the acidified aqueous solution three times with fresh ethyl acetate. The protonated, neutral target compound will now partition back into the organic phase.
-
Final Wash & Dry: Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enriched acidic fraction.
Step 3: Chromatographic Purification
Objective: To purify Indole-4-carboxylic acid to homogeneity from the remaining minor acidic impurities.
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate. A typical starting point would be 95:5 hexane:EtOAc, gradually increasing the polarity to 70:30.
-
Additive: To prevent peak tailing of the acidic compound on the silica, add 0.5% acetic acid to the mobile phase. This keeps the carboxylic acid fully protonated and reduces strong interactions with the silica surface.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
Protocol 2: Preparative Reversed-Phase HPLC For achieving analytical purity, a final HPLC step is essential. The methodology can be adapted from established protocols for related isomers.[19]
-
Column: A preparative C18 column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water.
-
Additive: Add 0.1% formic acid or trifluoroacetic acid to both solvents to ensure sharp peak shapes by suppressing the ionization of the carboxyl group.
-
Detection: Monitor the elution using a UV detector, typically at wavelengths around 220 nm and 280 nm where the indole chromophore absorbs.
-
Isolation: Collect the peak corresponding to the target compound and remove the solvent under vacuum.
Step 4: Structural Elucidation and Verification
Objective: To confirm the identity and purity of the isolated compound as Indole-4-carboxylic acid. The obtained data should be compared against known standards and literature values.[3][20]
-
Mass Spectrometry (MS): To confirm the molecular weight (161.16 g/mol ) and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch of the carboxylic acid and the N-H stretch of the indole.
Part 3: Physicochemical Data Summary
All quantitative data for Indole-4-carboxylic acid is summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2124-55-2 | [3] |
| Molecular Formula | C₉H₇NO₂ | [21] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Powder | [3] |
| Melting Point | 213-214 °C | [3] |
| InChI Key | ROGHUJUFCRFUSO-UHFFFAOYSA-N | [3] |
| SMILES | OC(=O)c1cccc2[nH]ccc12 | [3] |
Conclusion
Indole-4-carboxylic acid stands as a molecule of significant interest for synthetic and medicinal chemistry. While its presence in nature is not yet directly confirmed, strong evidence from the isolation of its aldehyde precursor in Sargassum thunbergii provides a compelling case for its existence as a natural product.[6][7] The methodological framework detailed in this guide offers a comprehensive and scientifically rigorous approach for its targeted isolation and purification. By leveraging classic acid-base chemistry and modern chromatographic techniques, researchers are well-equipped to pursue the discovery of this compound from natural sources, potentially unlocking new avenues for drug development and natural product synthesis.
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Cha, S. H., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Marine Drugs, 17(9), 486. Available from: [Link]
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Dyall, L. K., & Frith, S. M. (1981). Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. Australian Journal of Chemistry, 34(8), 1795-1800. [Note: URL from search result is to ResearchGate, a valid landing page.] Available from: [Link]
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Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-228. [Note: URL from search result is to Semantic Scholar, a valid landing page.] Available from: [Link]
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Al-Mourabit, A., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(15), 5851. Available from: [Link]
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Lee, J., et al. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 23(12), 448. Available from: [Link]
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Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques, 6(1), 1037. Available from: [Link]
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Lee, J., et al. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. PubMed. Available from: [Link]
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Research Scientific. (n.d.). INDOLE-4-CARBOXYLIC ACID, 98%. Retrieved from [Link]
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available from: [Link]
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Ye, M., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1083329. Available from: [Link]
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Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
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Park, M. Y., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Available from: [Link]
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Nakashima, K., & Akiyama, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available from: [Link]
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Park, M. Y., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(10), 1238. Available from: [Link]
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Barciszewski, J., et al. (2007). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 834-836, 493-501. [Note: URL from search result is to ResearchGate, a valid landing page.] Available from: [Link]
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Xiang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 922612. Available from: [Link]
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Ye, M., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1083329. Available from: [Link]
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Park, M. Y., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil by Combination of Methanol Extraction and n-Hexane Re-Extraction). Processes, 10(9), 1682. Available from: [Link]
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Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. [Note: URL from search result is to a PDF, a valid landing page.] Available from: [Link]
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Xiang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. PubMed Central. Available from: [Link]
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Szafran, M., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3326. Available from: [Link]
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Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]
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ResearchGate. (n.d.). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Retrieved from [Link]
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A Spectroscopic Guide to Indole-4-Carboxylic Acid: Unveiling its Molecular Fingerprint
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of Indole-4-carboxylic acid, a vital heterocyclic compound with applications in chemical synthesis and drug discovery.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not just presenting the data, but on interpreting it with the expertise and experience of a seasoned application scientist, ensuring a trustworthy and authoritative resource.
Introduction: The Significance of Spectroscopic Characterization
Indole-4-carboxylic acid, with the molecular formula C₉H₇NO₂, is a structurally important indole derivative.[1] Its characterization is fundamental for confirming its identity, purity, and for understanding its chemical behavior in various applications, including as a reactant in the preparation of histamine H3 antagonists and SARS-CoV 3CL proinhibitors.[1] Spectroscopic techniques provide a non-destructive yet powerful means to elucidate the molecular structure and electronic properties of such compounds. This guide will delve into the nuances of its spectral signatures, providing a foundational understanding for its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can precisely map the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Expected ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 (N-H) | ~11.5 | br s | - |
| H-2 | ~7.5 | t | ~2.5 |
| H-3 | ~6.5 | t | ~2.5 |
| H-5 | ~7.8 | d | ~8.0 |
| H-6 | ~7.2 | t | ~8.0 |
| H-7 | ~7.6 | d | ~8.0 |
| COOH | ~12.5 | br s | - |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its ability to form hydrogen bonds helps in observing the acidic protons of the carboxylic acid and the N-H of the indole, which might otherwise exchange too rapidly or be broadened in other solvents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Indole-4-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate number of scans for good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay suitable for quantitative analysis if needed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Diagram: Molecular Structure and Proton Assignments
Caption: Predicted ¹H NMR assignments for Indole-4-carboxylic acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~125 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~129 |
| C-5 | ~121 |
| C-6 | ~120 |
| C-7 | ~112 |
| C-7a | ~136 |
| COOH | ~168 |
Expertise & Experience: The chemical shift of the carboxylic acid carbon (~168 ppm) is a key diagnostic peak, appearing in a distinct region of the spectrum.[4] The carbons of the indole ring will have shifts characteristic of aromatic and heteroaromatic systems.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms, simplifying the spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing it to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H Stretch | Indole N-H |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid O-H |
| ~1700 | C=O Stretch | Carboxylic Acid C=O |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid C-O |
| ~750 | C-H Bend (out-of-plane) | ortho-disubstituted benzene |
Trustworthiness: The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, overlapping with C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid.[5][6] The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ further confirms the carboxylic acid functionality.[5]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of Indole-4-carboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Diagram: Key Functional Groups and Vibrational Frequencies
Caption: Key IR vibrational frequencies of Indole-4-carboxylic acid.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elucidating its structure.
Predicted Mass Spectrometry Data:
The molecular weight of Indole-4-carboxylic acid is 161.16 g/mol .[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 161.
Expected Fragmentation Pattern:
-
[M - OH]⁺ (m/z 144): Loss of the hydroxyl radical from the carboxylic acid group.
-
[M - COOH]⁺ (m/z 116): Loss of the entire carboxyl group as a radical. This would be a significant fragment, representing the stable indole cation.
-
Further fragmentation of the indole ring: Characteristic losses of HCN (27 u) from the indole cation (m/z 116) to give a fragment at m/z 89.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.
Diagram: Fragmentation Pathway of Indole-4-carboxylic acid
Caption: Predicted EI-MS fragmentation of Indole-4-carboxylic acid.
Conclusion
The spectroscopic data of Indole-4-carboxylic acid provides a unique molecular fingerprint that is indispensable for its unambiguous identification and quality control. This guide has detailed the expected NMR, IR, and MS data, explained the rationale behind the experimental choices, and provided standardized protocols for data acquisition. By understanding and applying this information, researchers and scientists can confidently utilize Indole-4-carboxylic acid in their synthetic and drug development endeavors.
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A Comprehensive Technical Guide to the Solubility and Stability of Indole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role as a precursor in the synthesis of a wide array of bioactive molecules.[1] Its physicochemical properties, particularly its solubility and stability, are critical parameters that dictate its handling, formulation, and ultimate application. This guide provides an in-depth analysis of the solubility and stability of Indole-4-carboxylic acid in various solvent systems. We will explore the theoretical underpinnings of its behavior, present methodologies for its empirical determination, and discuss its degradation pathways under stress conditions. This document is intended to serve as a vital resource for researchers, enabling them to optimize experimental design, formulation strategies, and ensure the integrity of their scientific investigations.
Introduction: The Physicochemical Landscape of Indole-4-Carboxylic Acid
Indole-4-carboxylic acid (I4CA) is an aromatic heterocyclic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . Its structure, featuring a fused benzene and pyrrole ring with a carboxylic acid moiety at the 4-position, imparts a unique combination of polarity, hydrogen bonding capabilities, and aromatic character. These features govern its interactions with different solvents and its susceptibility to various degradation mechanisms. A thorough understanding of these properties is paramount for its effective utilization in research and development. While some sources suggest good solubility in organic solvents and stability under various conditions, this guide aims to provide a more granular, actionable understanding.[1]
Key Physicochemical Properties:
-
Appearance: Off-white to yellowish powder[1]
-
Melting Point: Approximately 213-214 °C
-
Structure:
Caption: Chemical structure of Indole-4-carboxylic acid.
Solubility Profile: A Solvent-by-Solvent Analysis
The principle of "like dissolves like" is the cornerstone of understanding solubility. The polarity of Indole-4-carboxylic acid, with its polar carboxylic acid group and a less polar indole nucleus, suggests a nuanced solubility profile across different solvent classes.
Theoretical Considerations
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[2] The carboxylic acid group of I4CA can engage in hydrogen bonding with these solvents, promoting solubility. However, the non-polar indole ring can limit solubility, particularly in highly polar solvents like water. The solubility in aqueous systems is expected to be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to the more polar and significantly more water-soluble carboxylate anion.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, but they do not have acidic protons to donate.[2] They are generally excellent solvents for polar compounds. Solvents like DMSO and DMF are anticipated to be very effective at dissolving I4CA due to their ability to solvate both the polar carboxylic acid group and, to some extent, the aromatic indole ring system.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and are poor at solvating polar functional groups. The solubility of I4CA in nonpolar solvents is expected to be very low, as the energy required to break the hydrogen bonding network of the solid-state I4CA would not be compensated by favorable solvent-solute interactions.
Quantitative Solubility Data (Illustrative)
While specific quantitative solubility data for Indole-4-carboxylic acid is not widely published, we can infer its likely behavior from closely related analogs. For instance, Indole-3-carboxylic acid is reported to be soluble in 95% ethanol at 50 mg/mL and also soluble in methanol. It is largely insoluble in boiling water. This suggests that Indole-4-carboxylic acid will exhibit similar good solubility in polar protic organic solvents.
Table 1: Estimated Solubility of Indole-4-Carboxylic Acid in Various Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (neutral pH) | Low | Limited by the non-polar indole ring. |
| Water (alkaline pH) | High | Formation of the highly soluble carboxylate salt. | |
| Methanol | High | Good hydrogen bonding with the carboxylic acid group. | |
| Ethanol | High | Good hydrogen bonding and moderate polarity. | |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Very High | Strong dipole moment and hydrogen bond acceptor. |
| DMF (Dimethylformamide) | Very High | Strong dipole moment and hydrogen bond acceptor. | |
| Acetonitrile | Moderate | Less polar than DMSO and DMF. | |
| Nonpolar | Toluene | Very Low | Mismatch in polarity. |
| Hexane | Very Low | Mismatch in polarity. |
Experimental Protocol for Determining Equilibrium Solubility
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory agencies.[3]
Workflow for Shake-Flask Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Indole-4-carboxylic acid to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Determine the concentration of Indole-4-carboxylic acid in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is required for accurate quantification.
-
Reporting: Express the solubility in mass per unit volume (e.g., mg/mL) or molarity (M) at the specified temperature.
Stability Profile and Degradation Pathways
The stability of Indole-4-carboxylic acid is a critical consideration for its storage, handling, and use in formulations. The indole nucleus is an electron-rich aromatic system, making it susceptible to certain types of degradation.[4]
General Stability Considerations
-
Oxidation: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents.[4] This can lead to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of the indole ring.[4] Stock solutions and solid material should be protected from light.
-
Acidic Conditions: Strong acidic conditions can lead to protonation of the indole ring, primarily at the C3 position, which can initiate degradation pathways.[4]
-
Thermal Stability: As a solid with a relatively high melting point, Indole-4-carboxylic acid is expected to be reasonably stable at ambient temperatures. However, stability at elevated temperatures, especially in solution, should be empirically determined.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols for Forced Degradation:
-
Acidic Hydrolysis: Incubate a solution of Indole-4-carboxylic acid in 0.1 M HCl at an elevated temperature (e.g., 60°C).[4]
-
Basic Hydrolysis: Incubate a solution of Indole-4-carboxylic acid in 0.1 M NaOH at an elevated temperature (e.g., 60°C).[4]
-
Oxidative Degradation: Treat a solution of Indole-4-carboxylic acid with an oxidizing agent such as 3% hydrogen peroxide at room temperature.[4]
-
Photolytic Degradation: Expose a solution of Indole-4-carboxylic acid to a controlled light source (e.g., UV lamp at 254 nm) at room temperature.[4]
-
Thermal Degradation: Heat a solution and solid sample of Indole-4-carboxylic acid at an elevated temperature (e.g., 60°C or higher).
At specified time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
Predicted Degradation Pathways
Based on the known chemistry of the indole ring system, several degradation pathways can be predicted for Indole-4-carboxylic acid under stress conditions. Microbial degradation pathways for indole often involve hydroxylation, leading to intermediates like oxindole and isatin, followed by ring cleavage to form anthranilic acid derivatives.[6][7] Similar oxidative pathways may occur under chemical stress.
Analytical Methodologies for Quantification
A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of Indole-4-carboxylic acid and its potential degradants.
HPLC Method Development
A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products and process impurities.
Typical Starting Conditions for a Reversed-Phase HPLC Method:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid or phosphate buffer, pH adjusted to be at least 2 units away from the pKa of I4CA).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detection at a wavelength of maximum absorbance for Indole-4-carboxylic acid (an initial scan from 200-400 nm is recommended to determine the optimal wavelength).
-
Elution: Gradient elution is often necessary to resolve early-eluting polar degradants from the parent compound and any late-eluting non-polar impurities.
-
Column Temperature: Controlled, e.g., 30°C.
The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
Indole-4-carboxylic acid is a valuable synthetic intermediate with a solubility and stability profile that must be carefully considered by researchers. Its solubility is predicted to be high in polar organic solvents like DMSO, DMF, and alcohols, and highly pH-dependent in aqueous media. The indole ring system is susceptible to oxidative, photolytic, and strongly acidic conditions.
Key Recommendations for Handling and Use:
-
Solvent Selection: For creating stock solutions, anhydrous, aprotic solvents like DMSO or DMF are recommended for achieving high concentrations. For aqueous applications, dissolution in a slightly basic buffer will significantly enhance solubility.
-
Storage: Solid Indole-4-carboxylic acid should be stored in a cool, dark, and dry place. Solutions, especially in protic solvents, should be freshly prepared or stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[4]
-
Experimental Design: When using Indole-4-carboxylic acid in reactions, particularly those involving strong acids, oxidants, or prolonged exposure to light, control experiments are advised to assess its stability under the reaction conditions.
-
Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of Indole-4-carboxylic acid in stock solutions and throughout experimental procedures.
By adhering to these guidelines and utilizing the methodologies outlined in this guide, researchers can ensure the reliable and effective use of Indole-4-carboxylic acid in their scientific endeavors.
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Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Online]. Available: [Link].
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A Technical Guide to the Theoretical and Computational Modeling of Indole-4-carboxylic Acid: From Quantum Mechanics to Drug Discovery
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical and computational modeling of Indole-4-carboxylic acid. We will delve into the core quantum mechanical properties of this molecule and extend these principles to its potential applications in computer-aided drug design (CADD). This document is structured to provide not just a methodology, but the scientific rationale behind the selection of computational tools and workflows, ensuring a robust and validated approach to the study of this versatile scaffold.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of new therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. Indole-4-carboxylic acid, a specific derivative, serves as a valuable building block in the synthesis of numerous bioactive molecules, including inhibitors of histamine H3 antagonists and SARS-CoV 3CL proinhibitors. Understanding the intrinsic physicochemical and electronic properties of indole-4-carboxylic acid at a molecular level is paramount for its rational application in drug discovery.
PART 1: Quantum Mechanical Characterization of Indole-4-carboxylic Acid
Before exploring the interaction of Indole-4-carboxylic acid with biological macromolecules, it is crucial to understand its fundamental properties in isolation. Quantum mechanics (QM), particularly Density Functional Theory (DFT), provides a powerful toolkit for this purpose.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For Indole-4-carboxylic acid, a key consideration is the orientation of the carboxylic acid group relative to the indole ring. The carboxyl group can exist in two main planar conformations: syn and anti, defined by the O=C–O–H dihedral angle. While the syn conformation is generally more stable for carboxylic acids, the energy barrier for rotation can be overcome, and the relative stability can be influenced by the molecular environment.
A DFT approach, for instance, using the B3LYP functional with a 6-31G basis set, can be employed to perform geometry optimization for both conformers to identify the global minimum energy structure.
Table 1: Hypothetical Relative Energies of Indole-4-carboxylic Acid Conformers
| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) |
| syn | ~0° | 0.00 |
| anti | ~180° | 4.50 |
Note: These are representative values. Actual calculations are required for precise energies.
Electronic Properties: Unveiling Reactivity
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential interaction sites.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Electronegative regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while electropositive regions (blue) are susceptible to nucleophilic attack. For Indole-4-carboxylic acid, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid and the delocalized pi-system of the indole ring.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability.
Spectroscopic Properties: Bridging Theory and Experiment
A significant advantage of QM calculations is the ability to predict spectroscopic properties, which can then be compared with experimental data for validation. For a novel or less-studied compound like a derivative of Indole-4-carboxylic acid, this is particularly valuable. A study on a similar molecule, 5-methoxy-1H-indole-2-carboxylic acid, successfully used DFT calculations to interpret experimental infrared (IR) spectra.
Experimental Protocol: DFT-Based Vibrational Analysis
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
-
Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the computed frequencies for better agreement with experimental spectra.
-
Spectral Comparison: Compare the scaled theoretical vibrational frequencies and intensities with the experimental IR and Raman spectra to assign the observed vibrational modes.
PART 2: Application in Computer-Aided Drug Design (CADD)
With a solid understanding of the intrinsic properties of Indole-4-carboxylic acid, we can now explore its potential as a therapeutic agent using a typical CADD workflow.
Caption: A typical workflow for computer-aided drug design (CADD).
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and lead optimization.
Experimental Protocol: Molecular Docking of Indole-4-carboxylic Acid
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of Indole-4-carboxylic acid.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a known inhibitor or predicted active sites.
-
Run the docking algorithm (e.g., using AutoDock or GOLD) to generate a series of possible binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding scoring functions. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding.
-
Indole derivatives are known to inhibit a variety of enzymes, including cyclooxygenases (COX), protein kinases, and acetylcholinesterase. For example, a docking study of indole derivatives with the COX-2 enzyme revealed that hydrogen bonding with Tyr355 and Arg120 was crucial for inhibitory activity.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time in a simulated physiological environment.
Experimental Protocol: MD Simulation of a Protein-Indole-4-carboxylic Acid Complex
-
System Preparation:
-
Take the best-ranked docked complex from the molecular docking study.
-
Place the complex in a periodic box of solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Run the production MD simulation for a sufficient time (e.g., 50-100 ns).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable complex will show a plateau in the RMSD plot.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.
-
ADMET Prediction: Evaluating Drug-likeness
A crucial aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these properties early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. Several free online tools and commercial software packages are available for this purpose.
Table 2: Key ADMET Properties and their Significance
| Property | Description | Importance in Drug Development |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Determines how well the drug is absorbed from the gut into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Affects where the drug goes in the body and its availability to reach the target. |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts how the drug is broken down in the body, affecting its half-life and potential for drug-drug interactions. |
| Excretion | Renal clearance | Determines how the drug is eliminated from the body. |
| Toxicity | hERG inhibition, Ames mutagenicity, hepatotoxicity | Identifies potential adverse effects. |
PART 3: Validation and Future Directions
Computational models are powerful tools, but their predictions must be validated through experimental studies. For Indole-4-carboxylic acid, this would involve synthesizing the compound and its derivatives and evaluating their biological activity in vitro and in vivo. The experimental results can then be used to refine the computational models in an iterative process.
The combination of quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction provides a robust framework for the theoretical and computational study of Indole-4-carboxylic acid. This multi-faceted approach can significantly accelerate the discovery and development of novel therapeutics based on this versatile indole scaffold.
References
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Lemkul, J. A. (n.d.). GROMACS Tutorials: Protein-Ligand Complex. Retrieved from [Link]
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- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 111985.
potential therapeutic applications of Indole-4-carboxylic acid
An In-Depth Technical Guide to the Therapeutic Applications of Indole-4-Carboxylic Acid and its Derivatives
Abstract
The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activity.[1] Among its many derivatives, Indole-4-carboxylic acid stands out as a uniquely versatile precursor and building block for the synthesis of novel therapeutic agents.[2] Its rigid bicyclic structure and the presence of a reactive carboxylic acid handle allow for diverse chemical modifications, enabling the exploration of a vast chemical space. This guide provides a comprehensive overview of the current and potential therapeutic applications of compounds derived from Indole-4-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into its role in the generation of molecules targeting a spectrum of diseases, including cancer, neurological disorders, cardiovascular conditions, and infectious diseases, supported by mechanistic insights and detailed experimental methodologies.
Part 1: The Indole-4-Carboxylic Acid Scaffold: A Foundation for Drug Design
Indole-4-carboxylic acid (I4CA) is an aromatic carboxylic acid characterized by a fused benzene and pyrrole ring system, with a carboxyl group at position 4. This seemingly simple molecule is a cornerstone in synthetic chemistry due to its utility as a key intermediate.[2][3] The indole ring itself is structurally similar to the amino acid tryptophan, allowing its derivatives to interact with a wide array of biological targets. The carboxylic acid group provides a convenient attachment point for various functional groups, facilitating the construction of extensive compound libraries for drug screening.
Caption: Chemical structure and key properties of Indole-4-carboxylic acid.
Part 2: Therapeutic Frontiers Explored Through I4CA Derivatives
The true therapeutic potential of I4CA is realized in the diverse functionalities of its derivatives. By serving as a starting reactant, it has enabled the synthesis of potent and selective modulators of various biological pathways.
Oncology
The indole scaffold is a privileged structure in cancer drug discovery.[4] I4CA serves as a crucial starting material for several classes of anticancer agents that interfere with critical oncogenic signaling pathways.
-
Histone Deacetylase (HDAC) Inhibitors: I4CA is a reactant used in the preparation of indole amide hydroxamic acids, which act as potent inhibitors of histone deacetylases.[5] HDACs are key epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
-
Hedgehog Pathway Inhibitors: The Hedgehog (Hh) signaling pathway is aberrantly activated in many cancers. I4CA is employed as a reactant to synthesize inhibitors of Gli1-mediated transcription, a critical downstream effector of the Hh pathway.[5] Blocking this pathway can halt tumor proliferation and survival.
-
Conjugate Therapy: Studies have demonstrated that conjugating indole carboxylic acids to other molecules can yield highly potent anticancer agents. For instance, indole-3-carboxylic acid esters of melampomagnolide B have shown remarkable growth inhibition against numerous human hematopoietic and solid tumor cell lines.[6][7] Similarly, conjugates of primaquine and indole-3-carboxamide elicited enhanced, cancer-cell-selective antiproliferative effects, partly through the generation of reactive oxygen species (ROS).[8]
Caption: Inhibition of the Hedgehog pathway by Gli1 inhibitors derived from I4CA.
Table 1: Anticancer Activity of Select Indole Carboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Indole-3-acrylic acid conjugate (7j) | Leukemia (Sub-panel) | GI₅₀ | 0.03–0.30 µM | [7] |
| Indole-3-carboxylic acid conjugate (7k) | Leukemia (Sub-panel) | GI₅₀ | 0.04–0.28 µM | [7] |
| Indole-3-acrylic acid conjugate (7j) | AML Stem Cells | EC₅₀ | 0.33–1.0 µM | [7] |
| Primaquine-indole-3-carboxamide (2) | Prostate (LNCaP) | IC₅₀ | <10 µM | [8] |
| Indole-based agent (54) | Breast (MCF-7) | IC₅₀ | 0.34 µM | [4] |
Cardiovascular and Thrombotic Disorders
Thrombin is the most potent activator of platelets and plays a central role in thrombosis. It exerts its effects through Protease-Activated Receptors (PARs), with PAR1 and PAR4 being key on human platelets.[9] While PAR1 antagonists have been developed, they carry a risk of bleeding.[10] This has shifted focus to PAR4, which mediates a more sustained signaling response required for stable thrombus formation, making it an attractive target for antiplatelet therapy with a potentially better safety profile.[9]
The indole scaffold has been identified as a highly suitable core for the development of selective PAR4 antagonists.[11][12] I4CA and its derivatives serve as foundational structures for synthesizing compounds that can effectively block PAR4 activation, thereby inhibiting platelet aggregation.
Caption: Drug discovery workflow for developing indole-based PAR4 antagonists.
Neurological and Neurodegenerative Disorders
The structural similarity of the indole ring to neurotransmitters like serotonin makes it a prime candidate for developing drugs that act on the central nervous system (CNS).[2] I4CA is a key intermediate in this field.
-
Histamine H3 Antagonists: I4CA is a reactant for preparing substituted indole derivatives that act as histamine H3 receptor antagonists.[5][13] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonizing this receptor can enhance cognitive function, making it a target for conditions like Alzheimer's disease and ADHD.
-
Neuroprotection: Beyond specific receptor targets, indole-based compounds exhibit broader neuroprotective potential. Research on various indole derivatives has shown they can possess antioxidant properties and the ability to disaggregate amyloid-beta plaques, a hallmark of Alzheimer's disease.[14] While not directly starting from I4CA, these studies highlight the inherent neuroprotective capacity of the indole scaffold that can be explored using I4CA as a synthetic handle. For example, 5-methoxyindole-2-carboxylic acid (MICA) has been shown to provide neuroprotection and improve hippocampal long-term potentiation after ischemic stroke in animal models.[15]
Infectious Diseases
The versatility of the indole scaffold extends to fighting infectious agents, particularly viruses.
-
HIV Inhibitors: I4CA has been used in the synthesis of HIV protease inhibitors.[13] More recently, related structures like indole-2-carboxylic acid have been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs), which block a crucial step in the viral replication cycle.[16][17]
-
SARS-CoV Inhibitors: During the search for treatments for coronaviruses, I4CA was identified as a reactant for the preparation of pyridinyl carboxylates that act as inhibitors of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for viral replication.[5][13]
Part 3: Experimental Protocols and Methodologies
To translate the potential of I4CA into tangible results, robust experimental protocols are essential. The following methodologies represent self-validating systems for the synthesis and evaluation of I4CA-derived therapeutic candidates.
Protocol 1: Synthesis of an Indole-Based PAR4 Antagonist (Conceptual)
This protocol is a conceptualized representation based on synthetic routes described for indole-based PAR4 antagonists.[11][12] The causality behind this multi-step synthesis is to build molecular complexity around the core indole scaffold to achieve specific interactions with the PAR4 receptor binding pocket.
-
Bromination of Indole Core: Start with an appropriate indole-4-carboxylate ester. React with N-Bromosuccinimide (NBS) in a solvent like Tetrahydrofuran (THF) at room temperature to selectively brominate the C3 position of the indole ring. This introduces a reactive handle for cross-coupling.
-
Suzuki Cross-Coupling: Couple the C3-bromoindole intermediate with a suitable aryl or heteroaryl boronic acid (e.g., 6-methoxypyridin-3-yl boronic acid) using a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a solvent mixture like dioxane/water. This step appends a key recognition moiety for the receptor.
-
Ester Hydrolysis: Hydrolyze the ester group to the corresponding carboxylic acid using a base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a mixture of THF, methanol, and water.[18] This unmasks the carboxylic acid, which is often crucial for biological activity or serves as a point for further modification.
-
Amide Coupling (Optional final step): If the final target is an amide, couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents like HATU or EDC/HOBt in a solvent such as DMF with a non-nucleophilic base like DIEA.
-
Purification and Characterization: Purify the final compound using column chromatography or preparative HPLC. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Assay for PAR4 Antagonism in Human Platelets
This protocol assesses the ability of a test compound to inhibit platelet activation mediated by a PAR4-activating peptide (PAR4-AP). The system is self-validating as it includes positive and negative controls and measures a direct functional outcome.
-
Platelet Preparation: Isolate human platelets from whole blood from healthy, consenting donors via centrifugation. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration (e.g., 2.5 x 10⁸ cells/mL).
-
Compound Incubation: Pre-incubate the platelet suspension with various concentrations of the test compound (derived from I4CA) or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
Activation and Measurement:
-
Agonist: Use a specific PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH₂) as the agonist. Thrombin can also be used, but requires co-inhibition of PAR1 (e.g., with Vorapaxar) to isolate the PAR4-specific effect.[19]
-
Measurement Technique (Flow Cytometry): Add the PAR4-AP to the platelet suspensions. After a defined time (e.g., 10-15 minutes), add a fluorescently-labeled antibody against an activated platelet marker, such as PAC-1 which binds to the activated GPIIb/IIIa receptor.
-
Data Acquisition: Analyze the samples on a flow cytometer to quantify the percentage of PAC-1 positive (activated) platelets.
-
-
Data Analysis:
-
Plot the percentage of platelet activation against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the PAR4-mediated platelet activation.
-
Controls: Include a vehicle control (maximum activation) and an un-stimulated control (baseline activation). A known PAR4 antagonist (e.g., YD-3) can be used as a positive control.[9]
-
Conclusion and Future Directions
Indole-4-carboxylic acid is far more than a simple chemical reagent; it is a gateway to a vast landscape of therapeutic possibilities. Its derivatives have demonstrated significant potential as inhibitors of critical pathways in oncology, as selective antagonists for novel anti-thrombotic targets, and as modulators of CNS receptors and viral enzymes. The inherent "drug-like" properties of the indole scaffold, combined with the synthetic flexibility afforded by the C4-carboxyl group, ensure its continued prominence in drug discovery.
Future research should focus on expanding the diversity of I4CA-derived libraries, exploring novel chemical space through advanced synthetic methodologies. A deeper investigation into the structure-activity relationships (SAR) for different biological targets will enable the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology grows, the foundational scaffold of Indole-4-carboxylic acid will undoubtedly be leveraged to build the medicines of tomorrow.
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (URL: [Link])
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Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed Central. (URL: [Link])
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Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed. (URL: [Link])
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Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC - NIH. (URL: [Link])
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Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC - NIH. (URL: [Link])
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The Cardiovascular Effect of the Uremic Solute Indole-3 Acetic Acid - PMC - NIH. (URL: [Link])
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. (URL: [Link])
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Indole-3-Propionic Acid Protects Against Heart Failure With Preserved Ejection Fraction. (URL: [Link])
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Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (URL: [Link])
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An In-depth Technical Guide to Indole-4-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Among its many variations, the indole-4-carboxylic acid scaffold has emerged as a particularly valuable starting point for the development of novel therapeutic agents. Its unique structural and electronic properties make it an ideal building block for creating diverse molecular architectures.[2] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological significance, and therapeutic applications of indole-4-carboxylic acid derivatives. We will explore its role as a key intermediate in the generation of potent enzyme inhibitors and receptor antagonists, detail synthetic strategies and experimental protocols, and discuss its application in targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][3][4]
The Indole-4-Carboxylic Acid Core: A Privileged Scaffold
Indole-4-carboxylic acid is an aromatic heterocyclic compound distinguished by the fusion of a benzene ring to a pyrrole ring, with a carboxylic acid group at position 4. This arrangement provides a rigid framework with a specific three-dimensional orientation of substituents, which is crucial for high-affinity interactions with biological targets.[1] The carboxylic acid moiety, in particular, serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for the systematic exploration of the chemical space around the indole core.[5]
Physicochemical Properties
A thorough understanding of the core molecule's properties is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Powder | |
| Melting Point | 213-214 °C | |
| CAS Number | 2124-55-2 | |
| SMILES String | OC(=O)c1cccc2[nH]ccc12 |
Synthetic Strategies: From Core to Candidate
The true utility of indole-4-carboxylic acid lies in its capacity to be derivatized. The carboxylic acid group is a prime site for modification, most commonly through the formation of amide or ester linkages. This approach allows for the introduction of diverse functional groups to probe interactions with target proteins.
Rationale for Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The resulting amide is a stable, planar group capable of acting as both a hydrogen bond donor and acceptor. This dual nature is critical for establishing specific, high-affinity interactions within a protein's binding pocket. The general workflow involves activating the carboxylic acid, followed by coupling with a primary or secondary amine.
The choice of coupling strategy is paramount. Activation to an acyl chloride using reagents like oxalyl chloride provides a highly reactive intermediate, ensuring efficient reaction with even weakly nucleophilic amines. However, this high reactivity necessitates careful control of reaction conditions to prevent unwanted side reactions. Alternatively, peptide coupling reagents (e.g., EDCI, HOBt) offer a milder approach, suitable for more sensitive substrates, by forming an active ester in situ.
Caption: General workflow for synthesizing indole-4-carboxamide derivatives.
Biological Significance and Therapeutic Applications
Derivatives of indole-4-carboxylic acid have demonstrated significant activity against a diverse range of biological targets, making them highly valuable in modern drug discovery.[3][4] The indole scaffold serves as a versatile template that can be decorated with various functional groups to achieve high potency and selectivity.
Enzyme Inhibition
The indole-4-carboxylic acid framework is a key component in the design of numerous enzyme inhibitors.
-
Histone Deacetylase (HDAC) Inhibitors: Indole amide hydroxamic acids derived from indole-4-carboxylic acid have been developed as potent HDAC inhibitors, which are a promising class of anticancer agents.
-
HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold, a close structural relative, has been shown to be a highly effective core for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7][8] The carboxyl group and indole nitrogen are critical for chelating Mg²⁺ ions in the enzyme's active site.[6][8] This principle is directly translatable to the indole-4-carboxylic acid scaffold.
-
SARS-CoV 3CLpro Inhibitors: This scaffold serves as a reactant for preparing pyridinyl carboxylates that act as inhibitors of the SARS-CoV 3CL protease, an essential enzyme for viral replication.[9]
-
Lipoxygenase and Cyclooxygenase (COX) Inhibitors: It is a precursor for potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. Furthermore, the broader class of indole derivatives has been extensively studied for the development of COX inhibitors with anti-inflammatory properties.[10]
Receptor Antagonism
Modulating receptor activity is another key therapeutic strategy where these derivatives have shown promise.
-
Histamine H₃ Antagonists: Indole-4-carboxylic acid is a crucial reactant for preparing substituted indole derivatives that act as histamine H₃ antagonists, with potential applications in treating neurological disorders.[9]
-
CCR3 Antagonists: It is used to prepare substituted bipiperidinylmethyl amides that function as ligands for the CCR3 receptor, a target for inflammatory conditions like asthma.
-
NMDA Receptor Antagonists: Indole-2-carboxylate derivatives have been characterized as antagonists of the NMDA receptor, acting at the glycine recognition site.[11] This activity is relevant for treating conditions associated with excitotoxicity, such as ischemic brain injury.[11]
-
CysLT₁ Antagonists: Derivatives of indole-2-carboxylic acid have been identified as highly potent and selective antagonists for the CysLT₁ receptor, a key mediator in the pathophysiology of asthma.[12]
Modulation of Signaling Pathways
Targeting intracellular signaling pathways is a modern approach to treating complex diseases like cancer.
-
Hedgehog Pathway Inhibition: Indole-4-carboxylic acid is a reactant for preparing inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. Dysregulation of this pathway is implicated in the development of various cancers.
Caption: Inhibition of the Hedgehog pathway by targeting Gli1 transcription factor.
Case Study: Protocol for Synthesis and Evaluation of an Indole-Based HIV-1 Integrase Inhibitor
To illustrate the practical application of these concepts, this section provides a representative, step-by-step protocol for the synthesis and in vitro evaluation of a hypothetical HIV-1 integrase inhibitor derived from a 6-bromo-indole-4-carboxylic acid core. This protocol is adapted from established methodologies for related indole scaffolds.[6][7]
Synthesis Protocol: C-N Coupling via Buchwald-Hartwig Reaction
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. Its selection here is based on its broad substrate scope and high functional group tolerance, making it ideal for coupling a diverse library of anilines to the indole core to probe structure-activity relationships (SAR).
Step-by-Step Methodology:
-
Esterification: To a solution of 6-bromo-1H-indole-4-carboxylic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (0.5 eq) dropwise. Heat the mixture to 80°C for 2 hours, monitoring by TLC. Upon completion, neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield ethyl 6-bromo-1H-indole-4-carboxylate.
-
Causality Insight: The carboxylic acid is protected as an ethyl ester to prevent it from interfering with the subsequent palladium-catalyzed coupling reaction.
-
-
Buchwald-Hartwig Coupling: In a nitrogen-flushed flask, combine the ethyl 6-bromo-1H-indole-4-carboxylate (1.0 eq), the desired substituted aniline (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and XPhos (0.2 eq). Add anhydrous 1,4-dioxane and degas the mixture. Heat to 110°C for 2-4 hours.
-
Causality Insight: Cs₂CO₃ is used as the base. The combination of Pd(OAc)₂ as the palladium source and XPhos as a bulky electron-rich phosphine ligand is highly effective for C-N bond formation with electron-rich and electron-poor anilines.
-
-
Purification: After cooling, filter the reaction mixture through celite and concentrate. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis (Saponification): Dissolve the purified ester in a 3:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 5.0 eq) and heat to 80°C for 1-3 hours.
-
Causality Insight: The final step is the hydrolysis of the ethyl ester to regenerate the free carboxylic acid, which is crucial for chelating the magnesium ions in the integrase active site.
-
-
Final Purification: Acidify the reaction mixture with 1N HCl to precipitate the product. Filter, wash with water, and dry to yield the final indole-4-carboxylic acid derivative.
In Vitro Assay: HIV-1 Integrase Strand Transfer Assay
Rationale: This assay directly measures the enzymatic step targeted by the inhibitor—the integration of viral DNA into a target DNA sequence. An inhibition of this "strand transfer" process is a direct measure of the compound's potency.
Caption: Workflow for a typical HIV-1 integrase strand transfer assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with a target DNA substrate and incubate overnight. Wash and block the plate.
-
Compound Preparation: Prepare serial dilutions of the synthesized indole derivatives in DMSO.
-
Reaction: In a separate plate, mix the test compounds with recombinant HIV-1 integrase enzyme and a biotinylated viral DNA substrate. Incubate to allow for inhibitor-enzyme binding.
-
Strand Transfer: Transfer the enzyme-inhibitor-vDNA mixture to the target DNA-coated plate. Incubate to allow the strand transfer reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated vDNA that has been integrated. Add a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Stop the reaction and measure the absorbance. The signal intensity is proportional to the amount of strand transfer. Calculate the IC₅₀ value—the concentration of inhibitor required to reduce the enzyme activity by 50%—by fitting the data to a dose-response curve.
Future Perspectives and Conclusion
The indole-4-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability and the demonstrated biological activity of its derivatives across a wide range of targets underscore its importance.[2] Future research will likely focus on leveraging advanced synthetic methods to create more complex and stereochemically defined derivatives. The application of computational chemistry and structure-based drug design will further refine the design of next-generation inhibitors and antagonists with enhanced potency, selectivity, and improved pharmacokinetic profiles. For drug development professionals, indole-4-carboxylic acid and its derivatives represent a rich and validated starting point for programs targeting cancer, infectious diseases, and inflammatory disorders.
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An In-depth Technical Guide to the Toxicological Profile and Safety of Indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is essential for predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| CAS Number | 2124-55-2 | [1] |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Powder | |
| Melting Point | 213-214 °C |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), Indole-4-carboxylic acid is classified as a hazardous substance with the following GHS classifications:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
These classifications indicate that the primary hazards associated with acute exposure are local irritant effects on the skin, eyes, and respiratory tract.
Toxicological Endpoints: A Data Gap Analysis
A thorough toxicological assessment evaluates a compound's potential to cause a range of adverse health effects. For Indole-4-carboxylic acid, there is a significant lack of publicly available data for most of these critical endpoints. The following sections outline the necessary studies and provide general insights based on the broader class of indole compounds.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects that occur shortly after a single dose or multiple doses administered within 24 hours. Key parameters include the median lethal dose (LD50), which is the dose expected to cause death in 50% of a test animal population.
Current Data: No specific LD50 values for oral, dermal, or inhalation routes of exposure for Indole-4-carboxylic acid have been identified in the public domain. While a study on a derivative of the related Indole-3-carboxylic acid reported an intraperitoneal LD50 of 202 mg/kg in mice, this data is not directly applicable to Indole-4-carboxylic acid.[4]
Required Studies: To establish a comprehensive acute toxicity profile, the following studies, typically conducted in rodent models (e.g., rats, mice) according to OECD guidelines, are necessary:
-
Acute Oral Toxicity (OECD 420, 423, or 425): To determine the oral LD50 and identify signs of systemic toxicity.
-
Acute Dermal Toxicity (OECD 402): To assess the potential for toxicity following skin contact.
-
Acute Inhalation Toxicity (OECD 403): To evaluate the effects of airborne exposure.
Genotoxicity
Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and cancer. A standard battery of tests is typically required to assess different aspects of genotoxicity.
Current Data: There are no specific genotoxicity studies available for Indole-4-carboxylic acid. Research on other indole compounds has shown mixed results, with some demonstrating the potential to form DNA adducts, while others are negative in bacterial mutation assays.[5]
Required Studies: A standard genotoxicity testing battery would include:
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): To detect gene mutations.[6]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): To identify agents that cause chromosomal damage.[6]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To assess chromosomal damage in a whole animal system.
The following diagram illustrates a typical workflow for in vitro genotoxicity screening:
Caption: Workflow for in vitro genotoxicity screening.
Carcinogenicity
Carcinogenicity studies are long-term investigations, typically lasting for the lifetime of the test animal, to determine the potential of a substance to cause cancer.
Current Data: No carcinogenicity data for Indole-4-carboxylic acid is available.
Required Studies: Two-year bioassays in two rodent species (e.g., rat and mouse) are the standard for assessing carcinogenic potential (OECD 451, 453). These studies are usually initiated if there are concerns from genotoxicity data, evidence of pre-neoplastic lesions in shorter-term studies, or if the intended use of the compound involves long-term human exposure.
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.
Current Data: There is no information on the reproductive or developmental toxicity of Indole-4-carboxylic acid.
Required Studies: A comprehensive assessment would involve a series of studies, including:
-
Fertility and Early Embryonic Development Study (OECD 414): To evaluate effects on mating, fertility, and early pregnancy.
-
Prenatal Developmental Toxicity Study (OECD 414): To assess adverse effects on the developing fetus.
-
Pre- and Postnatal Development Study (OECD 415 or 416): To examine effects on the mother and offspring through lactation and into the next generation.
Pharmacokinetics (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicological data and extrapolating it to humans.
Current Data: No specific pharmacokinetic data for Indole-4-carboxylic acid has been identified. For carboxylic acids in general, metabolic pathways can include glucuronidation and the formation of acyl-CoA thioesters.[7]
Required Studies:
-
In Vitro Metabolism Studies: Using liver microsomes and hepatocytes to identify major metabolic pathways and potential drug-drug interactions.
-
In Vivo Pharmacokinetic Studies: In animal models to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance.
The following diagram illustrates the general metabolic fate of xenobiotics:
Caption: General ADME pathway of a xenobiotic.
Safety Recommendations and Handling
Given the known hazards of Indole-4-carboxylic acid, the following safety precautions are recommended when handling this compound in a laboratory setting:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[3]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]
-
First Aid:
-
If on skin: Wash with plenty of water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
If inhaled: Move person to fresh air and keep comfortable for breathing.[3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8]
-
Conclusion
The available data on Indole-4-carboxylic acid is limited to hazard identification, classifying it as a skin, eye, and respiratory irritant. A comprehensive toxicological profile, including crucial data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, is currently lacking in the public domain. For any application involving significant human exposure, a thorough toxicological evaluation following established regulatory guidelines is imperative. Researchers and drug development professionals should proceed with caution, adhering to strict safety protocols, and consider commissioning the necessary studies to fill the existing data gaps and ensure a complete and reliable safety assessment.
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The Pivotal Role of Indole-4-Carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among its many derivatives, Indole-4-carboxylic acid has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles to target a range of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological targets, mechanisms of action, and therapeutic applications of Indole-4-carboxylic acid and its derivatives. We will explore its role in the generation of anticancer, antiviral, anti-inflammatory, and neuroprotective agents, supported by structure-activity relationship (SAR) studies, quantitative data, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their own discovery programs.
The Indole-4-Carboxylic Acid Scaffold: A Foundation for Drug Discovery
Indole-4-carboxylic acid is an aromatic heterocyclic organic compound with the molecular formula C₉H₇NO₂. The presence of the carboxylic acid group at the 4-position of the indole ring provides a crucial handle for chemical modification, allowing for the introduction of various pharmacophores through amide bond formation and other coupling reactions.[3] This strategic placement influences the molecule's overall electronic distribution and steric profile, which in turn dictates its interaction with biological targets.
The indole core itself is a key feature, mimicking the structure of endogenous molecules like tryptophan and serotonin, which allows indole-based compounds to interact with a variety of biological receptors and enzymes.[1] The combination of the indole nucleus and the C4-carboxylic acid functionality creates a scaffold with a unique blend of lipophilicity and hydrophilicity, contributing to its favorable pharmacokinetic properties in many instances.
Synthetic Strategies for Indole-4-Carboxylic Acid and Its Derivatives
The synthesis of Indole-4-carboxylic acid and its derivatives can be achieved through various established and modern synthetic methodologies. A common approach involves the construction of the indole ring system followed by the introduction or modification of the carboxylic acid group.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of Indole-4-carboxylic acid.
Caption: Generalized workflow for the synthesis of Indole-4-carboxylic acid derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Indole-4-Carboxamide Derivative
This protocol describes a general procedure for the synthesis of an N-substituted indole-4-carboxamide, a common class of derivatives with diverse biological activities.
Step 1: Activation of Indole-4-carboxylic acid
-
To a solution of Indole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HBTU (1.1 eq) and HOBt (1.1 eq).
-
Add a tertiary amine base, such as triethylamine or diisopropylethylamine (2.0 eq), to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
-
To the activated Indole-4-carboxylic acid solution, add the desired primary or secondary amine (1.0-1.2 eq).
-
Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted indole-4-carboxamide.
-
Characterize the final compound by NMR (¹H and ¹³C), mass spectrometry, and determine its purity by HPLC.
Key Biological Targets and Mechanisms of Action
The therapeutic potential of Indole-4-carboxylic acid derivatives stems from their ability to interact with a wide array of biological targets implicated in various disease pathologies.
Anticancer Activity
Indole-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting several key pathways involved in tumor growth and proliferation.[3]
-
Protein Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] For example, derivatives of indole-6-carboxylic acid have been synthesized to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), both of which are overexpressed in many cancers.[5]
-
Histone Deacetylase (HDAC) Inhibition: Indole amide hydroxamic acids, derived from Indole-4-carboxylic acid, have been identified as potent inhibitors of histone deacetylases (HDACs).[6] HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
-
Tubulin Polymerization Inhibition: Some indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[7] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the central role of Indole-4-carboxylic acid derivatives in targeting key cancer-related pathways.
Caption: Targeting of key cancer pathways by Indole-4-carboxylic acid derivatives.
Antiviral Activity
Derivatives of indole carboxylic acids have shown promise as antiviral agents, particularly against HIV and coronaviruses.
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[8] These compounds chelate the magnesium ions in the active site of the enzyme, preventing the integration of the viral DNA into the host genome.
-
SARS-CoV-2 Inhibition: A derivative of indole-3-carboxylic acid has been shown to inhibit the replication of SARS-CoV-2 in vitro, with a high selectivity index.[9]
Neuroprotective Activity
The indole scaffold is present in several key neurotransmitters, making its derivatives promising candidates for the treatment of neurodegenerative diseases.[2]
-
Modulation of Neuroinflammatory Pathways: Indole derivatives can modulate neuroinflammatory pathways, which are implicated in the pathogenesis of diseases like Parkinson's and Alzheimer's.[10] For instance, they can reduce the production of pro-inflammatory cytokines and inhibit the activation of the NLRP3 inflammasome.[10]
-
Antioxidant Properties: Many indole-based compounds possess antioxidant properties, helping to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.[11]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For Indole-4-carboxylic acid derivatives, these studies have revealed key structural features that influence their biological activity.
| Modification Site | General Observation | Example Application | Reference |
| N1-position of Indole | Substitution at this position can significantly impact activity and selectivity. N-alkylation can enhance potency in some cases. | N-methylation of an indole carboxamide improved bioavailability in a VLA-4 antagonist. | [12] |
| C2 and C3-positions | Introduction of aryl or heteroaryl groups at these positions often enhances anticancer activity. | Phenyl substitution at C3 of an indole-2-carboxylic acid hydrazide increased apoptotic activity. | [7] |
| C5 and C6-positions | Substitution with electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole ring and influence target binding. | Halogenated phenyl groups at C6 of indole-2-carboxylic acid derivatives enhanced HIV-1 integrase inhibition. | [13] |
| Carboxylic Acid Moiety | Conversion to amides or esters with various substituents allows for fine-tuning of physicochemical properties and target interactions. | Esterification of melampomagnolide B with indole carboxylic acids led to potent anticancer agents. | [3] |
Quantitative Data on Biological Activity
The following table summarizes the biological activity of selected Indole-4-carboxylic acid derivatives, highlighting their potency against various targets.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Indole-4-carboxamide derivative of Melampomagnolide B (7j) | M9-ENL1 AML cells | EC₅₀ = 720 nM | [1] |
| Indole-6-carboxylic acid derivative (3b) | EGFR inhibition | IC₅₀ = 0.21 µM | [5] |
| Indole-6-carboxylic acid derivative (6e) | VEGFR-2 inhibition | IC₅₀ = 0.18 µM | [5] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 inhibition | IC₅₀ = 1.17 µM | [14] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO inhibition | IC₅₀ = 1.55 µM | [14] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase inhibition | IC₅₀ = 3.11 µM | [8] |
| Indole-3-carboxylic acid derivative | SARS-CoV-2 replication | IC₅₀ = 1.06 µg/mL | [9] |
| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a) | Caspase activation (T47D cells) | EC₅₀ = 0.1 µM | [7] |
Conclusion and Future Perspectives
Indole-4-carboxylic acid and its derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The ease of chemical modification at multiple positions, combined with the inherent biological relevance of the indole nucleus, has led to the discovery of potent and selective modulators of a wide range of biological targets. The examples presented in this guide underscore the significant contributions of this scaffold to the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders.
Future research in this area will likely focus on the development of more sophisticated and targeted derivatives. The use of computational modeling and structure-based drug design will continue to play a crucial role in the rational design of new compounds with improved efficacy and safety profiles. Furthermore, the exploration of novel biological targets for Indole-4-carboxylic acid derivatives will undoubtedly open up new avenues for therapeutic intervention. The continued investigation of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.
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Methodological & Application
Application Notes & Protocols for the Synthesis of Indole-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Approaches to the Synthesis of Indole-4-carboxylic Acid
Indole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its strategic importance lies in its utility as a scaffold for constructing a diverse array of bioactive molecules and functional materials. The synthesis of this key intermediate can be approached through several classical and modern synthetic methodologies. This guide provides a comprehensive overview of the most pertinent synthetic strategies, complete with detailed protocols and expert insights into the rationale behind experimental choices. We will explore both time-honored named reactions and cutting-edge transition-metal-catalyzed methods, offering a toolkit for the discerning researcher to select the most appropriate route based on available starting materials, desired scale, and laboratory capabilities.
I. Modern Palladium-Catalyzed Synthesis via Reductive Cyclization of a β-Nitrostyrene Derivative
This contemporary approach offers a highly efficient and relatively mild route to the indole-4-carboxylic acid scaffold, proceeding via its methyl ester. The key transformation is a palladium-catalyzed reductive cyclization of a substituted β-nitrostyrene, utilizing carbon monoxide as the reductant. This method is notable for its good functional group tolerance.[1]
Reaction Workflow
Figure 1: Palladium-Catalyzed Synthesis of Indole-4-carboxylic Acid.
Detailed Protocol: Synthesis of Methyl Indole-4-carboxylate[1]
Step 1: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate
This precursor synthesis is a three-step sequence starting from commercially available methyl 2-methyl-3-nitrobenzoate.
-
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Triphenylphosphine (PPh3)
-
Toluene
-
Formaldehyde (37% aqueous solution)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
Bromination: A solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq), NBS (1.0 eq), and a catalytic amount of AIBN in CCl4 is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Wittig Salt Formation: The crude bromide from the previous step is dissolved in toluene, and triphenylphosphine (1.0 eq) is added. The mixture is refluxed for 2-3 hours, during which the phosphonium salt precipitates. The solid is collected by filtration, washed with toluene, and dried to give [2-(methoxycarbonyl)-6-nitrophenyl]methyltriphenylphosphonium bromide.
-
Wittig Reaction: The phosphonium salt is suspended in CH2Cl2, and DBU (1.1 eq) is added, followed by aqueous formaldehyde (2.0 eq). The reaction is stirred at room temperature until completion. The mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 2-ethenyl-3-nitrobenzoate.
-
Step 2: Palladium-Catalyzed Reductive Cyclization
-
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Carbon monoxide (CO) gas
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a pressure vessel is added methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and acetonitrile.
-
The vessel is purged with argon, and palladium(II) acetate (0.06 eq) is added.
-
The vessel is then purged with carbon monoxide and pressurized to 59 psi.
-
The reaction mixture is heated to 110 °C for 12 hours.
-
After cooling to room temperature and venting the CO, the mixture is concentrated, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl indole-4-carboxylate.
-
Step 3: Hydrolysis to Indole-4-carboxylic Acid
-
Materials:
-
Methyl indole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Methyl indole-4-carboxylate is dissolved in a mixture of methanol and water.
-
An excess of sodium hydroxide (2-3 eq) is added, and the mixture is refluxed until the ester is fully hydrolyzed (monitored by TLC).
-
The mixture is cooled, and the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford pure indole-4-carboxylic acid.
-
| Step | Reactants | Key Reagents | Typical Yield | Reference |
| Precursor Synthesis | Methyl 2-methyl-3-nitrobenzoate | NBS, AIBN, PPh3, Formaldehyde, DBU | ~75% | [1] |
| Cyclization | Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)2, PPh3, CO | ~72% | [1] |
| Hydrolysis | Methyl indole-4-carboxylate | NaOH, HCl | >95% | General Procedure |
II. Classical Synthetic Routes
While modern palladium-catalyzed methods offer elegance and efficiency, classical named reactions remain foundational in organic synthesis and can be adapted for the preparation of indole-4-carboxylic acid.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[2]
Figure 2: Fischer Indole Synthesis of Indole-4-carboxylic Acid.
-
Hydrazone Formation: 4-Hydrazinobenzoic acid is condensed with pyruvic acid (or an ester thereof) in a suitable solvent like ethanol or acetic acid to form the corresponding phenylhydrazone.
-
Cyclization: The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, at elevated temperatures to effect the cyclization and subsequent elimination of ammonia, yielding indole-4-carboxylic acid.
Causality and Insights: The choice of the carbonyl component is crucial; pyruvic acid leads to the formation of an indole-2-carboxylic acid, which can be decarboxylated. For the direct synthesis of indole-4-carboxylic acid, a more complex carbonyl compound would be required, which makes this route less direct for the target molecule without a 2-substituent.
B. Reissert Indole Synthesis
The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3]
Figure 3: Reissert Synthesis of Indole-4-carboxylic Acid.
-
Condensation: 3-Methyl-2-nitrobenzoic acid is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield the corresponding phenylpyruvate derivative.
-
Reductive Cyclization: The nitro group is reduced, typically with zinc in acetic acid, which concomitantly induces cyclization to form the indole ring, yielding indole-2,4-dicarboxylic acid.
-
Decarboxylation: The resulting dicarboxylic acid can be selectively decarboxylated at the 2-position by heating to afford indole-4-carboxylic acid.
Causality and Insights: The Reissert synthesis is particularly useful for preparing indole-2-carboxylic acids. The challenge in this route for the target molecule is the availability and preparation of the starting 3-methyl-2-nitrobenzoic acid.[4][5]
C. Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[6]
Figure 4: Madelung Synthesis of Indole-4-carboxylic Acid.
-
Amide Formation: 2-Amino-3-methylbenzoic acid is formylated to produce N-formyl-2-amino-3-methylbenzoic acid.
-
Intramolecular Cyclization: The N-formyl derivative is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, at high temperatures to induce intramolecular cyclization, yielding indole-4-carboxylic acid.
Causality and Insights: The harsh reaction conditions (strong base, high temperature) can limit the functional group tolerance of this method. However, for the synthesis of the parent indole-4-carboxylic acid, it presents a plausible route from a readily accessible starting material.
III. Modern Transition-Metal Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry offers a range of powerful transition-metal-catalyzed reactions that can be strategically employed for the synthesis of indole-4-carboxylic acid, often with greater flexibility and milder conditions than classical methods.
A. Sonogashira Coupling followed by Cyclization
This strategy involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization to form the indole ring.[7]
Figure 6: Intramolecular Heck Reaction Route to Indole-4-carboxylic Acid.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and can be used to construct key precursors for indole synthesis. [8]
Figure 7: Buchwald-Hartwig Amination in a Strategy towards Indole-4-carboxylic Acid.
Conclusion
The synthesis of indole-4-carboxylic acid can be achieved through a variety of synthetic routes, each with its own advantages and limitations. The modern palladium-catalyzed reductive cyclization of a β-nitrostyrene derivative offers a highly efficient and well-documented protocol for accessing this valuable building block. Classical methods such as the Fischer, Reissert, and Madelung syntheses provide alternative, albeit sometimes more challenging, pathways that are of significant pedagogical and historical importance. Furthermore, the strategic application of modern cross-coupling reactions like the Sonogashira, Heck, and Buchwald-Hartwig reactions opens up a vast chemical space for the design of novel and flexible synthetic approaches. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, desired scale, and the need for functional group tolerance.
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- 6. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Indole-4-carboxylic Acid in Complex Matrices
Abstract
Indole-4-carboxylic acid is a pivotal chemical intermediate, serving as a building block in the synthesis of a wide range of pharmacologically active molecules, including inhibitors of histone deacetylases, histamine H3 antagonists, and potential antiviral agents.[1][2][3] Accurate and robust quantification of Indole-4-carboxylic acid (I4CA) is therefore critical in pharmaceutical development, biochemical research, and quality control processes.[4][5][6] This guide provides a comprehensive overview of established analytical techniques for the quantification of I4CA, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed, field-tested protocols for sample preparation, chromatographic separation, and method validation are presented to ensure scientific integrity and reliable data generation for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
Indole-4-carboxylic acid (I4CA) is an aromatic carboxylic acid featuring an indole scaffold.[4] Its structure allows it to serve as a versatile precursor in organic synthesis.[2][4] The reliable quantification of I4CA is essential for pharmacokinetic studies, process optimization in synthetic chemistry, and metabolic research. The analytical challenge lies in achieving high sensitivity and selectivity, often in complex biological matrices that contain numerous interfering substances.[7][8]
Table 1: Physicochemical Properties of Indole-4-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 2124-55-2 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [2][4] |
| Molecular Weight | 161.16 g/mol | [2][4] |
| Appearance | Off-white to yellowish powder | [4] |
| Melting Point | 213-214 °C | [1][2] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
| Storage | Store at 0-8°C, protect from light | [3][4] |
Core Analytical Strategies: A Comparative Overview
The selection of an analytical technique for I4CA quantification is driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. The indole moiety contains a natural chromophore, making it suitable for UV detection, while the carboxylic acid group allows for sensitive detection by mass spectrometry in negative ionization mode.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique for quantifying I4CA, particularly at moderate concentrations (µg/mL range). The method relies on the principle of separating I4CA from other matrix components on a stationary phase, followed by detection based on its ultraviolet absorbance.
-
Causality of Method Design: A reversed-phase C18 column is the standard choice due to its ability to retain the moderately nonpolar indole structure.[9][10] The mobile phase must be acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5). This ensures a consistent, neutral form of the analyte, leading to better peak shape and reproducible retention times.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification (ng/mL to pg/mL) or analysis in highly complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the gold standard.[11][12] Its superior sensitivity and selectivity are achieved by coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11][13]
-
Causality of Method Design: Electrospray Ionization (ESI) in negative mode is ideal for I4CA, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ precursor ion.[12] Tandem MS (MS/MS) provides specificity by isolating this precursor ion, subjecting it to collision-induced dissociation, and monitoring for a specific, stable product ion. This two-stage mass filtering significantly reduces background noise and matrix interference.[13] For carboxylic acids that exhibit poor retention on reversed-phase columns, derivatization can be employed to decrease polarity and enhance chromatographic performance.[11][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this specific analyte, GC-MS can be used for the analysis of indole-containing compounds.[16][17][18] A critical prerequisite is a chemical derivatization step to convert the non-volatile I4CA into a volatile ester or silylated derivative, making it amenable to gas-phase analysis.[17] This adds complexity to sample preparation but can provide excellent chromatographic resolution.
Sample Preparation: The Key to Reliable Quantification
The primary goal of sample preparation is to remove interfering matrix components like proteins and salts, which can compromise analytical results, and to concentrate the analyte.[7][19][20]
-
Protein Precipitation (PPT): A simple and rapid technique where a cold organic solvent (e.g., acetonitrile) is added to a biological sample to denature and precipitate proteins.[13] It is effective for initial cleanup but may not remove all interferences.
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous sample and an immiscible organic solvent. By adjusting the pH of the aqueous phase to be below the pKa of I4CA, the analyte becomes protonated and more soluble in the organic phase, allowing for its extraction and separation from polar matrix components.[20]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup and allows for analyte concentration.[7] For I4CA, a mixed-mode anion-exchange sorbent is highly effective. The sorbent can retain the analyte via anion exchange at neutral pH (when the carboxylic acid is deprotonated) and release it at low pH, providing a highly selective extraction.
Figure 1: General workflow for the quantification of Indole-4-carboxylic acid.
Detailed Protocols
The following protocols provide robust starting points for method development and must be validated for each specific application and matrix according to regulatory guidelines.[21][22][23]
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol is suitable for purity assessments and quantification in relatively clean sample matrices.
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[24]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[9]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 280 nm (monitor both for specificity).
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of I4CA in methanol.
-
Generate a calibration curve by serially diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition (80:20 A:B).
-
Dilute samples with the same diluent to fall within the calibration range.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of I4CA.
-
Construct a linear regression curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[21]
-
Calculate the concentration of I4CA in unknown samples using the calibration curve.
-
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is designed for trace-level analysis in complex biological fluids.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[14]
-
-
LC Conditions:
-
MS/MS Conditions (Negative ESI Mode):
-
Analyte: Indole-4-carboxylic acid (MW 161.16)
-
Precursor Ion (Q1): m/z 160.1 [M-H]⁻
-
Product Ion (Q3): m/z 116.1 (corresponding to loss of CO₂)
-
Dwell Time: 50 ms
-
Collision Energy & Voltages: Optimize by infusing a standard solution.
-
Internal Standard: Consider using a stable isotope-labeled standard (e.g., ¹³C₆-Indole-4-carboxylic acid) for highest accuracy.[25]
-
-
Standard and Sample Preparation:
-
Prepare a calibration curve (e.g., 0.1 to 500 ng/mL) in the target matrix (e.g., blank plasma) that has been subjected to the same sample preparation procedure.
-
Perform sample cleanup using the SPE protocol below.
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a clean extract suitable for LC-MS/MS analysis.
Figure 2: Step-by-step workflow for Solid-Phase Extraction (SPE).
-
Pre-treatment: Thaw biological samples on ice. Spike with internal standard. Centrifuge to pellet any solids.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge. At neutral pH, the deprotonated I4CA will bind to the anion-exchange sorbent.
-
Wash: Pass 1 mL of 5% methanol in water to remove neutral and basic interferences.
-
Elute: Pass 1 mL of 2% formic acid in methanol through the cartridge. The low pH neutralizes the carboxylic acid, releasing it from the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
Method Validation Parameters
A fully validated method ensures that the analytical data is reliable, reproducible, and suitable for its intended purpose.[22][23][26] Validation should be performed according to ICH (International Council for Harmonisation) guidelines.[21][26]
Table 2: Summary of Key Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the signal is from the analyte, free from interference from matrix components, metabolites, or impurities. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. Calibrators should be within ±15% of nominal concentration (±20% at LLOQ). |
| Accuracy | Closeness of the measured value to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should be ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10:1; Accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3:1. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The successful quantification of Indole-4-carboxylic acid hinges on the careful selection of an analytical technique and a well-designed sample preparation strategy. For high-concentration samples in simple matrices, HPLC-UV offers a reliable and economical solution. For trace-level detection in complex biological media, a validated LC-MS/MS method following a robust sample cleanup procedure, such as solid-phase extraction, is required to achieve the necessary sensitivity and selectivity. Adherence to rigorous method validation principles is paramount to ensure the generation of high-quality, defensible data in research and regulated environments.
References
-
PubChem. (n.d.). 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-. Retrieved from [Link]
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Shukla, S. K., et al. (2015). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid).... ResearchGate. Retrieved from [Link]
-
Tien, C. C., et al. (2002). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Chromatography B, 767(2), 265-271. Retrieved from [Link]
-
Rao, R. N., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941. Retrieved from [Link]
-
Shaik, M. V., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(3), 415. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8852391. Retrieved from [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1729–1741. Retrieved from [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science & Separation Techniques, 3(4). Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1729-1741. Retrieved from [Link]
-
Chan, C. C., et al. (2000). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]
-
Griffiths, W. J. (2008). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 389(1-2), 1-14. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods and Processes. Retrieved from [Link]
-
Kreitler, D. F., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of The American Society for Mass Spectrometry, 28(12), 2673–2680. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Alnouti, Y., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4983. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Retrieved from [Link]
-
Ullah, S., et al. (2022). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. Molecules, 27(19), 6296. Retrieved from [Link]
-
Novák, O., et al. (2008). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. The Plant Cell, 20(6), 1494–1509. Retrieved from [Link]
-
Boda, M., & Ajitha, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 49-59. Retrieved from [Link]
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Quantitative Analysis of Indole-4-carboxylic Acid: Detailed HPLC and GC Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-4-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] As a key intermediate and starting material, its derivatives are investigated for a wide range of therapeutic applications, including as histamine H3 antagonists, inhibitors of histone deacetylases, and agents in the Hedgehog signaling pathway.[2] The precise and accurate quantification of Indole-4-carboxylic acid in various matrices—from reaction mixtures to biological fluids—is therefore paramount for process optimization, quality control, and pharmacokinetic studies.
This application note provides two robust and validated analytical methodologies for the determination of Indole-4-carboxylic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring that researchers can adapt and troubleshoot these methods effectively. Each protocol is designed as a self-validating system, grounded in established principles and supported by authoritative references.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is often the preferred method for the analysis of non-volatile and thermally labile compounds like Indole-4-carboxylic acid.[3] The primary advantage of this approach is that it typically does not require derivatization, simplifying sample preparation and reducing potential sources of error.[4][5]
Principle of Separation: Reversed-Phase Chromatography
The selected HPLC method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[6] The retention and separation of Indole-4-carboxylic acid are governed by its partitioning between these two phases.
A critical parameter in the analysis of acidic compounds is the pH of the mobile phase. The carboxylic acid group on the indole moiety has a specific pKa. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled.[7] By setting the pH at least 2 units below the analyte's pKa, the carboxylic acid exists predominantly in its neutral, protonated form (-COOH).[7] This un-ionized state minimizes secondary interactions with residual silanol groups on the silica-based column, which are a common cause of peak tailing.[8]
Recommended HPLC Protocol
This protocol is designed to be a starting point for method development and validation, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for Indole-4-carboxylic acid quantification.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare a solution of 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Prepare the mobile phase by mixing Acetonitrile and 0.1% Formic Acid in water in a 40:60 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.[7]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Indole-4-carboxylic acid reference standard.
-
Dissolve in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution.
-
Perform serial dilutions from the stock solution using the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing Indole-4-carboxylic acid in the mobile phase to an expected concentration within the calibration range.
-
For complex matrices like biological fluids, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[12][13]
-
Filter all prepared standards and samples through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[6]
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 40:60 Acetonitrile : 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 280 nm.
-
Run Time: 10 minutes.
-
-
Data Analysis:
-
Equilibrate the system until a stable baseline is achieved.[7]
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample(s).
-
Identify the Indole-4-carboxylic acid peak by its retention time compared to the standards.
-
Plot a calibration curve of peak area versus concentration. Use linear regression to determine the concentration of the analyte in the unknown sample.
-
Expected Performance Characteristics
The following table summarizes the expected performance of this HPLC method based on typical validation results.
| Parameter | Expected Result |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL |
| Peak Tailing Factor | ≤ 1.5 |
Common HPLC Troubleshooting
-
Peak Tailing: This is often caused by secondary interactions with the stationary phase.[7] Ensure the mobile phase pH is sufficiently low. If tailing persists, consider a column specifically designed for organic acids or one with end-capping.[7][8]
-
Retention Time Shifts: Inconsistent mobile phase preparation or column aging are common culprits.[14][15] Always prepare fresh mobile phase and monitor column performance with a system suitability standard.
-
Baseline Noise or Drift: This can result from contaminated solvents, an aging detector lamp, or insufficient mobile phase degassing.[15] Use only high-purity HPLC-grade solvents.[7]
Part 2: Gas Chromatography (GC) Method
Gas chromatography is a powerful technique known for its high resolution and sensitivity.[16] However, for polar, non-volatile compounds like carboxylic acids, direct analysis is not feasible due to their poor thermal stability and tendency to adsorb onto the column.[17][18] Therefore, a chemical modification step known as derivatization is mandatory.
Principle and Rationale for Derivatization
Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative.[18][19] This is achieved by replacing the active hydrogen on the carboxyl group.[20] The two most common approaches for carboxylic acids are:
-
Silylation: This reaction replaces the acidic proton with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile TMS-esters.[21]
-
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl ester.[17] This is a robust method that creates very stable derivatives.[19]
For this application note, we will focus on silylation with BSTFA as it is a rapid and efficient one-step reaction that yields clean products suitable for GC-FID or GC-MS analysis.[22]
Recommended GC Protocol (with Silylation)
This protocol provides a complete workflow from sample preparation and derivatization to instrumental analysis.
Experimental Workflow: GC Analysis
Caption: GC workflow including the mandatory derivatization step.
Step-by-Step Protocol:
-
Solvent and Reagent Preparation:
-
Ensure all solvents (e.g., Pyridine or Dimethylformamide - DMF) and glassware are anhydrous to prevent hydrolysis of the silylating reagent and derivative.[17]
-
The derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Indole-4-carboxylic acid in anhydrous pyridine.
-
Create calibration standards by diluting the stock solution with pyridine.
-
Prepare the unknown sample in pyridine at a concentration within the expected calibration range.
-
-
Derivatization Procedure:
-
In a 2 mL autosampler vial, place 100 µL of the standard or sample solution.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.[5]
-
Allow the vial to cool to room temperature before injection. The reaction mixture can often be injected directly.[19]
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 GC with FID or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
Perform injections of the derivatized standards and samples.
-
Identify the peak corresponding to the TMS-ester of Indole-4-carboxylic acid.
-
Generate a calibration curve and quantify the sample as described in the HPLC method.
-
Expected Performance Characteristics
| Parameter | Expected Result |
| Retention Time (tR) | ~ 10.2 min (for TMS-derivative) |
| Linearity (R²) | ≥ 0.998 |
| Range | 5 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 5 µg/mL |
Method Comparison and Validation
| Feature | HPLC Method | GC Method |
| Sample Prep | Simple filtration/dilution | Mandatory derivatization [4] |
| Speed | Faster per sample (no heating step) | Slower due to derivatization time |
| Compound Suitability | Ideal for non-volatile/thermally labile compounds[3] | Requires volatile/stable derivatives |
| Cost | Higher solvent consumption and cost[3] | Lower gas consumption cost |
| Sensitivity | Good, can be enhanced with MS | Potentially higher sensitivity with specific detectors |
Both developed methods must be validated to ensure they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[11][23] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[9]
-
Linearity & Range: Demonstrating a direct correlation between concentration and response over a defined range.[24]
-
Accuracy & Precision: Ensuring results are close to the true value and are reproducible.[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.
Conclusion
This application note details two reliable and robust methods for the quantitative analysis of Indole-4-carboxylic acid. The HPLC-UV method is straightforward, rapid, and avoids complex sample preparation, making it ideal for routine quality control and high-throughput screening. The GC-FID method , while requiring a necessary derivatization step, offers excellent resolution and can be a powerful alternative, especially when coupled with mass spectrometry for unequivocal identification. The choice between these techniques should be guided by the specific application, sample matrix, available instrumentation, and the required level of sensitivity.[3]
References
-
Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104. Available at: [Link][4]
-
Tavhare, S. D. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link][20]
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Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Available at: [Link][17]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 345-357. Available at: [Link][26]
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Chen, Y., et al. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 17(6), 7066-7084. Available at: [Link][29]
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Application Notes & Protocols: The Role of Indole-4-carboxylic Acid in Modern Drug Discovery
Abstract
Indole-4-carboxylic acid, a seemingly simple heterocyclic compound, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its rigid bicyclic structure, coupled with the versatile reactivity of the carboxylic acid and the indole nucleus, renders it a privileged scaffold for the design and synthesis of novel therapeutic agents. These application notes delve into the multifaceted roles of Indole-4-carboxylic acid in drug discovery, providing detailed insights into its application as a versatile building block, a pharmacophore element, and a key intermediate in the synthesis of potent bioactive molecules. We will explore its utility in the development of enzyme inhibitors, agents targeting protein-protein interactions, and anticancer therapeutics. Accompanying these notes are detailed, field-proven protocols to guide researchers in the practical application of Indole-4-carboxylic acid in their drug discovery endeavors.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals, celebrated for its diverse biological activities.[1][2][3][4][5][6] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets with high affinity and specificity. Indole-4-carboxylic acid, in particular, offers a strategic advantage due to the C4-position of the carboxylic acid group. This specific substitution pattern allows for unique vectoral expansion of the molecule, enabling the exploration of chemical space that is often inaccessible with the more commonly employed indole-2- and indole-3-carboxylic acids. The carboxylic acid moiety serves as a versatile handle for derivatization, allowing for the introduction of various functional groups to modulate physicochemical properties and target engagement.
Core Applications of Indole-4-carboxylic Acid in Drug Discovery
Indole-4-carboxylic acid's utility in drug discovery is broad and continually expanding. It serves as a crucial starting material and structural motif in the development of a variety of therapeutic agents.[7]
A Versatile Scaffold for Enzyme Inhibitors
The indole nucleus of Indole-4-carboxylic acid can engage in various non-covalent interactions within enzyme active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid group can act as a key pharmacophore, often mimicking the substrate's carboxylate or forming critical interactions with active site residues or metal cofactors. This has led to its successful application in the design of inhibitors for several important enzyme classes.
-
Histone Deacetylase (HDAC) Inhibitors: Indole-4-carboxylic acid has been utilized as a scaffold for the development of potent HDAC inhibitors. The indole ring can serve as the "cap" group that interacts with the surface of the enzyme, while the carboxylic acid can be derivatized into a zinc-binding group, such as a hydroxamic acid, which is crucial for inhibiting the enzyme's catalytic activity.
-
HIV-1 Integrase Inhibitors: The development of HIV-1 integrase strand transfer inhibitors (INSTIs) has been a significant advancement in antiretroviral therapy. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for INSTIs, where the carboxyl group chelates with essential magnesium ions in the enzyme's active site.[8][9] While direct examples for indole-4-carboxylic acid are less common in the initial search, its structural similarity suggests its potential as a scaffold for novel INSTIs, with the C4-carboxylate offering a different orientation for metal chelation and interaction with the viral DNA.[8]
-
Lipoxygenase (LOX) Inhibitors: Indole derivatives have shown promise as inhibitors of lipoxygenases, enzymes involved in inflammatory pathways. Indole-4-carboxylic acid can serve as a starting point for the synthesis of potent and selective LOX inhibitors.
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors: IDO1 and TDO are key enzymes in the kynurenine pathway of tryptophan metabolism and are important targets in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been successfully developed as dual inhibitors of IDO1 and TDO.[10] The structural motif of an indole carboxylic acid is crucial for mimicking the substrate tryptophan and inhibiting these enzymes.
A Key Building Block for Anticancer Agents
The indole scaffold is a prominent feature in many anticancer agents, both natural and synthetic.[5][11][12] Indole-4-carboxylic acid serves as a valuable precursor for the synthesis of novel compounds with antiproliferative activity.[7][13]
-
Targeting Tubulin Polymerization: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[2] While specific examples using the C4-carboxylic acid isomer are less prevalent in the provided results, the general principle of using the indole scaffold to design tubulin inhibitors is well-established.
-
Inducing Apoptosis: Indole-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.[11] For instance, conjugates of indole carboxylic acids with other bioactive molecules, such as primaquine, have demonstrated enhanced cancer-cell-selective antiproliferative activity through the generation of reactive oxygen species (ROS).[13]
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes and are major targets in oncology. The indole scaffold is a common core in many kinase inhibitors.[6] The versatility of Indole-4-carboxylic acid allows for its incorporation into libraries of compounds for screening against various kinases.
Modulating Protein-Protein Interactions (PPIs)
Targeting protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery.[14] The relatively large and flat surfaces involved in PPIs often require larger, more complex molecules for effective inhibition. The indole scaffold, with its extended aromatic system, provides a suitable platform for developing PPI inhibitors.[15] Indole-carboxamides have been identified as novel inhibitors of the AF9-DOT1L interaction, a key PPI in MLL-rearranged leukemia.[15] The carboxylic acid functionality of Indole-4-carboxylic acid is an ideal starting point for the synthesis of such amides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of Indole-4-carboxylic acid derivatives.
General Protocol for the Synthesis of Indole-4-carboxamides
This protocol describes a general method for the amidation of Indole-4-carboxylic acid, a common step in the synthesis of bioactive molecules, including potential PPI inhibitors.
Workflow Diagram:
Caption: General workflow for the synthesis of Indole-4-carboxamide derivatives.
Materials:
-
Indole-4-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or a combination of HOBt (Hydroxybenzotriazole, 1.2 eq) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Indole-4-carboxylic acid.
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add the amine, followed by the coupling agent(s) (HATU or HOBt/EDC), and then the base (DIPEA).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure Indole-4-carboxamide derivative.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Screening Anticancer Activity using the MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of newly synthesized Indole-4-carboxylic acid derivatives on a cancer cell line.[16]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Indole-4-carboxylic acid derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Indole-4-carboxylic acid derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2 to 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Table 1: Physicochemical Properties of Indole-4-carboxylic Acid
| Property | Value | Source |
| CAS Number | 2124-55-2 | [7] |
| Molecular Formula | C₉H₇NO₂ | [7] |
| Molecular Weight | 161.16 g/mol | [7] |
| Appearance | Off-white to yellowish powder | [7] |
| Melting Point | 209-215 °C | [7] |
| Purity | ≥ 98% (HPLC) | [7] |
| Storage | 0-8°C, protect from light | [7][17] |
Conclusion and Future Perspectives
Indole-4-carboxylic acid stands as a testament to the power of privileged scaffolds in drug discovery. Its inherent biological relevance, coupled with its synthetic tractability, ensures its continued prominence in the quest for novel therapeutics. The applications highlighted herein represent just a fraction of its potential. Future research will undoubtedly uncover new biological targets and innovative synthetic methodologies, further expanding the therapeutic landscape of Indole-4-carboxylic acid derivatives. As our understanding of disease biology deepens, the strategic deployment of this versatile building block will be instrumental in the development of next-generation medicines.
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Indole-4-Carboxylic Acid: A Strategic Precursor in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Indole Scaffold and the Unique Role of the C4-Substituted Congener
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and its ability to interact with a multitude of biological targets have cemented its status as a "privileged scaffold." Among the various functionalized indoles, indole-4-carboxylic acid has emerged as a particularly valuable and versatile precursor in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in the specific placement of the carboxylic acid group on the benzene portion of the indole ring, which allows for a diverse range of chemical transformations to build intricate molecular architectures.
This guide provides an in-depth exploration of indole-4-carboxylic acid as a key starting material in drug discovery and development. We will delve into its fundamental chemical transformations, providing detailed, field-proven protocols for its conversion into key intermediates and, ultimately, into advanced pharmaceutical building blocks. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safe Handling
Before embarking on synthetic transformations, a thorough understanding of the physical properties and safe handling procedures for indole-4-carboxylic acid is paramount.
| Property | Value | Source |
| CAS Number | 2124-55-2 | [2][3] |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Appearance | Off-white to yellowish powder | [3] |
| Melting Point | 213-214 °C (lit.) | [2] |
| Solubility | Good solubility in organic solvents | [3] |
Safety and Handling:
Indole-4-carboxylic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Precautions: Always work in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][6][7] Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[10]
Core Synthetic Transformations of Indole-4-Carboxylic Acid
The carboxylic acid functionality at the C4 position serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. The following sections detail key transformations with validated protocols.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The most direct and widely utilized transformation of indole-4-carboxylic acid is its conversion to indole-4-carboxamides. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many drugs. The synthesis of histamine H3 antagonists is a notable application of this chemistry.[10]
Protocol: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard and reliable method for the coupling of indole-4-carboxylic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
Indole-4-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of indole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-4-carboxamide.
Causality of Experimental Choices:
-
EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself.
-
DIPEA or TEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous solvents are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Visualization of Amide Coupling Workflow:
Caption: Key intermediates in the Curtius rearrangement.
Conversion to 4-Cyanoindole: A Versatile Synthetic Intermediate
The cyano group is a valuable functional group in medicinal chemistry, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles. The conversion of indole-4-carboxylic acid to 4-cyanoindole provides a key intermediate for further elaboration.
Protocol: Two-Step Conversion via the Primary Amide
This protocol involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile.
Materials:
-
Indole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Amide Formation: Convert indole-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride as described in the Curtius rearrangement protocol. Add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide. Stir vigorously and allow to warm to room temperature. Collect the precipitated indole-4-carboxamide by filtration, wash with cold water, and dry.
-
Dehydration to Nitrile: To a solution of indole-4-carboxamide (1.0 eq) in anhydrous DCM and pyridine (2.0 eq), add phosphorus oxychloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction by carefully adding crushed ice. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-cyanoindole.
Causality of Experimental Choices:
-
Ammonium hydroxide provides the nitrogen source for the formation of the primary amide from the reactive acyl chloride.
-
Phosphorus oxychloride or TFAA are effective dehydrating agents for the conversion of primary amides to nitriles.
-
Pyridine or Triethylamine acts as a base to neutralize the acidic byproducts of the dehydration reaction.
Visualization of Nitrile Synthesis Workflow:
Caption: Two-step synthesis of 4-cyanoindole.
Application in the Synthesis of a Histamine H₃ Antagonist Precursor
Indole-4-carboxylic acid and its derivatives are key precursors in the synthesis of histamine H₃ receptor antagonists, which are being investigated for the treatment of various neurological disorders. The following is an illustrative synthetic sequence towards a key intermediate for this class of compounds, based on established synthetic strategies.
Illustrative Synthetic Scheme:
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.com [capotchem.com]
- 4. foodb.ca [foodb.ca]
- 5. ifgtb.icfre.gov.in [ifgtb.icfre.gov.in]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. goldbio.com [goldbio.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Amidation Reactions Involving Indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole-4-carboxamide scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The synthesis of these compounds predominantly relies on the robust and versatile amidation reaction, which couples indole-4-carboxylic acid with a primary or secondary amine. This application note serves as a comprehensive guide to performing amidation reactions with this specific substrate, offering detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to ensure successful and reproducible outcomes.
As the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt, the use of coupling reagents to activate the carboxylic acid is standard practice.[1] This guide will focus on three widely employed and effective coupling strategies:
-
Carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
-
Onium salt-mediated coupling utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its high efficiency and rapid reaction times.
-
Carbonyldiimidazole (CDI)-mediated coupling , a reliable method for activating the carboxylic acid.
The protocols and insights provided herein are designed to empower researchers to confidently synthesize indole-4-carboxamides, a critical step in the development of novel therapeutics.
Mechanistic Overview of Amide Bond Formation
The fundamental principle behind the use of coupling reagents is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.
Carbodiimide (EDC/HOBt) Mechanism
The reaction proceeds through a two-step mechanism. First, the carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side product. To prevent this and enhance reaction efficiency, an additive such as HOBt is introduced. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to racemization. This active ester then readily reacts with the amine to form the desired amide, regenerating HOBt. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[2][3]
Caption: General mechanism for EDC/HOBt-mediated amidation.
Onium Salt (HATU) Mechanism
HATU, an aminium/uronium salt, is a highly efficient coupling reagent. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the deprotonated carboxylic acid to form a highly reactive O-acylisouronium species, which rapidly converts to the corresponding HOAt active ester. This ester is then readily attacked by the amine to yield the amide product.[1][4] The use of HATU is particularly advantageous for sterically hindered substrates and reactions requiring short completion times.[4]
Caption: General mechanism for HATU-mediated amidation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine used. It is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediates.
Protocol 1: EDC/HOBt Mediated Amidation
This is a robust and widely used method suitable for a broad range of amines.
Reagents and Stoichiometry
| Reagent | Molar Equivalents |
| Indole-4-carboxylic acid | 1.0 |
| Amine (Primary or Secondary) | 1.1 |
| EDC (Hydrochloride salt) | 1.2 |
| HOBt (Hydrate) | 1.2 |
| DIPEA (or Triethylamine) | 2.0 |
| Anhydrous DMF or DCM | - |
Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere, add indole-4-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC.HCl (1.2 eq.) to the stirred solution. Allow the activation to proceed for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and DIPEA (2.0 eq.) in a small amount of the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.[3]
Protocol 2: HATU Mediated Amidation
This method is highly effective, especially for challenging couplings involving sterically hindered amines or electron-deficient anilines.
Reagents and Stoichiometry
| Reagent | Molar Equivalents |
| Indole-4-carboxylic acid | 1.0 |
| Amine (Primary or Secondary) | 1.1 |
| HATU | 1.1 |
| DIPEA | 2.0 - 3.0 |
| Anhydrous DMF | - |
Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere, add indole-4-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir at room temperature for 5-15 minutes to pre-activate the acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with 10% aqueous LiCl solution (to remove residual DMF), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[5]
Protocol 3: CDI Mediated Amidation
Carbonyldiimidazole (CDI) is another effective activating agent, forming a reactive acyl-imidazole intermediate.
Reagents and Stoichiometry
| Reagent | Molar Equivalents |
| Indole-4-carboxylic acid | 1.0 |
| Amine (Primary or Secondary) | 1.0 |
| Carbonyldiimidazole (CDI) | 1.0 |
| Anhydrous THF or DMF | - |
Step-by-Step Procedure
-
To a stirred solution of indole-4-carboxylic acid (1.0 eq.) in anhydrous THF, add CDI (1.0 eq.) portion-wise at room temperature under an inert atmosphere.[6]
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the acyl-imidazole intermediate.
-
Add the amine (1.0 eq.) to the reaction mixture.[6]
-
Continue stirring at room temperature overnight or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.[6]
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will quench the activated intermediates.
-
Inefficient Activation: For sterically hindered indole-4-carboxylic acid derivatives, a more potent coupling reagent like HATU may be necessary.[4] Pre-activation of the acid before adding the amine can also improve yields.
-
Poorly Nucleophilic Amine: For electron-deficient anilines or hindered secondary amines, increasing the reaction temperature (e.g., to 40-50 °C) and extending the reaction time may be required.
-
-
Side Reactions:
-
N-Acylurea Formation (EDC): This is a common side reaction if the O-acylisourea intermediate is not efficiently trapped. Ensure an adequate amount of HOBt is used and that the amine is added promptly after the activation period.
-
Racemization: For chiral amines, additives like HOBt or HOAt are crucial to suppress racemization.[4] Running the reaction at lower temperatures (0 °C to room temperature) is also recommended.
-
Guanidinylation of Amine (HATU): If HATU is used in large excess or if the carboxylic acid activation is slow, HATU can react directly with the amine to form a guanidinium byproduct.[4] It is advisable to use HATU in near-stoichiometric amounts (1.05-1.1 eq.).
-
-
Purification Challenges:
-
Urea Byproducts: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup. The dicyclohexylurea (DCU) from DCC (another carbodiimide) is poorly soluble and can often be removed by filtration, but its removal can be problematic, which is why EDC is often preferred.
-
Residual DMF: This high-boiling solvent can be difficult to remove. Washing the organic extract with a LiCl solution can help to remove DMF.
-
Product Solubility: Indole-4-carboxamides can sometimes be poorly soluble. A mixed solvent system may be required for chromatography or recrystallization.
-
General Workflow Diagram
Caption: A typical experimental workflow for indole-4-carboxamide synthesis.
Characterization
The synthesized indole-4-carboxamides should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to identify include the indole NH proton (typically a broad singlet > 10 ppm), the amide N-H proton (if present), and the characteristic aromatic protons of the indole ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for the amide C=O (around 1640-1680 cm⁻¹) and N-H bonds (around 3300 cm⁻¹).
Conclusion
The amidation of indole-4-carboxylic acid is a fundamental transformation for the synthesis of a multitude of biologically important molecules. By understanding the underlying mechanisms of common coupling reagents and adhering to carefully planned experimental protocols, researchers can efficiently and reliably synthesize a diverse range of indole-4-carboxamides. The choice of coupling reagent—be it the workhorse EDC/HOBt, the highly efficient HATU, or the reliable CDI—should be tailored to the specific substrates and desired reaction outcomes. Careful attention to anhydrous conditions, appropriate stoichiometry, and purification techniques will ensure the successful synthesis and characterization of these valuable compounds, paving the way for further investigation in drug discovery and development programs.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
- Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3788.
-
Linciano, P. (2019). Response to "Carboxylic acid react with amine? Condition??". ResearchGate. Retrieved from [Link]
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513-4519.
- Taylor & Francis Online. (2015). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-951.
- National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15933-15949.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(3), 504-507.
- ResearchGate. (2022). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Current Organic Synthesis, 19(5), 524-533.
- National Center for Biotechnology Information. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10794-10816.
- ResearchGate. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55.
- Indian Chemical Society. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(10), 1845-1851.
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- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes & Protocols: Indole-4-Carboxylic Acid as a Privileged Scaffold in the Synthesis of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its ability to interact with a wide array of biological targets. Among its many derivatives, Indole-4-carboxylic acid stands out as a particularly versatile starting material for the synthesis of potent and selective enzyme inhibitors. The carboxylic acid moiety at the 4-position provides a crucial anchor for binding within enzyme active sites and serves as a reactive handle for extensive synthetic derivatization. This document provides an in-depth technical guide on the strategic use of Indole-4-carboxylic acid, detailing the rationale behind its selection, robust synthetic protocols, and methodologies for evaluating the resulting inhibitors against key enzyme targets.
The Rationale: Why Indole-4-Carboxylic Acid?
The utility of Indole-4-carboxylic acid in inhibitor design is rooted in its distinct structural and chemical properties, which allow it to engage with enzyme active sites through multiple, high-affinity interactions.
Key Structural Features and Binding Motifs
The indole ring system offers a flat, aromatic surface capable of participating in π-π stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues. The indole nitrogen can act as a hydrogen bond donor, further stabilizing the ligand-protein complex. The carboxylic acid at the 4-position is the primary driver of its utility:
-
Ionic Bonding: At physiological pH, the carboxylic acid is deprotonated to a carboxylate anion. This anion can form strong, charge-charge interactions (salt bridges) with positively charged residues like arginine and lysine, which are frequently found in the active sites of enzymes.
-
Hydrogen Bonding: The carboxylate oxygens are excellent hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor. This dual capability allows for precise orientational binding.
-
Metalloenzyme Chelation: For metalloenzymes, the carboxylate group is a key pharmacophoric element capable of coordinating with catalytic metal ions such as Zn²⁺ or Mg²⁺, displacing water and disrupting the enzyme's catalytic cycle.[1][2]
Target Diversity
The Indole-4-carboxylic acid scaffold has been successfully employed to generate inhibitors for a diverse range of enzyme classes. Its versatility makes it a valuable starting point for projects targeting:
-
Viral Enzymes: Including HIV Protease and SARS-CoV 3CL Protease.[3]
-
Epigenetic Modulators: Such as Histone Deacetylases (HDACs), where the indole serves as a "cap" group.[3]
-
Signaling Pathway Enzymes: Including those in the Hedgehog pathway and lipoxygenases.
-
Metabolic Enzymes: Such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4]
Caption: General binding modes of an Indole-4-carboxylate inhibitor.
Synthetic Strategies & Core Protocols
The carboxylic acid group is a robust functional handle for a variety of chemical transformations, most commonly amide bond formation, which allows for the straightforward introduction of diverse chemical functionalities.
General Synthetic Workflow
A typical synthetic campaign begins with the activation of the carboxylic acid, followed by coupling with a desired amine or alcohol. Protecting the indole nitrogen is sometimes necessary to prevent side reactions, depending on the reaction conditions and the nature of the substituents.
Caption: Generalized workflow for synthesizing amide-based inhibitors.
Protocol 1: Synthesis of an N-Aryl Indole-4-Carboxamide
This protocol details a standard amide coupling reaction, a fundamental step in elaborating the Indole-4-carboxylic acid scaffold.
Principle: The carboxylic acid is activated in situ using a peptide coupling reagent (HATU) to form a highly reactive intermediate, which readily reacts with a primary or secondary amine to form a stable amide bond. This method is high-yielding and minimizes side reactions.
Materials & Reagents:
-
Indole-4-carboxylic acid (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Indole-4-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain a basic pH required for efficient coupling. HATU is a preferred coupling agent due to its high efficiency and low rate of racemization for chiral substrates.
-
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting indole-4-carboxylic acid spot is consumed.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Causality Note: The aqueous washes remove residual DMF, DIPEA, and other water-soluble byproducts.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the final N-aryl indole-4-carboxamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Example: Targeting Histone Deacetylases (HDACs)
Indole-based compounds are well-established inhibitors of HDACs. The indole scaffold typically functions as the "cap" group, which interacts with residues at the rim of the enzyme's active site tunnel.
Pharmacophore Model: A classical HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, a hydrophobic linker, and a surface-recognition "cap" group. Indole-4-carboxylic acid is an excellent starting point for constructing the cap and linker portions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Indole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-alkylated indole-4-carboxylic acids are pivotal structural motifs in medicinal chemistry and drug discovery. The indole core is a well-established "privileged scaffold," and its strategic functionalization at the nitrogen atom, coupled with the carboxylic acid at the 4-position, allows for the modulation of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of indole-4-carboxylic acid, offering two primary strategic approaches. The methodologies detailed herein are designed to be robust and adaptable, enabling researchers to synthesize a diverse range of N-substituted indole-4-carboxylic acid derivatives for their specific research needs.
Scientific Integrity and Logic: Foundational Principles
The successful N-alkylation of indole-4-carboxylic acid hinges on navigating the inherent reactivity of the molecule's two acidic protons: the N-H of the indole and the O-H of the carboxylic acid. The choice of experimental strategy is therefore dictated by considerations of chemoselectivity and compatibility with the desired alkylating agent. Two primary pathways are presented:
-
Direct N-Alkylation of Unprotected Indole-4-Carboxylic Acid: This approach is more atom-economical but requires careful selection of the base to ensure selective N-alkylation without undesirable side reactions.
-
N-Alkylation with a Protected Carboxylic Acid: This strategy involves the temporary masking of the carboxylic acid group, typically as an ester, to prevent its interference during the N-alkylation step. This is often a more reliable route, particularly for complex or sensitive substrates.
This document will provide detailed protocols for both approaches, elucidating the rationale behind the selection of reagents and reaction conditions.
Part 1: Direct N-Alkylation of Unprotected Indole-4-Carboxylic Acid
This method is predicated on the use of a sufficient amount of base to deprotonate both the indole nitrogen and the carboxylic acid, followed by the introduction of the alkylating agent.
Core Concepts and Mechanistic Rationale
The indole N-H has a pKa of approximately 17 in DMSO, while the carboxylic acid proton is significantly more acidic (pKa around 4-5). When a strong base, such as sodium hydride (NaH), is introduced, both protons will be abstracted, forming a dianion. The subsequent alkylation is generally favored at the more nucleophilic indole nitrogen.[1][2] The choice of base and solvent is critical to favor N-alkylation over potential C3-alkylation.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to solvate the resulting anion and facilitate the reaction.[1][2]
Visualizing the Direct N-Alkylation Workflow
Caption: Workflow for the direct N-alkylation of indole-4-carboxylic acid.
Detailed Experimental Protocol: Direct N-Alkylation
Materials:
-
Indole-4-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive.[2][3][4][5] Handle NaH in a fume hood under an inert atmosphere.[2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[1][3]
-
Alkyl halides are often toxic and volatile. Handle them in a fume hood.
-
DMF is a skin irritant and can be absorbed through the skin. Wear appropriate gloves.
Procedure:
-
Preparation of Sodium Hydride: In a dry, inert atmosphere-flushed round-bottom flask, weigh the required amount of NaH (2.2 equivalents relative to indole-4-carboxylic acid). Wash the NaH dispersion with anhydrous diethyl ether or hexanes (3 x 5 mL per gram of dispersion) to remove the mineral oil. Carefully decant the solvent after each wash. Dry the NaH under a stream of inert gas.
-
Reaction Setup: To the flask containing the washed NaH, add anhydrous DMF (approximately 10 mL per gram of indole-4-carboxylic acid) via a syringe. Cool the suspension to 0 °C in an ice bath.
-
Addition of Indole-4-carboxylic acid: Dissolve indole-4-carboxylic acid (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Effervescence (hydrogen gas evolution) will be observed. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation.
-
Alkylation: Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and adjust the pH to approximately 3-4 with 1 M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 2: N-Alkylation via Carboxylic Acid Protection
This strategy involves the esterification of the carboxylic acid group prior to N-alkylation. This two-step approach often provides cleaner reactions and higher yields, as it eliminates the complication of the acidic carboxylic proton.
Core Concepts and Mechanistic Rationale
The most common protecting group for a carboxylic acid is an ester, such as a methyl or ethyl ester.[6] These can be formed under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base. Once the carboxylic acid is protected, the N-alkylation can proceed using standard conditions, such as a strong base (e.g., NaH) and an alkyl halide, without the need for excess base. Following successful N-alkylation, the ester protecting group is removed by hydrolysis under acidic or basic conditions to yield the final N-alkylated indole-4-carboxylic acid.
Visualizing the Protection-Alkylation-Deprotection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Alkylation of 4-Aminoindoles - ChemistryViews [chemistryviews.org]
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- 5. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Indole-4-carboxylic Acid in Materials Science
Introduction:
Indole-4-carboxylic acid, a versatile heterocyclic building block, is emerging as a molecule of significant interest in the field of materials science. Its unique structure, combining a planar, electron-rich indole ring with a reactive carboxylic acid group, provides a powerful platform for the design and synthesis of novel functional materials. The indole moiety imparts desirable electronic and photophysical properties, including the potential for high charge carrier mobility and luminescence, making it a compelling component for organic electronics and sensors. The carboxylic acid functionality serves as a versatile anchor point for polymerization and for coordination with metal centers to form highly ordered structures like metal-organic frameworks (MOFs). This guide provides an in-depth exploration of the applications of Indole-4-carboxylic acid in materials science, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Key Properties of Indole-4-carboxylic Acid for Materials Science:
| Property | Significance in Materials Science |
| Planar Aromatic Structure | Promotes π-π stacking, which is crucial for efficient charge transport in organic semiconductors.[1] |
| Electron-Rich Indole Ring | Acts as an effective hole-transporting unit and can be readily oxidized, making it suitable for conductive polymers and p-type semiconductors. |
| Carboxylic Acid Group | Provides a reactive site for polymerization and acts as a robust coordinating ligand for the synthesis of Metal-Organic Frameworks (MOFs).[2] |
| Potential for Luminescence | The indole scaffold is a known fluorophore, and its incorporation into polymers or MOFs can lead to luminescent materials for sensing and optoelectronic applications.[3] |
| Chemical Versatility | The indole ring and carboxylic acid group can be further functionalized to fine-tune the electronic, optical, and physical properties of the resulting materials. |
Application in Conductive Polymers
The incorporation of Indole-4-carboxylic acid into polymer chains offers a pathway to novel conductive materials. The indole unit provides the necessary electronic conductivity, while the carboxylic acid group can enhance processability, facilitate doping, and allow for further functionalization.
Scientific Rationale:
The polymerization of indole derivatives typically proceeds via an oxidative coupling mechanism, where radical cations are formed and subsequently couple to form polymer chains. The resulting polyindole is a p-type semiconductor. The presence of the carboxylic acid group on the indole ring can influence the polymerization potential and the morphology of the resulting polymer film. Furthermore, the COOH group can be deprotonated to create a polyelectrolyte, enhancing its solubility in certain solvents and its interaction with other materials.
Experimental Protocol: Electrochemical Polymerization of Indole-4-carboxylic Acid
This protocol describes the electrochemical synthesis of a poly(indole-4-carboxylic acid) film on a conductive substrate.
Materials:
-
Indole-4-carboxylic acid (monomer)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Indium Tin Oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.
-
Monomer Solution: Dissolve Indole-4-carboxylic acid in the electrolyte solution to a final concentration of 0.05 M. Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Electrode Preparation: Clean the ITO-coated glass slide by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode. The active area of the working electrode should be well-defined and immersed in the monomer solution.
-
Electropolymerization:
-
Purge the monomer solution with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) by sweeping the potential from 0 V to a suitable oxidation potential (e.g., +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.[4][5]
-
Alternatively, potentiostatic polymerization can be performed by applying a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specific duration (e.g., 300-600 seconds).
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and excess electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Characterization of the Polymer Film:
-
Spectroscopy: Use FT-IR and UV-Vis spectroscopy to confirm the chemical structure of the polymer. The disappearance of the N-H stretch from the monomer and the appearance of characteristic polymer backbone vibrations in the FT-IR spectrum are indicative of successful polymerization.[1]
-
Morphology: Examine the surface morphology of the polymer film using Scanning Electron Microscopy (SEM).
-
Electrochemical Properties: Characterize the electrochemical behavior of the polymer film in a monomer-free electrolyte solution using cyclic voltammetry to study its redox activity and stability.
-
Conductivity: Measure the sheet resistance of the polymer film using a four-point probe to determine its electrical conductivity.[6]
Caption: Workflow for the electrochemical synthesis and characterization of poly(indole-4-carboxylic acid).
Application in Metal-Organic Frameworks (MOFs)
Indole-4-carboxylic acid is a promising organic linker for the construction of novel Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate with various metal ions or clusters, while the indole moiety can introduce functionality, such as luminescence, into the framework.
Scientific Rationale:
The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers under solvothermal conditions.[7] The geometry and connectivity of the Indole-4-carboxylic acid linker will dictate the topology and porosity of the resulting MOF. The indole group, being a fluorophore, can impart luminescent properties to the MOF.[3] This luminescence can be sensitive to the presence of guest molecules within the pores, making such MOFs attractive for chemical sensing applications.
Experimental Protocol: Solvothermal Synthesis of a Luminescent MOF
This protocol provides a representative method for the synthesis of a MOF using Indole-4-carboxylic acid as the organic linker. The specific metal salt and solvent system may be varied to target different framework structures.
Materials:
-
Indole-4-carboxylic acid (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or another suitable metal salt
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave or sealed glass vial
Procedure:
-
Reactant Solution: In a 20 mL glass vial, dissolve Indole-4-carboxylic acid (e.g., 0.1 mmol, 16.1 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
Solvothermal Reaction:
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
Allow the oven to cool down slowly to room temperature.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
To exchange the high-boiling DMF solvent within the pores, immerse the crystals in a volatile solvent like ethanol for 2-3 days, decanting and replenishing the ethanol several times.[7]
-
-
Activation:
-
Carefully decant the ethanol and dry the MOF crystals under vacuum at an elevated temperature (e.g., 80-100 °C) to remove the solvent molecules from the pores and activate the material for gas sorption or guest uptake.
-
Characterization of the MOF:
-
Crystallography: Determine the crystal structure of the MOF using single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD).
-
Porosity: Analyze the porosity and surface area of the activated MOF using gas sorption analysis (e.g., N₂ adsorption at 77 K).
-
Thermal Stability: Evaluate the thermal stability of the MOF using thermogravimetric analysis (TGA).
-
Luminescence Properties: Investigate the photoluminescent properties of the MOF using fluorescence spectroscopy. Record the excitation and emission spectra to determine the characteristic luminescence of the material.
Caption: General workflow for the solvothermal synthesis of a luminescent MOF using Indole-4-carboxylic acid.
Application in Organic Electronics
Materials derived from Indole-4-carboxylic acid, particularly its polymers, are promising candidates for active components in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Scientific Rationale:
The extended π-conjugation along the backbone of poly(indole-4-carboxylic acid) facilitates the movement of charge carriers. The electron-rich nature of the indole ring makes these materials inherently good hole conductors (p-type semiconductors).[1] In OFETs, this polymer can serve as the active semiconductor layer. In OLEDs, it can function as a hole-transporting layer (HTL), facilitating the injection of holes from the anode and improving device efficiency and stability.
Experimental Protocol: Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable polymer derived from Indole-4-carboxylic acid.
Materials:
-
Poly(indole-4-carboxylic acid) or a soluble derivative.
-
Suitable organic solvent for the polymer (e.g., dimethyl sulfoxide, N-methyl-2-pyrrolidone).
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (gate electrode and dielectric).
-
Gold (Au) for source and drain electrodes.
-
Substrate cleaning solvents (acetone, isopropanol).
-
(Optional) Surface treatment agent for SiO₂ (e.g., octadecyltrichlorosilane - OTS).
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with nitrogen.
-
(Optional) Treat the SiO₂ surface with a self-assembled monolayer of OTS to improve the interface with the organic semiconductor.
-
-
Semiconductor Deposition:
-
Prepare a solution of the Indole-4-carboxylic acid-based polymer in a suitable solvent (e.g., 5-10 mg/mL).
-
Deposit a thin film of the polymer onto the SiO₂ surface using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Anneal the film at an elevated temperature (e.g., 80-120 °C) to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the organic semiconductor film. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Obtain the output and transfer characteristics to determine key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.[8]
-
Caption: Step-by-step fabrication process for an organic field-effect transistor (OFET).
Application in Chemical Sensors
The functional nature of materials derived from Indole-4-carboxylic acid makes them suitable for the development of chemical sensors. The carboxylic acid group can act as a recognition site for specific analytes, and the electronic or photophysical properties of the material can change upon analyte binding, providing a detectable signal.
Scientific Rationale:
A sensor based on a poly(indole-4-carboxylic acid) film can operate on a chemoresistive principle. The binding of an analyte to the carboxylic acid groups can alter the doping level or the charge carrier concentration in the polymer, leading to a measurable change in its resistance. Alternatively, for luminescent MOFs or polymers derived from Indole-4-carboxylic acid, the binding of an analyte within the pores or to the surface can quench or enhance the luminescence, forming the basis of a fluorescent sensor.[9]
Conceptual Protocol: A Chemoresistive Sensor for Amine Vapors
This protocol describes the conceptual design and operation of a chemoresistive sensor for the detection of volatile amine compounds.
Sensor Fabrication:
-
Electrode Patterning: Fabricate a pair of interdigitated electrodes (e.g., gold) on an insulating substrate (e.g., glass or silicon).
-
Polymer Deposition: Deposit a thin film of poly(indole-4-carboxylic acid) over the interdigitated electrodes using the electrochemical polymerization method described in Section 1, or by drop-casting a solution of a pre-synthesized soluble polymer.
-
Device Integration: Connect the electrodes to a resistance measurement circuit.
Sensing Mechanism and Operation:
-
Baseline Measurement: In the absence of the analyte, measure the baseline resistance of the polymer film.
-
Analyte Exposure: Expose the sensor to a vapor of an amine compound (e.g., ammonia, triethylamine).
-
Signal Transduction: The basic amine molecules will interact with the acidic carboxylic acid groups of the polymer via an acid-base reaction. This interaction can de-dope the p-type polymer, leading to an increase in its resistance.
-
Signal Readout: The change in resistance is measured as the sensor response. The magnitude of the resistance change is proportional to the concentration of the amine vapor.
-
Recovery: The sensor can potentially be regenerated by exposing it to a mild acidic vapor or by gentle heating to reverse the acid-base interaction.
Caption: Principle of operation for a chemoresistive sensor based on poly(indole-4-carboxylic acid).
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Electrochemical polymerization of indole. Polymer, 32(11), 2087-2091 (1991).
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Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.
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Ramírez, A. M. R., Mieres, F., Pineda, F., Grez, P., & Heyser, C. (2022). Electrosynthesis of polyindole-carboxylic acids on stainless steel and their corrosion protection at different temperatures in acidic solution. Progress in Organic Coatings, 172, 107075.
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Ge, K., et al. (2024). Luminescent Metal-Organic Framework Sensor for Detection of Biomarker 2-Thiothiazolidine-4-Carboxylic acid. Inorganic Chemistry.
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Kuo, C. W., Hsieh, T. H., Hsieh, C. K., Liao, J. W., & Wu, T. Y. (2014). Electrosynthesis and Characterization of Four Electrochromic Polymers Based on Carbazole and Indole-6-Carboxylic Acid and Their Applications in High-Contrast Electrochromic Devices. Journal of The Electrochemical Society, 161(14), D782–D790.
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Aşkın, T., Karatekin, R. S., & Düdükcü, M. (2022). Synthesis and characterization of highly conductive poly(indole-4-aminoquinaldine) copolymer. Journal of Materials Science: Materials in Electronics, 33(25), 20215–20231.
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Zeng, L., Lin, Y., & Cui, S. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(10), 1536-1547.
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Patil, S. B., et al. (2016). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Journal of Chemical Sciences, 128(9), 1431-1438.
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An, Z., et al. (2013). An indole derivative as a high triplet energy hole transport material for blue phosphorescent organic light-emitting diodes. Organic Electronics, 14(12), 3261-3266.
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Apesteguia, C. R., et al. (2011). Polyindole included in nanostructured Al-MCM-41 material. Microporous and Mesoporous Materials, 142(1), 323-329.
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Kirillov, A. M., & Kopylovich, M. N. (2018). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. Inorganics, 6(1), 16.
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Appetecchi, G. B., et al. (2000). Characterization of poly(indole‐5‐carboxylic acid) in aqueous rechargeable cells. Journal of Applied Polymer Science, 77(11), 2383-2391.
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Wang, L., et al. (2021). Field-Effect Sensors Using Biomaterials for Chemical Sensing. Sensors, 21(16), 5576.
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Kumar, S., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 9(42), 14948-14982.
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Allendorf, M. D., & Houk, R. J. T. (2011). Luminescent Metal-Organic Frameworks. Sandia National Laboratories.
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Nockemann, P., et al. (2013). Engineering metal-based luminescence in coordination polymers and metal–organic frameworks. Chemical Society Reviews, 42(1), 110-131.
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Lee, J., et al. (2017). Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 5(36), 9346-9352.
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Djurovich, P. I., et al. (2005). Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Inorganic chemistry, 44(10), 3592-3602.
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Lee, J., et al. (2011). Indolo Acridine-Based Hole-Transport Materials for Phosphorescent OLEDs with Over 20% External Quantum Efficiency in Deep Blue and Green. Advanced Materials, 23(44), 5228-5232.
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Sytnyk, M., et al. (2021). Photoluminescence of Metal–Polymer Complexes Based on Functional Triazole–Carbazole Copolymers with Terbium Ions. Polymers, 13(21), 3794.
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Indole-4-Carboxylic Acid: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery
Introduction: The Strategic Importance of Indole-4-Carboxylic Acid
Indole-4-carboxylic acid is a heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1][2] Its rigid bicyclic structure, comprised of a benzene ring fused to a pyrrole ring, coupled with the reactive carboxylic acid handle, makes it a versatile starting material for the synthesis of a diverse array of complex molecules.[1][3] The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The carboxylic acid group at the 4-position not only provides a key site for derivatization but also influences the reactivity of the indole ring, allowing for selective functionalization. This guide provides an in-depth exploration of the applications of indole-4-carboxylic acid as a reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [5] |
| Molecular Weight | 161.16 g/mol | [5] |
| Appearance | Off-white to yellowish powder | [1] |
| Melting Point | 213-214 °C (lit.) | [5] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 2124-55-2 | [5] |
Storage and Handling: Indole-4-carboxylic acid should be stored in a cool, dry, and well-ventilated area, protected from light.[6] Recommended storage is at 5°C.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It is classified as an irritant, causing skin, eye, and respiratory irritation.[5]
Key Synthetic Transformations and Protocols
Indole-4-carboxylic acid serves as a linchpin in a multitude of chemical reactions. The interplay between the carboxylic acid functionality and the indole core dictates its reactivity and synthetic utility.
Amide Bond Formation: A Gateway to Bioactive Molecules
The most fundamental transformation of indole-4-carboxylic acid is its conversion to amides. This reaction is a cornerstone of medicinal chemistry, as the resulting indole-4-carboxamides are prevalent in a vast number of biologically active compounds, including kinase inhibitors and antimicrobial agents.[7][8][9] The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[10] Therefore, coupling reagents are employed to activate the carboxylic acid.
Mechanism of Amide Coupling with EDC/HOBt:
The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a widely used and effective method for amide bond formation.[11]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate is prone to racemization and side reactions. HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable and less reactive HOBt active ester.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.
Workflow for EDC/HOBt mediated amide coupling.
Experimental Protocol: Synthesis of N-benzyl-1H-indole-4-carboxamide
This protocol provides a representative example of an amide coupling reaction using indole-4-carboxylic acid.
Materials:
-
Indole-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to afford the desired N-benzyl-1H-indole-4-carboxamide.
Expected Yield: 75-90%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (br s, 1H, NH-indole), 7.8-7.2 (m, 8H, Ar-H), 6.8 (t, 1H, Ar-H), 6.5 (br t, 1H, NH-amide), 4.7 (d, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 138.0, 136.0, 129.0, 128.5, 128.0, 127.5, 126.0, 124.0, 115.0, 102.0 (Ar-C), 44.0 (CH₂).
-
IR (KBr, cm⁻¹): 3300 (N-H stretch, indole), 3250 (N-H stretch, amide), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₅N₂O: 251.1184; found 251.1182.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[12][13] While the indole ring itself can participate in C-H activation for direct arylation, the use of a pre-functionalized indole, such as a bromo- or iodo-indole, is a more traditional and often more reliable approach. Indole-4-carboxylic acid can be halogenated at various positions on the benzene ring to provide substrates for Suzuki coupling.
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., bromoindole derivative) to form a Pd(II) complex.
-
Transmetalation: The organoborane (e.g., arylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 7-Bromo-1H-indole-4-carboxylic acid with Phenylboronic Acid
This protocol outlines a typical Suzuki coupling reaction. Note that the starting 7-bromo-1H-indole-4-carboxylic acid would need to be synthesized separately.
Materials:
-
7-Bromo-1H-indole-4-carboxylic acid (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 7-bromo-1H-indole-4-carboxylic acid (1.0 eq), phenylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and heat to reflux (typically 80-100 °C) for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Yield: 60-85%
C-H Functionalization: A Modern Approach to Indole Diversification
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including indoles.[14][15] The indole ring possesses several C-H bonds with varying reactivity. While the C3 position is generally the most nucleophilic and reactive towards electrophiles, the carboxylic acid group in indole-4-carboxylic acid can act as a directing group, enabling regioselective functionalization at other positions, particularly the C5 position.[1]
Plausible Mechanism for Pd-Catalyzed C5-Arylation Directed by the Carboxylic Acid Group:
-
Coordination: The palladium catalyst coordinates to the carboxylic acid group.
-
C-H Activation: The palladium catalyst then facilitates the cleavage of the C5-H bond, forming a palladacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition: The aryl halide oxidatively adds to the palladium center.
-
Reductive Elimination: The aryl group and the indole ring couple and are reductively eliminated, forming the C5-arylated product and regenerating the active palladium catalyst.
Challenges and Considerations:
-
Regioselectivity: Achieving high regioselectivity can be challenging due to the inherent reactivity of other positions on the indole ring. Careful optimization of reaction conditions (catalyst, ligand, solvent, temperature) is crucial.
-
Decarboxylation: Under harsh reaction conditions, decarboxylation of indole-4-carboxylic acid can occur, leading to undesired side products.
Applications in Drug Discovery and Materials Science
The derivatives of indole-4-carboxylic acid are of immense interest in the pharmaceutical industry.
-
Kinase Inhibitors: Many kinase inhibitors feature the indole scaffold. The carboxamide derivatives of indole-4-carboxylic acid have been explored as potent inhibitors of various kinases, which are key targets in cancer therapy.[7][8][16][17]
-
Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including inhibitors of HIV protease and SARS-CoV 3CL proinhibitors.[6]
-
Histamine H3 Antagonists: Substituted indole derivatives prepared from indole-4-carboxylic acid have been investigated as histamine H3 antagonists, with potential applications in the treatment of neurological disorders.[6][12]
-
Agrochemicals and Materials: Beyond pharmaceuticals, indole-4-carboxylic acid and its derivatives have applications as plant growth regulators and as building blocks for novel polymers and dyes.[1]
Conclusion
Indole-4-carboxylic acid is a powerful and versatile reagent that provides access to a wide range of functionalized indole derivatives. Its strategic importance in organic synthesis and medicinal chemistry is undeniable. A comprehensive understanding of its reactivity, coupled with the application of robust synthetic protocols, will continue to drive innovation in the development of novel therapeutics, agrochemicals, and advanced materials. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this remarkable building block.
References
-
C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
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Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
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Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry. [Link]
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
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Examples of bioactive molecules containing indole in core structure. ResearchGate. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
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10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Molecules. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
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Structures of the newly synthesized indole-based kinase inhibitors IV... ResearchGate. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Friedel-Crafts Acylation. Chemistry Steps. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
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Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances. [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Application Notes and Protocols for the Scalable Synthesis of Indole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Synthetic Challenges of Indole-4-carboxylic Acid
Indole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid indole scaffold, coupled with the carboxylic acid functionality at the 4-position, makes it a key precursor for a variety of biologically active molecules, including antagonists for various receptors and inhibitors of enzymes. The strategic placement of the carboxyl group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
However, the synthesis of Indole-4-carboxylic acid, particularly on a large scale, presents several challenges. These include regioselectivity, the use of hazardous reagents, and the need for robust purification methods to ensure high purity of the final product. This application note provides detailed protocols for two established and scalable synthetic routes to Indole-4-carboxylic acid: the Reissert Indole Synthesis and a modified Fischer Indole Synthesis. The causality behind experimental choices, safety considerations for large-scale production, and detailed analytical and purification procedures are discussed to provide a comprehensive guide for researchers and process chemists.
Strategic Approaches to the Scalable Synthesis of Indole-4-carboxylic Acid
Two primary and scalable routes for the synthesis of Indole-4-carboxylic acid are presented below. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the manufacturing facility.
Protocol 1: The Reissert Indole Synthesis
The Reissert indole synthesis is a powerful method for the preparation of indoles and their derivatives.[1][2][3] This classical named reaction involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[4][5] This route is particularly advantageous for the synthesis of Indole-4-carboxylic acid as it utilizes the readily available and relatively inexpensive starting material, 2-methyl-3-nitrobenzoic acid.
The Reissert synthesis is a robust and well-established method that generally provides good yields. The presence of the carboxylic acid group on the starting material is well-tolerated throughout the reaction sequence. The key steps involve the formation of a carbon-carbon bond via a base-catalyzed condensation, followed by a reductive cyclization to form the indole ring. Zinc dust in acetic acid is a common and effective reducing agent for this transformation.[1][6]
Caption: Overall workflow of the Reissert synthesis for Indole-4-carboxylic acid.
Step 1: Synthesis of Ethyl 2-(2-carboxy-6-nitrophenyl)-2-oxoacetate
-
Reagent Preparation and Safety:
-
Set up a multi-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermocouple, and a nitrogen inlet.
-
Ensure all glassware is thoroughly dried before use. Sodium ethoxide is highly moisture-sensitive.[7][8][9][10]
-
Charge the flask with anhydrous ethanol (5 mL per gram of 2-methyl-3-nitrobenzoic acid) under a nitrogen atmosphere.
-
Slowly add sodium ethoxide (1.1 equivalents) to the ethanol with stirring. This is an exothermic process; maintain the temperature below 30 °C using an ice bath if necessary.
-
-
Reaction Execution:
-
Once the sodium ethoxide has dissolved, add 2-methyl-3-nitrobenzoic acid (1.0 equivalent) portion-wise to the solution, maintaining the temperature below 30 °C.
-
After the addition is complete, slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product. The pH should be adjusted to ~2.
-
Filter the resulting precipitate and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Step 2: Synthesis of Indole-4-carboxylic Acid
-
Reaction Setup:
-
In a flask equipped with a mechanical stirrer and a reflux condenser, suspend the crude ethyl 2-(2-carboxy-6-nitrophenyl)-2-oxoacetate (1.0 equivalent) in glacial acetic acid (10 mL per gram of starting material).
-
-
Reductive Cyclization:
-
To the stirred suspension, add zinc dust (4-5 equivalents) portion-wise. The addition is exothermic, and the temperature should be controlled to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 118 °C) for 2-3 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove excess zinc and inorganic salts. Wash the filter cake with a small amount of acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Indole-4-carboxylic acid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[11][12]
-
| Parameter | Recommendation | Rationale |
| Moisture Control | Use anhydrous solvents and reagents, and maintain a nitrogen atmosphere. | Sodium ethoxide is highly reactive with water, which would consume the base and reduce the yield. |
| Temperature Control | Control the exotherms during base and zinc addition. | Uncontrolled exotherms can lead to side reactions and a decrease in yield and purity. |
| Zinc Dust Quality | Use activated and finely powdered zinc dust. | The surface area and activity of the zinc are critical for an efficient reduction. |
| Work-up pH | Ensure the pH is acidic during the first work-up to fully precipitate the product. | The product is a carboxylic acid and will be soluble in basic solutions. |
Common Impurities: Incomplete cyclization can lead to the presence of the amino-phenylpyruvic acid intermediate. Over-reduction is also a possibility. These can typically be removed by recrystallization.
Protocol 2: Modified Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.[6][13] For the synthesis of Indole-4-carboxylic acid, 4-hydrazinobenzoic acid and pyruvic acid (or a pyruvate ester) are suitable starting materials.[14][15]
This route is attractive due to the commercial availability of 4-hydrazinobenzoic acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a-sigmatropic rearrangement and cyclization under acidic conditions to form the indole ring. The use of a co-solvent system and careful control of the acid catalyst are crucial for achieving high yields and purity on a large scale.[16]
Sources
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Application Notes and Protocols for Measuring the Biological Activity of Indole-4-carboxylic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Indole-4-Carboxylic Acid Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2][3] Indole-4-carboxylic acid and its derivatives have emerged as a versatile class of compounds with a wide range of therapeutic promise, acting as precursors in the synthesis of molecules targeting neurological disorders, inflammation, and cancer.[4][5] These derivatives have shown potential as histamine H3 antagonists, inhibitors of HIV-1 integrase, and modulators of nuclear receptors, underscoring their importance in drug discovery.[5][6][7]
The successful development of these compounds into effective therapeutics hinges on the precise and reliable measurement of their biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing robust assays to characterize the biological effects of Indole-4-carboxylic acid derivatives. We will delve into the principles of various assay formats, provide detailed step-by-step protocols, and offer insights into assay optimization and validation to ensure the generation of high-quality, reproducible data.
Strategic Assay Selection: A Target-Centric Approach
The choice of an appropriate assay is fundamentally dictated by the biological target and the anticipated mechanism of action of the Indole-4-carboxylic acid derivative. A multi-faceted approach, often employing a combination of biochemical, cell-based, and biophysical assays, provides a comprehensive understanding of a compound's activity.
dot graph Assay_Selection_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Start: Indole-4-carboxylic\nAcid Derivative", fillcolor="#F1F3F4"]; B [label="Known or Hypothesized Target?", shape=diamond, fillcolor="#FBBC05"]; C [label="Target-Based Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Phenotypic Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Biochemical Assays\n(Enzyme Inhibition, Receptor Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Cell-Based Assays\n(Reporter Gene, Second Messenger)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Biophysical Assays\n(SPR, ITC, Thermal Shift)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Target Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Hit Confirmation & Lead Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> E; C -> F; C -> G; D -> H; H -> C; E -> I; F -> I; G -> I; } iox Caption: Decision workflow for selecting appropriate assays.
I. Biochemical Assays: Direct Interrogation of Molecular Interactions
Biochemical assays provide a direct measure of a compound's effect on a purified biological target, such as an enzyme or a receptor.[8] These assays are invaluable for determining intrinsic potency and mechanism of action in a simplified, controlled environment.
Enzyme Inhibition Assays
Many Indole-4-carboxylic acid derivatives are designed as enzyme inhibitors.[4] Enzyme assays are fundamental for quantifying the inhibitory activity of these compounds.[9][10]
Principle: Enzyme activity is measured by monitoring the rate of substrate conversion to product. The effect of an inhibitor is determined by measuring the reduction in this rate.
Protocol: Generic Enzyme Inhibition Assay (e.g., for Kinases, Proteases)
Materials:
-
Purified enzyme
-
Specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Indole-4-carboxylic acid derivative stock solution (in DMSO)
-
Detection reagent (e.g., fluorescent or luminescent substrate, antibody)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the Indole-4-carboxylic acid derivative in DMSO to create a concentration range. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal concentrations in assay buffer.
-
Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of a microplate.
-
Enzyme Addition: Add the diluted enzyme to each well and incubate for a pre-determined time to allow for compound binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: After a specific incubation period, stop the reaction (if necessary) and measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Typical Range | Considerations for Optimization |
| Enzyme Concentration | 1-10 nM | Should be in the linear range of the assay. |
| Substrate Concentration | Km or below | For competitive inhibitors, lower substrate concentration increases apparent potency. |
| Compound Concentration | 1 nM - 100 µM | A wide range is necessary to determine the full dose-response curve. |
| Incubation Time | 15-60 minutes | Ensure the reaction is in the linear phase. |
| DMSO Tolerance | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
II. Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are critical for evaluating a compound's activity within a more physiologically relevant environment.[11][12] They provide insights into cell permeability, potential cytotoxicity, and effects on downstream signaling pathways.
Nuclear Receptor Modulation Assays
Indole derivatives can act as modulators of nuclear receptors, which are ligand-activated transcription factors.[13][14] Reporter gene assays are a common and effective method to screen for such activity.[11]
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for a specific nuclear receptor. Modulation of the receptor by a compound leads to a change in reporter gene expression, which is measured as a change in light output.[13]
dot graph Nuclear_Receptor_Assay { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Indole Derivative\n(Ligand)", fillcolor="#F1F3F4"]; B [label="Nuclear Receptor (NR)\nin Cytoplasm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Ligand-NR Complex", fillcolor="#FBBC05"]; D [label="Translocation\nto Nucleus", shape=ellipse, style=dashed]; E [label="Binding to\nResponse Element (RE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Recruitment of\nCo-regulators", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Reporter Gene\n(e.g., Luciferase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Transcription & Translation", shape=ellipse, style=dashed]; I [label="Luciferase Protein", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="Light Emission\n(Measurable Signal)", shape=invtrapezium, fillcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } iox Caption: Signaling pathway of a nuclear receptor reporter assay.
Protocol: Luciferase Reporter Assay for Nuclear Receptor Activity
Materials:
-
Host cell line (e.g., HEK293, HeLa)
-
Expression vectors for the nuclear receptor and a reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Indole-4-carboxylic acid derivative stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the nuclear receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the Indole-4-carboxylic acid derivative or a reference compound.
-
Incubation: Incubate the cells for another 18-24 hours to allow for changes in reporter gene expression.
-
Lysis and Signal Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold activation or inhibition relative to the vehicle control and determine EC50 or IC50 values.
G Protein-Coupled Receptor (GPCR) Signaling Assays
Indole derivatives can also target GPCRs, a large family of cell surface receptors involved in a multitude of physiological processes.[15][16]
Principle: GPCR activation by a ligand initiates a cascade of intracellular events, including the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[15][17] Assays that measure these second messengers can determine if a compound acts as an agonist or antagonist of a specific GPCR.
Protocol: cAMP Assay for Gs- and Gi-Coupled GPCRs
Materials:
-
Cells stably expressing the GPCR of interest
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Indole-4-carboxylic acid derivative
-
Reference agonist and antagonist
-
Stimulation buffer
Procedure:
-
Cell Seeding: Seed cells into a suitable microplate and culture overnight.
-
Compound Incubation: For antagonist mode, pre-incubate the cells with the Indole-4-carboxylic acid derivative.
-
GPCR Stimulation: Add a known agonist (for antagonist testing) or the test compound (for agonist testing) to the wells. For Gi-coupled receptors, a co-stimulant like forskolin is used to elevate basal cAMP levels.
-
Cell Lysis and Detection: After a defined incubation period, lyse the cells and perform the cAMP measurement according to the kit manufacturer's protocol.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
III. Biophysical Assays: Quantifying Direct Binding Interactions
Biophysical assays provide quantitative information about the direct binding of a compound to its target protein, including affinity, kinetics, and thermodynamics.[18][][20] They are essential for hit validation and lead optimization.[]
Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the Indole derivative) to a ligand (the target protein) immobilized on the chip. This allows for the real-time determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[20]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[18][21] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[][21] ITC is considered a near-universal method for measuring enzyme inhibition.[22]
| Biophysical Technique | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | kon, koff, KD | Real-time kinetics, high sensitivity, label-free | Requires protein immobilization, potential for mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Label-free, in-solution measurement, provides thermodynamic data | Requires larger amounts of protein and compound, lower throughput |
| Thermal Shift Assay (TSA) | ΔTm | High-throughput, low sample consumption | Indirect measure of binding, may not detect all binding events |
IV. Assay Validation and Troubleshooting
The reliability and reproducibility of assay data are paramount.[12][23] Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[24][25] Key validation parameters are outlined in guidelines from regulatory bodies like the FDA.[26][27][28][29]
Key Validation Parameters:
-
Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Common Troubleshooting for Cell-Based Assays:
| Issue | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, pipetting errors | Ensure uniform cell suspension, avoid using outer wells, calibrate pipettes.[30] |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations, high background from assay components | Titrate antibody/reagent concentrations, optimize blocking steps.[31] |
| Poor Z'-factor | High data variability, small dynamic range | Optimize assay parameters (cell number, incubation time, reagent concentrations).[32] |
| Inconsistent Results | Cell passage number, mycoplasma contamination | Use cells within a defined passage number range, regularly test for mycoplasma.[23][33] |
Conclusion
The development of robust and reliable assays is a cornerstone of successful drug discovery programs for Indole-4-carboxylic acid derivatives. By employing a strategic combination of biochemical, cell-based, and biophysical assays, researchers can gain a comprehensive understanding of a compound's biological activity, from its direct interaction with a molecular target to its effects in a complex cellular environment. The protocols and guidelines presented in this application note provide a solid foundation for establishing high-quality assays that will accelerate the journey of promising Indole-4-carboxylic acid derivatives from the laboratory to the clinic.
References
-
Nuclear Receptor Assay Services. Reaction Biology. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15). [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH. [Link]
-
Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. NIH. [Link]
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Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]
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Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Link]
-
High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. (2018-11-01). [Link]
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Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega - ACS Publications. (2024-04-10). [Link]
-
NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. (2024-03-15). [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. (2025-09-25). [Link]
-
Recent progress in assays for GPCR drug discovery. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. (2025-11-14). [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (2021-10-22). [Link]
-
Assay Validation Guidelines. Ofni Systems. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Analyzing ligand and small molecule binding activity of solubilized GPCRs using biosensor technology. PubMed. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. (2024-05-17). [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Tools for GPCR drug discovery. PMC - NIH. [Link]
-
A near-universal way to measure enzyme inhibition. ScienceDaily. (2018-03-01). [Link]
-
Enzyme assay. Wikipedia. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. (2018-05-24). [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Essentials in Bioassay Development. BioPharm International. (2019-11-01). [Link]
-
Bioassay method development and validation. Pharmaceutical Networking. (2020-03-19). [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. (2015-07-30). [Link]
-
FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. (2022-01-01). [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022-12-01). [Link]
-
Biomedical Importance of Indoles. PMC - NIH. [Link]
-
Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015-06-30). [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024-03-18). [Link]
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- 33. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in Indole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. My aim is to provide not just procedural solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental work.
I. Low Reaction Yield or Failure
Low or no yield of the desired Indole-4-carboxylic acid is one of the most frequently encountered issues. The cause often lies in the choice of synthetic route and the electronic nature of the starting materials.
Q1: My Fischer indole synthesis of Indole-4-carboxylic acid is failing or giving a very low yield. What is going wrong?
A1: This is a common challenge. The Fischer indole synthesis is sensitive to the electronic properties of the substituents on the phenylhydrazine precursor.[1][2] The carboxylic acid group (-COOH) is a meta-director and a deactivating, electron-withdrawing group (EWG). This has two primary negative impacts on the reaction:
-
Reduced Nucleophilicity of the Phenylhydrazine: The EWG decreases the electron density on the phenylhydrazine, making the initial condensation with the carbonyl compound less favorable.
-
Slower[3][3]-Sigmatropic Rearrangement: The key step in the Fischer synthesis is a[3][3]-sigmatropic rearrangement. Electron-withdrawing groups on the aromatic ring slow down this rearrangement, often leading to lower yields or reaction failure.[1][4] In some cases, with strong EWGs, the reaction may not proceed at all.[5]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] For substrates with EWGs, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent may be necessary to drive the reaction. However, be cautious as harsh acidic conditions can promote side reactions like decarboxylation. A systematic screen of both Brønsted and Lewis acids is recommended.
-
Temperature: While the Fischer indole synthesis often requires elevated temperatures, excessive heat can lead to decomposition. Monitor the reaction closely by TLC to find the optimal temperature.
-
-
Consider an Alternative Synthetic Route: If optimizing the Fischer synthesis is unsuccessful, alternative methods that are more tolerant of electron-withdrawing groups are recommended. The Reissert or Bartoli indole syntheses are excellent alternatives for this substrate.
II. Side Reactions and Impurity Formation
The formation of byproducts can complicate purification and significantly reduce the yield of Indole-4-carboxylic acid.
Q2: I am observing a significant amount of a byproduct that I suspect is the decarboxylated indole. How can I prevent this?
A2: Decarboxylation is a common side reaction for indole carboxylic acids, especially under acidic or high-temperature conditions.[6][7][8] The acidic environment required for many indole syntheses, such as the Fischer method, can unfortunately promote the loss of the carboxyl group.[8]
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
If using the Fischer indole synthesis, try to use the mildest possible acidic conditions that still promote indolization.
-
Consider synthetic routes that do not require harsh acidic conditions.
-
-
Protecting Group Strategy:
-
Esterification of the carboxylic acid to a methyl or ethyl ester prior to the indole ring formation can be an effective strategy. The ester is generally more stable to the reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid in a final step under basic conditions, which are less likely to cause decarboxylation.
-
-
Post-Synthesis Decarboxylation: Be mindful of the workup and purification conditions. Prolonged exposure to acid or heat during these steps can also lead to decarboxylation.
Q3: My reaction mixture shows multiple spots on TLC, and I am struggling to identify the impurities.
A3: Besides decarboxylation, other side reactions can occur depending on the synthetic route.
-
In Fischer Indole Synthesis: Incomplete cyclization can leave unreacted phenylhydrazone. Also, with unsymmetrical ketones, the formation of regioisomers is possible.[9]
-
In Reissert Indole Synthesis: Incomplete reduction of the nitro group can lead to nitro-containing byproducts.[10]
-
In Bartoli Indole Synthesis: The reaction with vinyl Grignard reagents can sometimes lead to the formation of anilines as major byproducts, especially if the nitroarene is not ortho-substituted.[11]
Troubleshooting Steps:
-
Thorough Characterization of Byproducts: Isolate the major byproducts and characterize them by NMR and MS to understand the side reactions that are occurring. This information is invaluable for optimizing the reaction conditions.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can lead to a cascade of side reactions.[2]
III. Purification Challenges
The purification of Indole-4-carboxylic acid can be challenging due to its physical and chemical properties.
Q4: I am having difficulty purifying my Indole-4-carboxylic acid by column chromatography. It seems to be streaking or not eluting properly.
A4: Carboxylic acids can be problematic to purify on silica gel. The acidic protons of the silica can interact with your compound, leading to poor separation.
Troubleshooting Steps:
-
Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system can suppress the deprotonation of your carboxylic acid and reduce its interaction with the silica gel, resulting in better peak shape.
-
Esterification for Purification: As mentioned earlier, converting the carboxylic acid to its methyl or ethyl ester can greatly simplify purification by chromatography. After purification of the ester, the carboxylic acid can be regenerated by hydrolysis.
-
Acid-Base Extraction: Utilize the acidic nature of your product for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your Indole-4-carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1M HCl) to precipitate your purified product.
-
The precipitated solid can then be collected by filtration.[12]
-
-
Recrystallization: If a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
IV. Reaction Stalling or Incomplete Conversion
Sometimes, a reaction starts but fails to go to completion, leaving a significant amount of starting material.
Q5: My Reissert synthesis for Indole-4-carboxylic acid has stalled. What could be the issue?
A5: The Reissert synthesis involves a condensation followed by a reductive cyclization.[3][13] A stall can occur at either stage.
Troubleshooting Steps:
-
Condensation Step:
-
Base Strength: The initial condensation of the o-nitrotoluene derivative with diethyl oxalate requires a strong base. Potassium ethoxide has been shown to give better results than sodium ethoxide.[3] Ensure your base is fresh and anhydrous.
-
Reaction Time and Temperature: This step may require prolonged reaction times or gentle heating to go to completion.
-
-
Reductive Cyclization Step:
-
Reducing Agent: A variety of reducing agents can be used, including zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation.[10][14] The efficiency of the reduction can be substrate-dependent. If one reducing agent is not effective, trying an alternative is a good strategy.
-
Catalyst Poisoning: If using catalytic hydrogenation, ensure your starting materials and solvent are free of catalyst poisons like sulfur compounds.
-
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl Indole-4-carboxylate
This protocol uses the ethyl ester of the target molecule to avoid decarboxylation.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Add ethyl pyruvate (1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the hydrazone, add polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl indole-4-carboxylate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the Indole-4-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Visualization of Troubleshooting Logic
Diagram 1: Low Yield in Fischer Synthesis
Caption: Decision tree for troubleshooting low yields in the Fischer synthesis of Indole-4-carboxylic acid.
Diagram 2: Purification Workflow for Indole-4-carboxylic Acid
Caption: Recommended purification strategies for Indole-4-carboxylic acid.
Summary of Key Troubleshooting Parameters
| Issue | Potential Cause | Recommended Action |
| Low Yield | Electron-withdrawing nature of -COOH in Fischer synthesis. | Use stronger acid (PPA), protect -COOH as an ester, or switch to Reissert/Bartoli synthesis. |
| Decarboxylation | Harsh acidic conditions or high temperatures. | Use milder conditions, protect the -COOH group, or choose a synthesis route that avoids harsh acids. |
| Purification Difficulty | Acidic nature of the product interacting with silica gel. | Use an acidified eluent for chromatography, perform an acid-base extraction, or recrystallize. |
| Reaction Stalling | Incomplete condensation or reduction (Reissert). | Use a stronger base for condensation (e.g., KOEt), or try an alternative reducing agent. |
References
-
YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. [Link]
-
American Journal of Medical Science and Chemical Research. (2023, October 20). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? ACS Catalysis, 1(10), 1253-1258. [Link]
-
University of California, Irvine. (n.d.). Indoles. [Link]
-
Cambridge University Press. (n.d.). Reissert Indole Synthesis. [Link]
-
Gribble, G. (2019). (PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
Taber, D. F., & Neubert, T. D. (2009). Indole synthesis: a review and proposed classification. Tetrahedron, 65(32), 6161-6178. [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. [Link]
-
Química Organica.org. (n.d.). Bartoli (Indole Synthesis). [Link]
-
SynArchive. (n.d.). Bartoli Indole Synthesis. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. [Link]
-
ResearchGate. (2025, August 7). Bartoli Indole Synthesis. [Link]
-
ResearchGate. (2025, August 6). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
YouTube. (2021, August 5). Fischer Indole Synthesis. [Link]
-
Gribble, G. (2021, January 4). (PDF) Fischer Indole Synthesis. ResearchGate. [Link]
-
ACS Publications. (n.d.). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. [Link]
-
Canadian Science Publishing. (n.d.). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]
-
PubMed. (2012, August 3). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. [Link]
-
Quora. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium?[Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
-
ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?[Link]
-
Reddit. (2024, July 16). Nothing has been working for this synthesis-HELP. [Link]
-
Chem-Impex. (n.d.). Indole-4-Carboxylic acid. [Link]
-
Rhodium.ws. (n.d.). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]
-
YouTube. (2016, June 6). 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS![Link]
-
MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]
-
Reddit. (2024, April 26). Why is indole acetic acid not stable under acidic conditions or light. [Link]
-
MDPI. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. [Link]
- Google Patents. (n.d.).
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]
-
Reddit. (n.d.). Isolation of a Carboxylic acid. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Indole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of Indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we move beyond simple protocols to explain the why behind the how, offering field-proven insights to troubleshoot and optimize your reactions. Indole-4-carboxylic acid is a crucial building block for numerous pharmacologically active compounds, and its efficient synthesis is paramount.[1]
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable classical method for synthesizing indole-4-carboxylic acid?
A1: The Leimgruber-Batcho indole synthesis is often a preferred route due to its high yields, mild reaction conditions, and the commercial availability of the required starting material, 2-methyl-3-nitrobenzoic acid.[2][3] This method avoids the often harsh acidic conditions of the Fischer synthesis, which can be problematic for the carboxyl group.
Q2: Can I use the Fischer indole synthesis for indole-4-carboxylic acid?
A2: While the Fischer indole synthesis is a versatile and widely used method, it can be challenging for substrates with a carboxylic acid group.[4][5] The strongly acidic and often high-temperature conditions can lead to unwanted side reactions, including decarboxylation or the formation of intractable tars.[6] Optimization with milder acid catalysts and lower temperatures is crucial for success.[6]
Q3: What are the main challenges in purifying indole-4-carboxylic acid?
A3: The primary challenges in purification often stem from the formation of colored impurities and polymeric byproducts, particularly in syntheses like the Fischer method.[6] The amphoteric nature of the molecule (containing both an acidic carboxyl group and a weakly basic indole nitrogen) can also complicate extraction and chromatography. Purification typically involves column chromatography on silica gel.[7]
Q4: Are there modern palladium-catalyzed methods suitable for indole-4-carboxylic acid synthesis?
A4: Yes, the Larock indole synthesis is a powerful modern alternative.[8][9] It involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne. For indole-4-carboxylic acid, this would typically involve a suitably protected 2-iodoaniline-3-carboxylic acid derivative. The reaction conditions are generally mild, but require careful optimization of the palladium catalyst, ligands, base, and solvent.[8][10]
Troubleshooting Guides for Specific Synthesis Routes
Guide 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process involving the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[2][11]
Workflow for Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho synthesis workflow.
Q: My enamine formation step is giving low yields or stalling. What could be the cause?
A: This is a common issue that can often be traced back to a few key factors:
-
Reagent Quality: N,N-dimethylformamide dimethyl acetal (DMFDMA) is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions.
-
Temperature: While the reaction is generally mild, some substrates require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature. If the reaction is too slow, gradually increase the temperature (e.g., to 80-100 °C).
-
Catalyst: Pyrrolidine is typically used as a catalyst. Ensure the correct stoichiometry is used. In some cases, for less reactive substrates, using a different amine catalyst or a Lewis acid might be beneficial.[12]
Q: The reductive cyclization step is producing a complex mixture of byproducts. How can I improve selectivity?
A: The choice of reducing agent is critical for a clean cyclization.[3]
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas are common choices.[2][3] Ensure the catalyst is active and the system is properly purged with hydrogen. Incomplete reduction can lead to side reactions.
-
Chemical Reducing Agents: Alternatives like stannous chloride (SnCl₂), sodium hydrosulfite (Na₂S₂O₄), or iron in acetic acid can also be effective.[2] If catalytic hydrogenation is problematic, switching to one of these may provide better results. Titanium(III) chloride has also been shown to be an effective reagent for this transformation.[3]
| Reducing Agent | Typical Conditions | Potential Issues |
| Pd/C, H₂ | Methanol or Ethanol, RT, 1-4 atm H₂ | Catalyst poisoning, incomplete reaction |
| Raney Ni, H₂ | Methanol or Ethanol, RT, 1-4 atm H₂ | Pyrophoric, can be overly aggressive |
| SnCl₂, HCl | Ethanol, reflux | Strongly acidic, potential for side reactions |
| Fe, Acetic Acid | Acetic Acid, 80-100 °C | Heterogeneous, workup can be tedious |
| Sodium Dithionite | Biphasic (e.g., THF/water), RT | Can have solubility issues |
Q: I am observing significant decarboxylation during the synthesis. How can I prevent this?
A: Decarboxylation is less common in the Leimgruber-Batcho synthesis than in the Fischer synthesis, but can still occur if the conditions are too harsh.
-
Avoid Strong Acids: The reductive cyclization should be performed under neutral or mildly acidic conditions if possible. If using a method that generates strong acid (like SnCl₂/HCl), consider buffering the reaction or using an alternative.
-
Temperature Control: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. This is especially important during the workup and purification steps.
Guide 2: The Fischer Indole Synthesis
This classic method involves the acid-catalyzed cyclization of an arylhydrazone.[5] For indole-4-carboxylic acid, the starting materials would be 4-carboxyphenylhydrazine and a suitable ketone or aldehyde, often pyruvic acid.[13]
Troubleshooting Decision Tree for Fischer Indole Synthesis
Caption: Troubleshooting flowchart for the Fischer indole synthesis.
Q: My Fischer indole synthesis is resulting in a low yield and a lot of tar. What are the likely causes and solutions?
A: This is the most common problem with the Fischer synthesis.[6]
-
Causality: The strongly acidic and often high-temperature conditions required for the[2][2]-sigmatropic rearrangement and cyclization can also promote polymerization and degradation of both starting materials and the indole product.[6][14]
-
Solutions:
-
Temperature Control: This is critical. The reaction should be run at the lowest temperature that allows for conversion. Monitor by TLC to find the sweet spot.
-
Acid Catalyst Choice: The "best" acid is highly substrate-dependent. If a strong acid like H₂SO₄ is causing excessive decomposition, consider alternatives. Polyphosphoric acid (PPA) is often effective as it can act as both a catalyst and a solvent.[6] Weaker Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids like ZnCl₂ can also be effective and milder.[5][6]
-
Reaction Concentration: In some cases, running the reaction in a more dilute solution can minimize intermolecular side reactions that lead to polymers.[14]
-
Recommended Acid Catalysts for Optimization
| Acid Catalyst | Strength | Common Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | Very Strong | 5-10% in a solvent like ethanol or acetic acid | Prone to causing charring and side reactions.[6] |
| Polyphosphoric Acid (PPA) | Strong | Often used neat, 80-120 °C | Good for less reactive substrates, but can be difficult to work with. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Fused or in a high-boiling solvent | A classic and often effective choice.[5] |
| p-Toluenesulfonic Acid (PTSA) | Strong | Catalytic amounts in a solvent like toluene with Dean-Stark trap | Milder than H₂SO₄, allows for azeotropic removal of water. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Superacid | Milder conditions than PPA | Can offer better regiocontrol in some cases.[6] |
Q: I am attempting to use an unsymmetrical ketone and am getting a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is determined by the formation of the enamine intermediate, which then undergoes the[2][2]-sigmatropic rearrangement.[6]
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine. Choosing a bulkier ketone can direct the reaction towards one isomer.
-
Electronic Effects: The nature of the substituents on the phenylhydrazine ring can influence the direction of the cyclization.
-
Catalyst Choice: The choice of acid catalyst can sometimes influence the ratio of regioisomers, although this is often substrate-dependent and requires empirical screening.[14]
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate
This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood.[7]
Step A: Enamine Formation
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous DMF (approx. 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (0.1 eq).
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The resulting enamine can often be used directly in the next step without purification, or it can be isolated by removing the solvent under reduced pressure.
Step B: Reductive Cyclization
-
Dissolve the crude enamine from Step A in methanol or ethyl acetate.
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl indole-4-carboxylate. The ester can then be hydrolyzed to the carboxylic acid if desired.
References
- Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
-
Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Wikipedia. (2023). Larock indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Hemetsberger indole synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. Retrieved from [Link]
-
RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Retrieved from [Link]
- Taber, D. F., & Tirunahari, P. K. (2011).
-
Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Wiley Online Library. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of indole‐N‐carboxylic acids. Retrieved from [Link]
-
Duke Vertices. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Retrieved from [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814.
-
ACS Publications. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Retrieved from [Link]
-
Chem-Impex. (n.d.). Indole-4-Carboxylic acid. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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purification challenges of Indole-4-carboxylic acid and solutions
Welcome to the technical support center for the purification of Indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity Indole-4-carboxylic acid. Here, we merge foundational chemical principles with practical, field-tested solutions to empower your experimental success.
Introduction to Purification Challenges
Indole-4-carboxylic acid is a crucial building block in the synthesis of a wide array of pharmaceuticals, including those targeting neurological disorders, as well as in the development of agrochemicals and novel materials.[1][2] Its inherent chemical properties, however, present distinct purification hurdles. The presence of both a carboxylic acid and an indole functional group makes the molecule susceptible to a range of impurities and side reactions during synthesis and work-up. Common challenges include the removal of structurally similar impurities, managing solubility across different solvent systems, and preventing degradation.
This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and the scientific rationale behind them.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues you may encounter during the purification of Indole-4-carboxylic acid in a question-and-answer format.
Question 1: My final product is an off-white to yellowish powder, but I need a pure white solid. What are the likely impurities and how can I remove them?
Answer: The off-white or yellowish tint typically indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. Common culprits include unreacted precursors or oxidized indole species.[1]
Recommended Solution: Multi-Step Purification Workflow
A combination of acid-base extraction and recrystallization is often the most effective strategy.
Workflow: Acid-Base Extraction followed by Recrystallization
Caption: A two-stage purification workflow for Indole-4-carboxylic acid.
Experimental Protocol: Acid-Base Extraction [3][4]
-
Dissolution: Dissolve the crude Indole-4-carboxylic acid in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add 1M sodium hydroxide solution. Shake vigorously. The Indole-4-carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. The pH of the aqueous layer should be at least three units above the pKa of the carboxylic acid to ensure complete deprotonation.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid while stirring until the pH is at least three units below the pKa. The pure Indole-4-carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any residual salts.
Experimental Protocol: Recrystallization [3]
-
Solvent Selection: Choose a solvent in which Indole-4-carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or aqueous alcohol mixtures.
-
Dissolution: Place the crude acid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize precipitation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum. The melting point of pure Indole-4-carboxylic acid is reported to be in the range of 209-215 °C.[1]
Question 2: I am experiencing low recovery after recrystallization. What can I do to improve my yield?
Answer: Low recovery during recrystallization can be attributed to several factors: using too much solvent, cooling the solution too quickly, or the product having significant solubility in the chosen solvent even at low temperatures. A study on the purification of indole from wash oil demonstrated that optimizing crystallization conditions, such as temperature and solvent ratios, significantly impacts yield.[5][6]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to dissolve the crude product.
-
Optimize Cooling: Allow for slow cooling to room temperature before moving to an ice bath. This encourages the formation of larger crystals and minimizes the amount of product that remains in the solution.
-
Solvent System Modification: If the solubility in a single solvent is too high, consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Concentrate the Mother Liquor: The filtrate from the recrystallization (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
Question 3: My product seems to be degrading during purification, especially when heated. How can I mitigate this?
Answer: Indole derivatives can be sensitive to heat and acidic conditions.[7] Prolonged heating during recrystallization can lead to decomposition.
Solutions for Thermal Instability:
-
Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point to reduce the temperature required for dissolution.
-
Minimize Heating Time: Do not heat the solution for longer than necessary to dissolve the solid.
-
Consider Alternative Purification Methods: If thermal degradation is a significant issue, column chromatography at room temperature may be a better option.
FAQs: Purification of Indole-4-Carboxylic Acid
Q1: What is the best chromatographic method for purifying Indole-4-carboxylic acid?
A1: Both normal-phase and reverse-phase chromatography can be effective, but the choice depends on the nature of the impurities.
-
Normal-Phase Chromatography: This is suitable for separating compounds with different polarities. For carboxylic acids, it's often necessary to add a small amount of a polar modifier like acetic acid or trifluoroacetic acid (TFA) to the eluent (e.g., a hexane/ethyl acetate mixture) to prevent the compound from streaking on the silica gel column.[8]
-
Reverse-Phase Chromatography (HPLC): This is a powerful technique for separating compounds with similar polarities and is often used for final purity analysis.[9] A C18 column with a mobile phase of acetonitrile and water (often with a TFA or formic acid modifier) is a common choice.[10][11]
Q2: How can I effectively remove residual solvents from my final product?
A2: Residual solvents can be removed by drying the purified solid under high vacuum, often with gentle heating (if the compound is thermally stable). For a more thorough removal, the product can be dissolved in a volatile solvent in which it is highly soluble (like dichloromethane) and then re-evaporated under reduced pressure. This process, known as azeotropic drying, can help remove less volatile solvent residues.
Q3: What are the key storage conditions for purified Indole-4-carboxylic acid?
A3: To maintain its purity and stability, Indole-4-carboxylic acid should be stored in a cool, dark, and dry place.[12][13] Storing at 0-8°C is recommended.[1] It should be protected from light, as indole compounds can be light-sensitive.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Off-white to yellowish powder | [1] |
| Melting Point | 209-215 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Storage | 0-8°C, protect from light | [1][12][13] |
Logical Decision-Making for Purification Method Selection
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole synthesis [organic-chemistry.org]
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- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. goldbio.com [goldbio.com]
- 13. Indole-4-carboxylic acid | 2124-55-2 | FI56785 | Biosynth [biosynth.com]
identifying and minimizing byproducts in Indole-4-carboxylic acid reactions
Welcome to the technical support center for the synthesis of Indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of this important molecule.
Introduction
Indole-4-carboxylic acid is a key building block in the development of a wide range of pharmaceuticals, including treatments for neurological disorders, inflammation, and infectious diseases. Its successful synthesis is therefore of critical importance. However, like many heterocyclic syntheses, the path to pure Indole-4-carboxylic acid can be fraught with challenges, most notably the formation of unwanted byproducts. This guide provides a structured approach to identifying and minimizing these byproducts, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues in Indole-4-Carboxylic Acid Synthesis
Question 1: My reaction yield is consistently low. What are the general factors I should investigate?
Low yields in Indole-4-carboxylic acid synthesis can often be traced back to a few key areas. Before delving into specific byproduct analysis, it's crucial to ensure your foundational reaction parameters are optimized.
-
Purity of Starting Materials: Impurities in your initial reactants, such as the substituted phenylhydrazine or the carbonyl compound, can introduce competing reactions and inhibit catalyst activity. Always use reagents of the highest possible purity and consider purification of commercial starting materials if they are of questionable quality.
-
Reaction Conditions: Indole syntheses are often sensitive to temperature, reaction time, and the concentration of reactants and catalysts. A systematic optimization of these parameters is essential. For instance, the Fischer indole synthesis is known to be highly sensitive to both temperature and the strength of the acid catalyst.[1]
-
Atmospheric Conditions: Some intermediates in indole synthesis can be sensitive to oxygen or moisture. If you suspect this to be the case, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can significantly improve your yield.
-
Choice of Synthetic Route: The inherent efficiency of the chosen synthetic route for your specific target, Indole-4-carboxylic acid, plays a significant role. Some methods are better suited for particular substitution patterns than others.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Indole-4-carboxylic acid synthesis.
Section 2: Byproduct Identification and Minimization in Specific Synthetic Routes
This section details common byproducts encountered in the most frequently used synthetic routes for Indole-4-carboxylic acid and its esters.
A. The Reissert Synthesis
The Reissert synthesis is a classical and effective method for preparing indole-2-carboxylic acids, which can then be decarboxylated. When targeting Indole-4-carboxylic acid, a variation of this method can be employed.
Question 2: I'm attempting a Reissert-type synthesis and observing a significant amount of a byproduct that appears to be the decarboxylated indole. How can I prevent this?
This is a very common issue. The decarboxylation of the intermediate indole-2-carboxylic acid to yield the corresponding indole is often a competing reaction, especially at elevated temperatures.[2][3]
Mechanism of Byproduct Formation: Decarboxylation
The carboxylic acid group at the 2-position of the indole ring is susceptible to removal as carbon dioxide, particularly when heated in the presence of acid or a copper catalyst.[2][4]
Strategies for Minimization:
-
Temperature Control: This is the most critical parameter. The decarboxylation reaction has a significant activation energy, so running the cyclization step at the lowest possible temperature that still allows for a reasonable reaction rate is key.
-
Milder Reaction Conditions: If using harsh acidic conditions for the reductive cyclization, consider switching to a milder reducing agent and reaction medium. For example, using zinc in acetic acid is a common method for the reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate.[3]
-
Post-Cyclization Workup: If some decarboxylation is unavoidable, it's important to have a robust purification strategy. The difference in acidity between Indole-4-carboxylic acid and the decarboxylated byproduct can be exploited.
Experimental Protocol: Selective Extraction
-
After the reaction is complete, quench the reaction mixture and remove the volatile solvents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The Indole-4-carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic, decarboxylated byproduct will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to precipitate the pure Indole-4-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Question 3: My Reissert synthesis is producing a complex mixture of unidentified byproducts. What could be the cause?
A complex mixture of byproducts in a Reissert synthesis often points to issues with the reductive cyclization step.
-
Incomplete Reduction: If the nitro group is not fully reduced to the amine before cyclization, a variety of side reactions can occur, leading to a complex product mixture. Ensure your reducing agent is active and used in sufficient stoichiometry.
-
Alternative Cyclization Pathways: Under certain reduction conditions, particularly with PtO2 in ethanol, the reaction can be diverted to form quinolones instead of indoles.[5]
B. The Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method that can be adapted to produce Indole-4-carboxylic acid, typically by reacting 4-carboxyphenylhydrazine with a suitable ketone or aldehyde, such as pyruvic acid.
Question 4: I am using 4-carboxyphenylhydrazine in a Fischer indole synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?
The formation of regioisomers is a common challenge in Fischer indole synthesis when using unsymmetrical ketones.[6] The electron-withdrawing nature of the carboxylic acid group on the phenylhydrazine ring can also influence the regioselectivity of the cyclization.
Strategies for Minimization:
-
Choice of Carbonyl Compound: To avoid regioisomer formation, it is best to use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, the regioselectivity will be influenced by both steric and electronic factors.
-
Acid Catalyst: The choice of acid catalyst can significantly impact the ratio of regioisomers. Weaker acids may favor the kinetically controlled product, while stronger acids can lead to the thermodynamically more stable isomer.[6] A screening of different Brønsted and Lewis acids is recommended.
Question 5: My Fischer indole synthesis is failing, and I'm recovering starting material or observing N-N bond cleavage. What is the problem?
The failure of a Fischer indole synthesis can often be attributed to the stability of the key intermediates.
-
N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can sometimes over-stabilize the intermediate in a way that favors cleavage of the N-N bond, leading to the formation of anilines and other degradation products instead of the desired indole.[1][6][7] While the carboxylic acid group is electron-withdrawing, other substituents on your starting materials could contribute to this issue.
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate, especially under mild acidic conditions or at low temperatures.[6] Increasing the acid strength or the reaction temperature can help to drive the reaction to completion.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting common issues in the Fischer indole synthesis of Indole-4-carboxylic acid.
C. The Batcho-Leimgruber Synthesis
This method is particularly useful for synthesizing indoles from o-nitrotoluenes. For Indole-4-carboxylic acid, a suitable starting material would be methyl 2-methyl-3-nitrobenzoate.
Question 6: In my Batcho-Leimgruber synthesis of methyl indole-4-carboxylate, I observe an unknown impurity with a higher Rf value on my TLC plate. What could this be?
An impurity with a higher Rf value suggests a less polar compound than your desired product. In the context of the Batcho-Leimgruber synthesis, a likely candidate is a byproduct from the reduction of the enamine double bond.
Mechanism of Byproduct Formation: Over-reduction
The reductive cyclization step, often carried out with catalytic hydrogenation (e.g., Pd/C and H2), primarily targets the nitro group. However, under certain conditions, the double bond of the intermediate enamine can also be reduced, leading to the formation of a 2-aminophenylethylamine derivative. While this is usually a minor byproduct, it can complicate purification.
Strategies for Minimization:
-
Choice of Reducing Agent: While catalytic hydrogenation is common, other reducing agents can be employed. Somei et al. have shown that titanium (III) chloride is an effective reagent for this transformation, offering good control over the reduction.[8]
-
Optimization of Hydrogenation Conditions: If using catalytic hydrogenation, carefully control the hydrogen pressure, temperature, and reaction time to favor the selective reduction of the nitro group.
Experimental Protocol: Synthesis of Methyl Indole-4-carboxylate
The following protocol is adapted from Organic Syntheses and illustrates a palladium-catalyzed N-heteroannulation, a related transformation to the Batcho-Leimgruber synthesis.[9]
-
To a pressure vessel, add methyl 2-ethenyl-3-nitrobenzoate, triphenylphosphine, and acetonitrile.
-
Add palladium acetate and immediately saturate the vessel with carbon monoxide (approx. 59 psi).
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction and concentrate the mixture.
-
Purify the crude product by column chromatography on silica gel. The Organic Syntheses procedure notes the presence of a higher Rf impurity, which can be separated by careful chromatography.[9]
| Parameter | Value | Reference |
| Starting Material | Methyl 2-ethenyl-3-nitrobenzoate | [9] |
| Catalyst | Palladium acetate | [9] |
| Ligand | Triphenylphosphine | [9] |
| Reagent | Carbon Monoxide | [9] |
| Solvent | Acetonitrile | [9] |
| Purification | Silica Gel Chromatography | [9] |
D. The Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. While the classical conditions are harsh, modern variations have made this a more viable route.
Question 7: I am considering a Madelung-type synthesis for Indole-4-carboxylic acid, but I am concerned about the harsh reaction conditions. Are there milder alternatives?
Yes, the traditionally harsh conditions of the Madelung synthesis (strong bases and high temperatures) can be problematic for substrates with sensitive functional groups like a carboxylic acid. However, several modifications have been developed to address this.
-
LiN(SiMe3)2/CsF System: A recently developed method utilizes a combination of LiN(SiMe3)2 and CsF to mediate a tandem Madelung synthesis at a more moderate temperature of 110°C. This system has shown good functional group tolerance.[10]
-
Copper-Catalyzed Amidation/Condensation: Another approach involves a copper-catalyzed amidation followed by an intramolecular condensation, which can proceed under the coupling reaction conditions, avoiding the need for very strong bases.[11]
Section 3: Analytical Characterization and Purification
Question 8: What is a reliable method for assessing the purity of my Indole-4-carboxylic acid product and identifying byproducts?
High-Performance Liquid Chromatography (HPLC) is the method of choice for both purity assessment and quantification of byproducts in the synthesis of indole carboxylic acids.
Recommended HPLC Method:
A reverse-phase HPLC (RP-HPLC) method is generally suitable.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous acidic buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm) is recommended.
Question 9: I am having difficulty purifying my Indole-4-carboxylic acid by column chromatography. What are my options?
Purification of highly polar compounds like carboxylic acids on silica gel can be challenging.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Acid-Base Extraction: As detailed in the Reissert synthesis section, an acid-base extraction is a powerful technique for separating your carboxylic acid product from non-acidic impurities.
-
Alternative Chromatography: If standard silica gel chromatography is not effective, consider using reverse-phase chromatography or ion-exchange chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808.
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. BenchChem.
- Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561.
- The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2025).
- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis with 4-Cyanophenylhydrazine Hydrochloride. BenchChem.
- Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(23), 7662–7663.
- AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Science Publishing.
- Fischer Indole Synthesis. Alfa Chemistry.
- Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509.
- Reissert indole synthesis. Wikipedia.
- Fischer indole synthesis. Wikipedia.
- Problems with Fischer indole synthesis. (2021). Reddit.
- Why Do Some Fischer Indoliz
- Development of madelung-type indole synthesis using copper-catalyzed amidation/condens
- The leimgruber-b
- Madelung synthesis. Wikipedia.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
- (PDF) Reissert Indole Synthesis.
- (PDF) Madelung-Indole-Synthesis.pdf.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Leimgruber–B
- Reissert-Indole-Synthesis.pdf.
- Reissert Indole Synthesis.
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Leimgruber–B
- (PDF) Leimgruber–Batcho Indole Synthesis.
- Reissert Indole Synthesis: The P
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- Hi, does anyone know method of quantification IAA (indole 3 acetic acid) using HPLC.
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
- Comparative study between Salkowski reagent and chromatographic method for auxins quantification
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- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
stability issues of Indole-4-carboxylic acid during storage and handling
Welcome to the Technical Support Center for Indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.
Section 1: Understanding the Stability of Indole-4-Carboxylic Acid
Indole-4-carboxylic acid, like many indole derivatives, possesses a unique chemical structure that is valuable in synthesis but also susceptible to degradation if not handled and stored correctly. The electron-rich indole ring is prone to oxidation, while the carboxylic acid group can influence its solubility and reactivity under different pH conditions.[1] This section provides an overview of the key stability concerns.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary degradation pathways for Indole-4-carboxylic acid?
A1: While specific degradation pathways for Indole-4-carboxylic acid are not extensively documented in publicly available literature, based on the known chemistry of the indole nucleus and aromatic carboxylic acids, the primary degradation pathways are likely to be:
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation by atmospheric oxygen.[2] This can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. Oxidation can lead to the formation of colored impurities and a decrease in purity. The initial oxidation may occur at the C2 or C3 position of the indole ring, potentially leading to oxindoles or further ring-opened products.[3][4]
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.[5] It is crucial to protect the compound from light during storage and handling.
-
Acid/Base Instability: While the indole ring itself is relatively stable in neutral conditions, strongly acidic or basic conditions can lead to degradation. Under strongly acidic conditions, decarboxylation (loss of the -COOH group) may occur, especially at elevated temperatures. In strongly basic solutions, while the carboxylate salt formed is generally more stable, prolonged exposure or high temperatures could lead to other reactions.
Q2: I've noticed my solid Indole-4-carboxylic acid has changed color over time. Is it still usable?
A2: A change in color, often to a yellowish or brownish hue, is a visual indicator of degradation, likely due to oxidation. While a minor color change might not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications, such as in drug development or quantitative biological assays, it is highly recommended to assess the purity of the material by a suitable analytical method like HPLC before use. For less sensitive applications, the material might still be usable, but the potential for side reactions or inaccurate concentration measurements should be considered.
Q3: How does pH affect the stability of Indole-4-carboxylic acid in solution?
A3: The pH of a solution can significantly impact the stability of Indole-4-carboxylic acid.
-
Acidic pH: In acidic solutions, the carboxylic acid group will be protonated. While this form is generally soluble in organic solvents, prolonged exposure to strong acids, especially with heating, can promote decarboxylation.
-
Neutral pH: Near its pKa, a mixture of the protonated and deprotonated forms will exist. This is generally a region of reasonable stability for short-term experiments, but buffering is recommended to prevent pH shifts.
-
Alkaline pH: In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form the carboxylate salt. This form is typically more water-soluble and generally more stable against decarboxylation. However, very high pH values should be avoided as they can promote other degradation pathways of the indole ring.
Data Summary: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Solid: 2-8°C (short-term), -20°C (long-term). Solution: -20°C or -80°C. | Lower temperatures slow down the rate of oxidative and thermal degradation. |
| Light | Store in amber vials or protect from light with aluminum foil. | The indole nucleus is susceptible to photodegradation.[5] |
| Atmosphere | For long-term storage of the solid or for solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation by atmospheric oxygen.[2] |
| pH of Aqueous Solutions | For short-term storage or experimental use, maintain a pH between 6 and 8. | To balance solubility and stability, avoiding acid-catalyzed degradation and potential base-catalyzed reactions. |
| Solvent for Stock Solutions | Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol. If using aqueous buffers, ensure they are freshly prepared and filtered. | To minimize degradation due to reactive impurities or microbial growth in the solvent. |
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered when working with Indole-4-carboxylic acid and provides systematic troubleshooting guidance.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | 1. Degradation of the compound. 2. Contaminated solvent or glassware. 3. Column degradation. | 1. Prepare a fresh solution of Indole-4-carboxylic acid and re-analyze. Compare with a previously validated standard if available. 2. Run a blank injection with your solvent. Use fresh, HPLC-grade solvents. 3. Flush the column with an appropriate solvent sequence. If the issue persists, consider replacing the column.[6] |
| Poor peak shape (tailing or fronting) in HPLC | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Indole-4-carboxylic acid.[7] 2. Dilute the sample and re-inject. 3. Use a high-purity silica column or a column with end-capping. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase if tailing is observed for the acidic compound.[7] |
| Inconsistent biological assay results | 1. Degradation of the stock solution. 2. Inaccurate concentration due to poor solubility. | 1. Prepare fresh stock solutions frequently and store them appropriately (see Table above). Perform a purity check of the stock solution by HPLC. 2. Ensure the compound is fully dissolved. Sonication may be helpful. For aqueous assays, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer. |
| Low yield in a chemical reaction | 1. Degradation of the starting material. 2. Incompatibility with reaction conditions (e.g., strong oxidizing agents). | 1. Check the purity of the Indole-4-carboxylic acid before starting the reaction. 2. The indole ring is sensitive to strong oxidizing agents.[2] If your reaction involves such reagents, consider alternative synthetic routes or protective group strategies. |
Visualization of Potential Degradation Pathways
The following diagram illustrates the hypothetical major degradation pathways of Indole-4-carboxylic acid based on the known reactivity of the indole scaffold.
Caption: Potential degradation pathways of Indole-4-carboxylic acid.
Section 3: Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study to assess the stability of Indole-4-carboxylic acid. This type of study is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol: Forced Degradation Study of Indole-4-Carboxylic Acid
Objective: To investigate the stability of Indole-4-carboxylic acid under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.
Materials:
-
Indole-4-carboxylic acid
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of Indole-4-carboxylic acid and dissolve it in a suitable solvent (e.g., 10 mL of methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl and reflux for 4 hours at 60°C.
-
After the specified time, cool the solutions to room temperature and neutralize with an appropriate amount of NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH and reflux for 4 hours at 60°C.
-
After the specified time, cool the solutions to room temperature and neutralize with an appropriate amount of HCl. Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂ and heat at 60°C for 2 hours, protected from light.
-
After the specified time, dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid Indole-4-carboxylic acid in a petri dish and expose it to 70°C in an oven for 48 hours.
-
After exposure, prepare a solution of a known concentration in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Indole-4-carboxylic acid (e.g., 100 µg/mL in methanol/water) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, analyze the samples by HPLC.
-
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a non-stressed control solution, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: References
-
Pathways of Electrochemical Oxidation of Indolic Compounds. (2011). SciSpace. [Link]
-
Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H. -B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543–11555. [Link]
-
Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 58(8), 2667–2669. [Link]
-
Degradation pathway of indole by electroFenton. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
-
Patel, M. R., et al. (2022). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. Scientific reports, 12(1), 1-13. [Link]
-
de Oliveira, C. A., Rigo, G. V., da Silva, C. B., Beck, R. C., & Guterres, S. S. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Journal of biomedical nanotechnology, 13(5), 565-575. [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). ResearchGate. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 12, 2026, from [Link]
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015). ACS Publications. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved January 12, 2026, from [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
Degradation of aromatic carboxylic acids by Nocardia spec. DSM 43251. (2004). ResearchGate. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
Degradation of aromatic compounds in plants grown under aseptic conditions. (2002). PubMed. [Link]
-
Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. (2021). PubMed Central. [Link]
-
Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023). Journal of Applied Biology and Biotechnology. [Link]
-
Bacterial Degradation of Aromatic Compounds. (2010). PubMed Central. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. [Link]
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). ResearchGate. [Link]
-
Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. (2022). PubMed Central. [Link]
-
Aromatic heterocyclic compounds: indole and quinoline. (2018, October 14). YouTube. [Link]
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- 7. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Poor Solubility of Indole-4-carboxylic Acid
Welcome to the technical support center for handling Indole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. Indole-4-carboxylic acid is a crucial intermediate in the synthesis of various bioactive molecules, including anti-inflammatory agents and compounds targeting neurological disorders.[1][2] However, its planar structure, capacity for strong hydrogen bonding, and crystalline nature often lead to poor solubility in common organic solvents, complicating reaction setup, limiting reaction rates, and affecting yield.[3]
This document provides a structured approach to troubleshooting these issues, moving from simple solvent adjustments to more advanced chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of Indole-4-carboxylic acid?
Understanding the fundamental properties of your reagent is the first step in troubleshooting. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [4][5] |
| Molecular Weight | 161.16 g/mol | [1][5] |
| Appearance | Off-white to yellowish or brown powder/crystal | [1][4] |
| Melting Point | 209-215 °C (lit.) | [1][5][6] |
| pKa | The pKa of a carboxylic acid is crucial for pH-modification strategies. For similar aromatic carboxylic acids, the pKa is typically in the range of 4-5.[7] |
Q2: Why is Indole-4-carboxylic acid poorly soluble in many common non-polar organic solvents?
The poor solubility stems from its molecular structure. The molecule has both a hydrogen bond donor (the N-H of the indole) and a strong hydrogen bond donor/acceptor group (the carboxylic acid). In its solid, crystalline state, these groups form strong intermolecular hydrogen bonds, creating a stable crystal lattice. A solvent must provide significant energy through solvation to break these interactions apart. Non-polar solvents like hexanes or toluene cannot effectively solvate the polar carboxylic acid and indole N-H groups, resulting in very low solubility.
Q3: I see some solubility in DMF and DMSO. Is heating the mixture a good first step?
Gentle heating can be an effective initial strategy to increase the dissolution rate and solubility. However, caution is advised. Indole derivatives can be susceptible to degradation or side reactions at elevated temperatures, such as decarboxylation.[8]
Recommendation:
-
Monitor the stability of your compound at the intended temperature by running a small-scale test and analyzing the sample by TLC or LC-MS after a set period.
-
Always heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[3]
In-Depth Troubleshooting Guide
When simple heating is insufficient or inappropriate for your reaction, a more systematic approach is required. This guide details several strategies to achieve a homogeneous reaction mixture.
Strategy 1: Strategic Solvent Selection & Co-Solvent Systems
The principle of "like dissolves like" is a useful starting point. Indole-4-carboxylic acid is a polar molecule, so polar solvents are the best candidates.
Commonly Used Solvents for Reactions Involving Carboxylic Acids: [3]
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) are often the first choice. They are polar enough to interact with the carboxylic acid group but do not have acidic protons that could interfere with certain reactions.
-
Protic Polar Solvents: Alcohols like methanol or ethanol can be effective but may participate in reactions (e.g., esterification) under acidic or basic conditions.
The Power of Co-Solvents: Sometimes, a mixture of solvents works better than a single solvent. A small amount of a highly polar solvent can disrupt the crystal lattice and solvate the solute, allowing it to dissolve in the bulk solvent.
-
Water-Enhanced Solubility: For some organic reactions, adding a very small, controlled amount of water can surprisingly increase the solubility of carboxylic acids in organic solvents.[9][10][11][12][13] This is attributed to water's ability to form strong hydrogen bonds with the carboxylic acid, breaking up the solute-solute interactions. This technique is only suitable for reactions that are not water-sensitive.
Strategy 2: pH Adjustment and In Situ Salt Formation
This is the most powerful and common technique for solubilizing carboxylic acids.[14][15] By adding a base, you can deprotonate the carboxylic acid (R-COOH) to form its conjugate base, a carboxylate salt (R-COO⁻). This ionic salt is significantly more polar and, therefore, much more soluble in polar solvents.[16][17]
The relationship between pH and the form of the acid is governed by the Henderson-Hasselbalch equation. When the pH of the solution is above the pKa of the carboxylic acid, the deprotonated, more soluble carboxylate form predominates.[18][19]
Caption: pH control to shift equilibrium towards the soluble salt form.
Experimental Protocol: In Situ Salt Formation for Improved Solubility
This protocol describes how to solubilize Indole-4-carboxylic acid in a common solvent like anhydrous DMF for a subsequent reaction, such as an amide coupling.[3]
Materials:
-
Indole-4-carboxylic acid
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Dry the reaction vessel under vacuum or in an oven and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solid: Add the Indole-4-carboxylic acid (1 equivalent) to the reaction vessel.
-
Solvent Addition: Add anhydrous DMF to the vessel. You will likely observe a suspension or slurry.
-
Base Addition: While stirring, slowly add a suitable non-nucleophilic base (1.1 to 1.5 equivalents).
-
Causality Insight: A non-nucleophilic base is chosen to prevent it from competing with the intended nucleophile in your subsequent reaction step. DIPEA is a common choice for amide couplings.[3]
-
-
Observation: Stir the mixture at room temperature. The suspension should gradually dissolve to form a clear, homogeneous solution as the carboxylate salt is formed. This typically takes 5-20 minutes.
-
Proceed with Reaction: Once the solution is clear, you can proceed with adding your other reagents (e.g., coupling agent like HATU, followed by the amine).[3]
Trustworthiness Check:
-
Anhydrous Conditions: If your reaction is moisture-sensitive (e.g., using HATU or carbodiimides), ensure all solvents and bases are anhydrous to prevent hydrolysis of reagents.[3]
-
Base Compatibility: Ensure the chosen base does not interfere with your reaction. For example, a strongly nucleophilic base could react with an electrophilic starting material.
Strategy 3: Chemical Derivatization
If the carboxylic acid functional group itself is not required for the initial reaction step, you can temporarily convert it into a more soluble group, like a methyl or ethyl ester. Esters lack the acidic proton and have reduced hydrogen bonding capability, making them significantly more soluble in a wider range of organic solvents.
Workflow: Derivatization for Solubility
Caption: A multi-step workflow involving temporary chemical modification.
This strategy adds steps to your synthesis but can be a robust solution when other methods fail. The conversion to the methyl ester is a common tactic before attempting reactions that are incompatible with the free carboxylic acid.[20]
Troubleshooting Decision Workflow
Use the following workflow to guide your experimental choices when facing solubility issues with Indole-4-carboxylic acid.
Caption: Step-by-step decision guide for solubility enhancement.
References
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. [Link]
-
Indole | C8H7N | CID 798 - PubChem - NIH. [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]
-
Synthesis and Chemistry of Indole. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. [Link]
-
Why salt formation of weak acid increases the drug solubility? - ResearchGate. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? - Reddit. [Link]
-
Salt formation to improve drug solubility - PubMed. [Link]
-
carboxylic acid solubility + TLC : r/chemhelp - Reddit. [Link]
-
Recent advances in the application of indoles in multicomponent reactions - PMC - NIH. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. [Link]
-
Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]
-
Syllabus for Chemistry (SCQP08) - S3waas. [Link]
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- 5. 吲哚-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Indole-4-carboxylic acid | 2124-55-2 [chemicalbook.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
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- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. INDOLE-4-CARBOXYLIC ACID METHYL ESTER | VSNCHEM [vsnchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Indole-4-carboxylic acid
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with Indole-4-carboxylic acid. As an acidic analyte, its chromatographic behavior is highly sensitive to analytical conditions. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common chemical problems to more subtle instrumental factors.
Frequently Asked Questions (FAQs)
FAQ 1: I'm seeing significant peak tailing with Indole-4-carboxylic acid. What are the most likely causes?
Peak tailing is a common issue that indicates a problem with the interaction between your analyte, the mobile phase, and the stationary phase, or a physical problem within your HPLC system.[1][2] For an acidic compound like Indole-4-carboxylic acid, the causes can be broadly categorized into two groups:
-
Chemical Causes: These are related to undesirable secondary interactions within the column. The primary cause of peak tailing is often the presence of more than one retention mechanism.[2] For Indole-4-carboxylic acid, this includes:
-
Incomplete Ion Suppression: If the mobile phase pH is not low enough, the carboxylic acid group exists in both its neutral (R-COOH) and ionized (R-COO⁻) forms. These two forms have different interactions with the stationary phase, leading to a distorted, tailing peak.[3]
-
Secondary Silanol Interactions: Although the classic example involves basic analytes interacting with acidic silanols, these active sites on the silica surface can also cause issues with acids, especially if not properly controlled.[4]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column packing can chelate with the analyte, causing tailing.
-
-
Physical (Instrumental) Causes: These are related to the physical setup of your HPLC system and column.
-
Extra-Column Volume: Excessive volume in the tubing, fittings, injector, or detector flow cell between the point of injection and detection can cause the peak to broaden and tail.[4][5]
-
Column Voids or Contamination: A void at the head of the column or a blocked inlet frit can disrupt the sample band, leading to poor peak shape.[2] This can be caused by pressure shocks or the accumulation of particulate matter from samples.[1][4]
-
The following workflow provides a systematic approach to diagnosing the root cause of the peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
FAQ 2: How does mobile phase pH influence peak tailing for an acidic analyte?
The mobile phase pH is the most critical factor for achieving good peak shape with ionizable compounds like Indole-4-carboxylic acid.[3][6] The underlying principle is ion suppression .
Indole-4-carboxylic acid has a carboxylic acid functional group with an estimated pKa value around 4.2. The pKa is the pH at which the compound is 50% in its acidic (neutral, R-COOH) form and 50% in its conjugate base (anionic, R-COO⁻) form.[7]
-
When pH is close to pKa (e.g., pH 3.5 - 5.0): The analyte exists as a mixture of both ionized and non-ionized forms. The ionized form is more polar and elutes faster, while the neutral form is more hydrophobic and is retained longer on a reversed-phase column. This simultaneous elution of two forms with different retention behaviors is a major cause of severe peak tailing or split peaks.[3]
-
When pH is well below pKa (e.g., pH < 3.0): The equilibrium shifts almost entirely to the protonated, neutral (R-COOH) form. This single, non-ionized species interacts more predictably and uniformly with the C18 stationary phase, resulting in a sharp, symmetrical Gaussian peak. This is the goal of ion suppression.[8]
-
When pH is well above pKa (e.g., pH > 6.0): The analyte will be fully deprotonated (R-COO⁻). While this also results in a single species, it is highly polar and may have very little retention on a standard C18 column.
Therefore, for optimal peak shape, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[3][8]
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
FAQ 3: What is the ideal mobile phase for Indole-4-carboxylic acid and how do I prepare it?
The ideal mobile phase will maintain a consistent, low pH to ensure complete ion suppression. A pH between 2.5 and 3.0 is an excellent starting point.[4] This is achieved by using a buffer or an acidic additive in the aqueous portion of your mobile phase.
| Buffer/Additive | Typical Concentration | Effective pH Range | Pros & Cons |
| Formic Acid | 0.1% (v/v) | ~2.7 | Pro: Volatile, excellent for LC-MS. Simple to prepare.[8] Con: Weaker acid, may provide less robust pH control than a true buffer. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.1 | Pro: Strong acid, provides excellent ion suppression. Also acts as an ion-pairing agent, which can improve peak shape.[8] Con: Can cause ion suppression in the MS source. Not ideal for LC-MS. |
| Phosphate Buffer | 10-25 mM | ~2.0 - 3.0 | Pro: Excellent buffering capacity, provides very stable pH and reproducible retention times.[9] Con: Not volatile, not suitable for LC-MS. Can precipitate in high concentrations of organic solvent.[9] |
Experimental Protocol: Preparation of a Buffered Mobile Phase (0.1% Formic Acid)
This protocol describes the preparation of 1 L of a mobile phase consisting of Acetonitrile and Water with 0.1% Formic Acid.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
High-purity Formic Acid
-
1000 mL graduated cylinder
-
1 L solvent bottle
Procedure:
-
Measure the Aqueous Component: In a 1000 mL graduated cylinder, measure out the required volume of HPLC-grade water for your desired ratio (e.g., for a 70:30 ACN:Water mobile phase, you would measure 300 mL of water).
-
Add the Acidic Modifier: Carefully add 1.0 mL of formic acid to the water. This creates a 0.1% concentration in the total volume.
-
Measure the Organic Component: Measure 700 mL of HPLC-grade acetonitrile in the graduated cylinder.
-
Combine and Mix: Transfer the aqueous/acid mixture and the acetonitrile to the 1 L solvent bottle. Cap the bottle and invert it 10-15 times to ensure thorough mixing. Note: Always add acid to the aqueous portion before mixing with the organic solvent.
-
Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles from interfering with the pump and detector.[10]
-
Label Clearly: Label the bottle with the exact composition (e.g., "70:30 ACN:Water with 0.1% Formic Acid") and the preparation date.
FAQ 4: I've optimized the pH, but the peak still tails. What are the next steps?
If peak tailing persists even at a low pH, the cause is likely related to the column itself. The primary culprits are secondary interactions with active sites on the silica stationary phase that are not addressed by pH alone.
-
Residual Silanol Groups: Even on modern, high-quality columns, not all silanol groups (Si-OH) on the silica surface are covered by the C18 bonding. These exposed silanols are acidic and can still interact with polar analytes, causing tailing.[2]
-
Metal Impurities: Trace metals (like iron or aluminum) in the silica can act as strong interaction sites for compounds with chelating properties.
Solutions:
-
Use a High-Purity, End-Capped Column: Modern columns are made from high-purity "Type B" silica with very low metal content. They also undergo a process called "end-capping," where a small silane reagent (like trimethylchlorosilane) is used to block many of the remaining accessible silanol groups. If you are using an older column, switching to a modern, high-purity, end-capped column can dramatically improve peak shape.[2][4]
-
Consider a Polar-Embedded Column: For highly polar acids, a polar-embedded stationary phase can be beneficial. These columns have a polar group (e.g., an amide) embedded near the base of the alkyl chain. This can help shield the analyte from interacting with the silica surface and can also improve retention for polar compounds in highly aqueous mobile phases.[11]
-
Column Flushing: If the column is contaminated with strongly retained compounds from previous analyses, this can cause peak tailing. Flush the column with a strong solvent (like 100% Acetonitrile or Isopropanol) for at least 20-30 column volumes.[4] Always disconnect the column from the detector before flushing.
FAQ 5: How can I determine if the problem is chemical or physical (instrument-related)?
A simple and highly effective diagnostic test is to inject a neutral, non-polar compound that is known to produce a good peak shape. Toluene or Naphthalene are excellent choices.
The Logic: A neutral compound will not engage in the acid-base or ionic secondary interactions that affect Indole-4-carboxylic acid. Its peak shape is almost entirely dependent on the physical integrity of the chromatographic system.
Procedure:
-
Prepare a dilute solution of a neutral marker (e.g., 0.1 mg/mL Toluene in mobile phase).
-
Using your current method conditions, inject a small volume (e.g., 5 µL) of the neutral marker.
-
Analyze the resulting peak shape.
Interpreting the Results:
-
If the neutral peak is sharp and symmetrical: Your HPLC system (plumbing, connections, etc.) is likely fine. The peak tailing is a chemical problem specific to your analyte's interaction with the stationary phase. Focus on the solutions in FAQ 2, 3, and 4.
-
If the neutral peak also shows tailing: The issue is physical or instrumental . The system itself is causing band broadening, which affects all peaks. Proceed to FAQ 6 to troubleshoot your system.[12]
FAQ 6: What are the common physical or instrument-related causes of peak tailing?
If you've determined the problem is physical, you need to investigate sources of extra-column band broadening . This refers to any space in the system outside of the column where the sample band can spread out, leading to wider, tailing peaks.[5]
-
Column Void: A void or channel can form at the inlet of the column over time due to high pressure or degradation of the silica bed. This disrupts the even flow of the mobile phase and distorts the peak.
-
Excessive Tubing Length/Diameter: The tubing connecting the injector, column, and detector contributes to extra-column volume.
-
Solution: Use the shortest possible lengths of tubing with a narrow internal diameter (e.g., 0.005 inches or ~0.125 mm) appropriate for your system's pressure.[4] Ensure all connections are made with the correct fittings to eliminate dead volume.
-
-
Poorly Made Connections: A small gap between the end of a piece of tubing and the bottom of a port in a valve or fitting creates a "dead volume" where the sample can get trapped and slowly bleed out, causing tailing.
-
Solution: Ensure all fittings are properly tightened and that the tubing is cut perfectly flat and pushed all the way into the port before tightening the ferrule.
-
FAQ 7: Can my sample injection technique or solvent cause peak tailing?
Yes, the sample itself can be the source of the problem, primarily through two mechanisms:
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet. This leads to a portion of the molecules traveling through the column more quickly than they should, resulting in a distorted peak that can appear as fronting or tailing.[4]
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, you were overloading the column.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., less polar in reversed-phase) than your mobile phase, it can cause severe peak distortion. For example, dissolving Indole-4-carboxylic acid in 100% Acetonitrile and injecting it into a mobile phase with 30% Acetonitrile is a common mistake. The strong solvent "carries" the analyte down the column in a distorted band.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase itself. If you must use a different solvent for solubility reasons, use the weakest solvent possible and inject the smallest volume possible.[4]
-
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 12, 2026, from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved January 12, 2026, from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved January 12, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 12, 2026, from [Link]
-
Cosmosil. (n.d.). Preparation of Mobile Phase for HPLC. Retrieved January 12, 2026, from [Link]
-
Shodex. (n.d.). HPLC column for organic acids. Retrieved January 12, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved January 12, 2026, from [Link]
-
Phenomenex. (2023, June 20). Understanding Extra-Column Volume. Retrieved January 12, 2026, from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Organic Acids. Retrieved January 12, 2026, from [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved January 12, 2026, from [Link]
-
Pharmapproach. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases. Retrieved January 12, 2026, from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved January 12, 2026, from [Link]
-
Chromatography Today. (n.d.). How to Determine Extra Column Dispersion and Extra Column Volume. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Indole-4-carboxylic acid. Retrieved January 12, 2026, from [Link]
Sources
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nacalai.com [nacalai.com]
- 11. lcms.cz [lcms.cz]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing the Separation of Indole-4-carboxylic Acid Isomers
Welcome to the technical support center for the chromatographic separation of Indole-4-carboxylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in isomer separation. Here, we move beyond simple protocols to explain the why behind the methodology, ensuring you can not only solve immediate issues but also build robust, reliable separation methods for your future work.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the separation of indole-4-carboxylic acid isomers.
Q1: What are the primary chromatographic techniques for separating positional isomers of indole-4-carboxylic acid?
A1: The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2] Reversed-phase HPLC (RP-HPLC) is often the starting point due to its versatility and the wide availability of columns and solvents.[3] For chiral isomers, specialized chiral stationary phases (CSPs) are necessary under either HPLC or SFC conditions.[4][5]
Q2: Which stationary phase is the best starting point for separating indole-4-carboxylic acid isomers?
A2: For reversed-phase HPLC, a C18 column is the most common and effective starting point.[3][6][7] C8 columns can also be considered and may offer different selectivity.[3][6] The choice between C18 and C8 often depends on the subtle hydrophobic differences between the isomers you are trying to separate.[3] For more challenging separations, especially with chiral isomers, specialized phases like phenyl or polar-embedded phases might be necessary.[6][7]
Q3: How does mobile phase pH affect the separation of these acidic isomers?
A3: Mobile phase pH is a critical parameter. Since indole-4-carboxylic acid is acidic, controlling its ionization state is key to achieving good peak shape and retention.[8] Operating at a pH well below the pKa of the carboxylic acid group (typically around 2-3) will keep the analyte in its neutral, more retained form in reversed-phase chromatography.[9] Conversely, operating at a higher pH will ionize the acid, leading to earlier elution. Adjusting the pH can significantly alter the selectivity between isomers.
Q4: My peaks are tailing. What is the most likely cause for an acidic compound like indole-4-carboxylic acid?
A4: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.[10][11] For indole-4-carboxylic acid, this can be due to interactions between the carboxylate group and any residual, un-endcapped silanol groups on the silica support of the stationary phase.[10] To mitigate this, you can lower the mobile phase pH with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of both the analyte and the silanol groups.[8]
Q5: Is gradient elution or isocratic elution better for separating these isomers?
A5: The choice depends on the complexity of your sample and the similarity of the isomers. Isocratic elution is simpler and can provide excellent resolution if the isomers have sufficiently different retention times.[12] However, for complex mixtures or isomers that are very close in polarity, a gradient elution may be necessary to achieve baseline separation while keeping the analysis time reasonable.[13] A shallow gradient is often effective for resolving closely eluting isomers.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during method development and routine analysis.
Issue 1: Poor Resolution Between Isomer Peaks
Poor resolution is a common challenge when separating structurally similar isomers.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Suboptimal Mobile Phase Composition | Adjust Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile and methanol offer different selectivities, so trying both is recommended.[14] Modify pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like indole-4-carboxylic acid.[12] Experiment with a pH range of 2.5 to 4.0. |
| Incorrect Stationary Phase | Screen Different Columns: If optimizing the mobile phase is insufficient, the stationary phase may not be providing the necessary selectivity. Test columns with different chemistries, such as C8, phenyl, or polar-embedded phases.[3][6][15] Phenyl phases can offer unique selectivity for aromatic compounds through pi-pi interactions. |
| Inadequate Temperature Control | Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte solubility, which can influence retention and selectivity.[1] Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves. A temperature of 35°C has been shown to be effective in some indole isomer separations.[16][9] |
Workflow for Optimizing Resolution
Caption: A logical workflow for troubleshooting poor resolution.
Issue 2: Peak Fronting or Splitting
Peak fronting or splitting can indicate several potential problems with your method or system.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Sample Overload | Reduce Injection Volume/Concentration: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[11] Reduce the sample concentration or injection volume by half and observe the peak shape. |
| Sample Solvent Incompatibility | Dissolve Sample in Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Void or Contamination | Backflush or Replace Column: A void at the column inlet or contamination from previous injections can distort the flow path and cause peak splitting.[11] Try backflushing the column. If the problem persists, the column may need to be replaced. |
Diagram of Peak Shape Issues
Caption: Common peak shape deviations from the ideal Gaussian shape.
Issue 3: Inconsistent Retention Times
Shifting retention times can compromise the reliability and reproducibility of your analytical method.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Inadequate Column Equilibration | Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition Changes | Prepare Fresh Mobile Phase: The organic component of the mobile phase can evaporate over time, changing its composition and affecting retention. Prepare fresh mobile phase daily. If using a buffer, ensure it is within its effective buffering range. |
| Fluctuations in Temperature | Use a Column Oven: Inconsistent ambient temperatures can lead to retention time drift. A column oven provides a stable thermal environment, leading to more reproducible results.[1] |
| Pump Malfunction or Leaks | Check System Pressure: A fluctuating backpressure can indicate a leak in the system or issues with the pump seals. Address any leaks and perform routine pump maintenance.[17] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Indole-4-Carboxylic Acid Isomer Screening
This protocol provides a starting point for developing a separation method.
Materials and Equipment
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Indole-4-carboxylic acid isomer standard mixture.
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B).
-
Filter the final solution through a 0.45 µm syringe filter.[3]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Gradient Program:
-
Start with a shallow gradient, for example, 30-50% Mobile Phase B over 20 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
-
Data Analysis:
-
Evaluate the chromatogram for peak resolution, peak shape, and retention time.
-
Systematically adjust the gradient slope, mobile phase composition, and temperature to optimize the separation.
-
Protocol 2: Chiral SFC Method Development for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) can offer faster and more efficient separations for chiral compounds.
Materials and Equipment
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and back pressure regulator.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
SFC-grade CO₂.
-
HPLC-grade methanol or ethanol as a modifier.
-
Acidic or basic additives (e.g., TFA, diethylamine).
Procedure
-
Column Screening:
-
Screen a variety of CSPs to find a column that shows some initial enantioselectivity.
-
-
Mobile Phase Optimization:
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol).
-
Start with an isocratic mobile phase of 80:20 CO₂:Methanol.
-
Vary the percentage of the modifier to optimize resolution and retention.
-
-
Additive Effects:
-
For acidic compounds like indole-4-carboxylic acid, adding a small amount of an acidic additive (e.g., 0.1% TFA) to the modifier can improve peak shape.[18]
-
-
SFC Conditions:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40°C.
-
Back Pressure: 150 bar.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Assess the enantiomeric resolution.
-
Optimize modifier percentage, temperature, and back pressure to achieve baseline separation.
-
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(5). Retrieved from [Link]
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Poor peak shape. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-389. Retrieved from [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from [Link]
-
IntechOpen. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimizing separations in online comprehensive two-dimensional liquid chromatography. Retrieved from [Link]
-
Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
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- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. longdom.org [longdom.org]
- 17. agilent.com [agilent.com]
- 18. fagg.be [fagg.be]
Technical Support Center: Characterization of Indole-4-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers working with indole-4-carboxylic acid derivatives. This class of molecules, while crucial in medicinal chemistry and materials science, presents a unique set of characterization challenges.[1][2] This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you navigate common experimental hurdles and obtain high-quality, reliable data.
Section 1: Foundational Challenges: Solubility and Aggregation
Before delving into specific analytical techniques, it's critical to address the most common root cause of characterization difficulties: poor solubility and intermolecular aggregation. The indole N-H donor, the carboxylic acid proton donor, and the carbonyl oxygen acceptor create a perfect storm for strong hydrogen bonding, leading to low solubility in nonpolar solvents and aggregation in various media.
Q1: My indole-4-carboxylic acid derivative shows poor solubility in standard NMR (CDCl₃) and chromatography (Hexane/EtOAc) solvents. What is the underlying cause and what are my options?
A1: The cause is almost always strong intermolecular hydrogen bonding between the carboxylic acid moieties and the indole N-H groups. These interactions create a stable, lattice-like structure in the solid state that requires highly polar or hydrogen-bond-disrupting solvents to overcome.
Troubleshooting Protocol:
-
Solvent Selection for NMR:
-
Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent hydrogen bond acceptor, effectively solvating both the N-H and COOH protons, which typically leads to sharp, observable signals.
-
Alternative Polar Aprotics: Deuterated dimethylformamide (DMF-d₇) or acetone-d₆ can also be effective.
-
Methanol-d₄: While polar, the deuterium on the hydroxyl group can exchange with your N-H and COOH protons, causing their signals to disappear. Use it cautiously, primarily if you intend to confirm these exchangeable protons.
-
-
Solvent Selection for Chromatography:
-
Reverse-Phase HPLC: This is generally the preferred method. A C18 column with a mobile phase of water and acetonitrile (or methanol) is a standard starting point.
-
Normal-Phase Chromatography Additives: If you must use normal-phase chromatography (e.g., silica gel), smearing and poor separation are common.[3] To mitigate this, add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). The modifier protonates any anionic species, reducing their interaction with the silica surface and leading to sharper peaks.[3]
-
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, but indole-4-carboxylic acids can produce spectra that are difficult to interpret without optimization.
Q2: The N-H and COOH proton signals in my ¹H NMR spectrum are very broad, or I can't find them at all. How can I confirm their presence and obtain sharp signals?
A2: This is a classic issue stemming from two phenomena: chemical exchange and quadrupolar broadening. The acidic N-H and COOH protons can exchange with each other and with trace amounts of water in the solvent, broadening the signals.[4] Additionally, the nitrogen atom (¹⁴N) has a quadrupole moment that can cause rapid relaxation and broadening of the attached N-H proton signal.[4]
Troubleshooting Workflow:
-
Use an Aprotic Solvent: As mentioned, DMSO-d₆ is ideal. It forms hydrogen bonds with your analyte, slowing down intermolecular proton exchange and revealing sharper N-H and COOH signals.[4] In this solvent, expect the COOH proton to appear as a broad singlet far downfield (~12-13 ppm) and the N-H proton to be around 11-12 ppm.[5][6]
-
Perform a D₂O Exchange: To definitively identify these peaks, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and reacquire the spectrum. The exchangeable N-H and COOH protons will be replaced by deuterium, causing their respective signals to disappear from the ¹H spectrum.[4][6]
-
Lower the Temperature: If signals are still broad in DMSO-d₆, acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) can further slow the exchange rate, often resulting in sharper peaks.
Q3: The aromatic proton signals in my spectrum are poorly resolved and overlapping. How can I confidently assign the structure?
A3: Poor resolution in the aromatic region is often due to molecular aggregation, even in polar solvents. This causes a distribution of chemical environments, leading to peak broadening.
Protocol for Structural Assignment:
-
Dilute the Sample: Try running the NMR on a more dilute sample to minimize aggregation.
-
Utilize 2D NMR: Two-dimensional NMR experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent (coupled) protons. It is invaluable for tracing the connectivity of the protons on both the benzene and pyrrole rings of the indole scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, helping to assign the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful tool for this problem. For example, you can confirm the C4-carboxyl substitution by observing a correlation from the H5 proton to the carbonyl carbon of the carboxylic acid.
-
Data Summary: Typical NMR Chemical Shifts
The following table provides expected chemical shift ranges for an unsubstituted Indole-4-carboxylic acid scaffold in DMSO-d₆. These values are a starting point for analysis.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| COOH | 12.5 - 13.5 (broad s) | 168 - 172 | H5 → C OOH |
| N-H | 11.0 - 12.0 (broad s) | - | H2, H3, H7 → C3a, C7a |
| H2 | 7.3 - 7.6 (m) | 125 - 129 | H3 → C 2 |
| H3 | 6.8 - 7.1 (m) | 102 - 106 | H2 → C 3 |
| H5 | 7.5 - 7.8 (d) | 120 - 124 | H6, H7 → C 5 |
| H6 | 7.1 - 7.4 (t) | 122 - 126 | H5, H7 → C 6 |
| H7 | 7.8 - 8.1 (d) | 115 - 119 | H5, H6 → C 7 |
| C=O | - | 168 - 172 | H5 → C =O |
Section 3: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and fragmentation, but the carboxylic acid group can introduce challenges.
Q4: I am having difficulty obtaining a strong molecular ion peak [M+H]⁺ or [M-H]⁻ for my compound via Electrospray Ionization (ESI). What are the common causes and solutions?
A4: The acidic nature of the molecule makes it ideal for negative ion mode ESI ([M-H]⁻), where it readily loses the carboxylic proton. If you are struggling to see a signal, the issue may be related to solubility, in-source fragmentation, or adduct formation.
Troubleshooting Protocol:
-
Optimize for Negative Ion Mode: This is the most reliable mode. Ensure your mobile phase is slightly basic to promote deprotonation. A small amount of ammonium hydroxide or a volatile amine can be added.
-
Check for Adducts: In positive ion mode, carboxylic acids can form adducts with cations present in the solvent or system, such as sodium [M+Na]⁺ and potassium [M+K]⁺. Look for peaks at M+23 and M+39. If these are dominant, it may indicate that your glassware or solvents are not clean.
-
Reduce In-Source Fragmentation: If you see fragments but no parent ion, your in-source energy (fragmentor or cone voltage) may be too high. The molecule might be losing water (-18 Da) or CO₂ (-44 Da) from the carboxylic acid group upon ionization. Reduce the fragmentor voltage to use gentler ionization conditions.
-
Consider an Alternative Ionization Technique: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for less polar indole derivatives. For highly challenging compounds, derivatization of the carboxylic acid to an ester can improve ionization in positive mode.[7]
Q5: What are the expected fragmentation patterns in MS/MS for an indole-4-carboxylic acid to help confirm its identity?
A5: The most characteristic fragmentation is the loss of the carboxylic acid group.
-
Primary Fragmentation: The most common and diagnostic fragmentation pathway is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.
-
Secondary Fragmentation: Subsequent fragmentation of the indole ring can occur, but the initial loss of CO₂ or H₂O is often the base peak in the MS/MS spectrum.[8]
Section 4: Chromatographic Techniques (HPLC & LC-MS)
Chromatography is essential for both purity analysis and purification. The polar, acidic nature of these compounds requires specific method development considerations.
Q6: My compound shows significant peak tailing on a reverse-phase (C18) column. What causes this and how can I achieve a symmetrical peak?
A6: Peak tailing for acidic compounds on C18 columns is often caused by secondary interactions between the deprotonated carboxylate and residual, un-capped silanol groups on the silica support.[9] At neutral pH, your compound exists in a mixture of protonated (neutral) and deprotonated (anionic) forms, which interact differently with the stationary phase, causing band broadening and tailing.[10]
Workflow for Improving HPLC Peak Shape
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
avoiding degradation of Indole-4-carboxylic acid during functionalization
Welcome to the Technical Support Center for the functionalization of Indole-4-Carboxylic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile yet sensitive molecule. Here, we will address common challenges, provide detailed troubleshooting guides, and present reliable protocols to help you achieve your synthetic goals while minimizing degradation of the indole core.
Introduction: The Challenge of Indole-4-Carboxylic Acid
Indole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science.[1][2] However, its successful functionalization is often hampered by the inherent reactivity of the indole nucleus, which is susceptible to degradation under various reaction conditions. The presence of the carboxylic acid group adds another layer of complexity, requiring careful consideration of protecting group strategies and reaction conditions to achieve desired transformations without compromising the integrity of the molecule. This guide provides expert insights and field-proven methodologies to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with indole-4-carboxylic acid.
Q1: What are the primary degradation pathways for indole-4-carboxylic acid during functionalization?
The indole ring is electron-rich and prone to several degradation pathways:
-
Acid-Catalyzed Degradation: Strong acids can cause protonation at the C3 position of the indole ring, leading to dimerization or polymerization.
-
Oxidation: The indole nucleus is easily oxidized, especially under harsh reaction conditions or in the presence of strong oxidizing agents. This can lead to the formation of oxindoles and other undesired byproducts.
-
Decarboxylation: Under certain conditions, particularly at elevated temperatures, indole-4-carboxylic acid can undergo decarboxylation.[3][4]
Q2: Do I need to protect the indole nitrogen (N-H) before functionalizing the carboxylic acid?
While not always strictly necessary for every reaction, protecting the indole nitrogen is highly recommended for most transformations. The acidic N-H proton can interfere with many reagents, especially bases and organometallics, leading to side reactions and reduced yields. N-protection also enhances the stability of the indole ring towards acidic and oxidative conditions.
Q3: What are the most suitable protecting groups for the indole nitrogen?
The choice of protecting group depends on the subsequent reaction conditions. Here are some commonly used and effective options:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. It offers good stability to a wide range of non-acidic reagents.
-
Tosyl (Ts): A robust protecting group, stable to both acidic and basic conditions. Removal typically requires strong reducing agents or harsh basic conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Stable to a variety of conditions and can be removed with fluoride ions.
Q4: How can I purify my functionalized indole-4-carboxylic acid derivatives?
Standard purification techniques are generally effective:
-
Column Chromatography: Silica gel chromatography is the most common method. The choice of eluent system will depend on the polarity of your product. A gradient elution of hexane and ethyl acetate is a good starting point for many indole derivatives.[5][6]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[7]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a viable alternative.[5]
Troubleshooting Guides
This section provides a problem-oriented approach to common issues encountered during the functionalization of indole-4-carboxylic acid.
Problem 1: Low Yield or No Reaction in Amide Coupling
Symptoms:
-
TLC analysis shows predominantly unreacted starting material.
-
Mass spectrometry of the crude reaction mixture does not show the desired product mass.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | The coupling reagent is not effectively activating the carboxylic acid, preventing nucleophilic attack by the amine. | • Switch Coupling Reagent: If using a carbodiimide like DCC or EDC, consider switching to a more potent phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagent.[8][9] • Add an Additive: Include an additive like HOBt or HOAt to suppress side reactions and improve the efficiency of carbodiimide-mediated couplings. |
| Poor Nucleophilicity of the Amine | Electron-deficient or sterically hindered amines may not be sufficiently nucleophilic to react with the activated carboxylic acid. | • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation barrier. • Use a Stronger Base: A non-nucleophilic organic base like DBU or a stronger amine base like DMAP (in catalytic amounts) can enhance the nucleophilicity of the amine. |
| Interference from Indole N-H | The acidic proton on the indole nitrogen can react with the coupling reagents or the base, consuming them and preventing the desired reaction. | • Protect the Indole Nitrogen: Introduce a protecting group such as Boc or SEM prior to the amide coupling reaction. |
Problem 2: Degradation of the Indole Ring During the Reaction
Symptoms:
-
TLC analysis shows multiple new, often colored, spots.
-
The crude reaction mixture is dark or tar-like.
-
NMR of the crude product shows a complex mixture of aromatic signals, with a diminished or absent indole N-H proton signal.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Acidic or Basic Conditions | Strong acids or bases can lead to the degradation of the sensitive indole ring. | • Use Mild Reagents: Opt for milder coupling reagents and non-nucleophilic organic bases (e.g., DIPEA) instead of strong inorganic bases. • Buffer the Reaction: If acidic or basic conditions are unavoidable, consider using a buffer system to maintain a more neutral pH. |
| Oxidation | The electron-rich indole ring is susceptible to oxidation, which can be exacerbated by air, certain reagents, or elevated temperatures. | • Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. • Use Degassed Solvents: Degas your solvents prior to use to remove dissolved oxygen. • Avoid High Temperatures: If possible, run the reaction at room temperature or below. |
| Photodegradation | Some indole derivatives are sensitive to light. | • Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light. |
Key Experimental Protocols
Below are detailed, step-by-step methodologies for common functionalization reactions of indole-4-carboxylic acid.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling indole-4-carboxylic acid with a variety of primary and secondary amines.
Diagram of the Amide Coupling Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Indole-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-4-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add the amine (1.1 eq), followed by DIPEA (2.0 eq).
-
Add HATU (1.1 eq) portion-wise to the stirred solution at room temperature.[8][10]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)
This protocol provides a mild method for the esterification of indole-4-carboxylic acid, which is particularly useful for acid-sensitive substrates.[11][12][13][14]
Diagram of the Steglich Esterification Workflow:
Caption: Workflow for DCC/DMAP-mediated esterification.
Materials:
-
Indole-4-carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Suzuki Cross-Coupling of a Bromo-Indole-4-Carboxylate Derivative
This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl group at a halogenated position of the indole ring. Note that the carboxylic acid is protected as an ester to prevent interference with the basic reaction conditions.
Diagram of the Suzuki Coupling Logical Relationship:
Caption: Key components of a Suzuki cross-coupling reaction.
Materials:
-
Bromo-indole-4-carboxylate derivative (e.g., Methyl 5-bromo-1H-indole-4-carboxylate) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
Procedure:
-
To a reaction vessel, add the bromo-indole-4-carboxylate derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[15][16][17]
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
The Journal of Organic Chemistry. Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Dearomatisation of indoles via decarboxylation. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
-
PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]
-
Reddit. Steglich Esterification with EDC. [Link]
-
MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. How to separate amide and indole?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. What is the best technique for amide purification?[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?[Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
ACS Publications. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. [Link]
-
The Journal of Organic Chemistry. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. [Link]
-
National Institutes of Health. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
PubMed. Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. goldbio.com [goldbio.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. growingscience.com [growingscience.com]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Strategies for Regioselective Reactions on the Indole Scaffold
Welcome to the technical support center for indole functionalization. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face when attempting to control the site of reaction on the versatile indole nucleus. This resource moves beyond simple protocols to provide in-depth, mechanistic explanations and troubleshooting strategies, helping you to rationalize your experimental outcomes and design more effective syntheses.
The indole scaffold's reactivity is not uniform; the pyrrole ring is inherently electron-rich, making the C3 position the most nucleophilic and typically the most reactive site for electrophilic aromatic substitution, followed by the C2 position.[1][2] Functionalizing the benzenoid core (C4-C7) is significantly more challenging due to the lower intrinsic reactivity of these positions.[3][4][5][6] This guide is structured to tackle these challenges position-by-position, offering solutions to common problems encountered in the lab.
Part 1: Troubleshooting Pyrrole Ring (C2 & C3) Selectivity
The high electron density of the pyrrole moiety makes it susceptible to electrophilic attack, but achieving selectivity between the C2 and C3 positions can be problematic.
FAQs & Troubleshooting
Question: My reaction is yielding a mixture of C2 and C3-arylated products. How can I exclusively favor C3 functionalization?
Answer: This is a classic challenge. The C3 position is the kinetically favored site for most electrophilic substitutions. If you are seeing C2-functionalization, it often implies that the C3 position is blocked or that the reaction conditions favor a different mechanism.
-
Mechanistic Insight: Standard electrophilic aromatic substitution (SEAr) on an NH-indole will almost always proceed at C3. If you are using a metal-catalyzed cross-coupling, the regioselectivity can be influenced by the catalyst, ligands, and directing groups.
-
Troubleshooting Steps:
-
Confirm C3 is Unsubstituted: Ensure your starting material is not substituted at the C3 position.
-
Re-evaluate Reaction Type: For reactions like Friedel-Crafts or Vilsmeier-Haack, C3 selectivity should be high. If you are performing a metal-catalyzed C-H activation, the outcome is less straightforward.
-
Metal-Free Conditions: Consider a hydrogen autotransfer strategy. This method can couple various alcohols to the C3-position of indoles, often mediated by a simple base like Cs₂CO₃, avoiding transition metals entirely and showing high C3 selectivity.[7]
-
Leaving Group Strategy: Introduce a leaving group at the C3 position (e.g., via gramine synthesis or by preparing a 3-tosylmethylindole). This generates a reactive alkylideneindolenine intermediate under acidic or basic conditions, which is then attacked by a nucleophile exclusively at C3.[8]
-
Question: I need to functionalize the C2 position, but my reaction defaults to C3. What strategies can I employ to achieve C2 selectivity?
Answer: Directing functionalization to the C2 position requires overriding the intrinsic reactivity of the indole ring. This is typically achieved through two main strategies: blocking the C3 position or using a directing group.
-
Strategy 1: Blocking the C3 Position
-
Causality: The simplest way to force a reaction at C2 is to physically block the C3 position with a substituent. This substituent can be a simple methyl group or a more complex functional handle. With C3 occupied, many reactions will proceed at C2 as the next most reactive site.[1]
-
-
Strategy 2: Directing Groups (DGs)
-
Causality: A directing group, typically installed on the indole nitrogen (N1), can chelate to a transition metal catalyst and deliver it to the adjacent C2 position for C-H activation. This provides a powerful method for achieving high regioselectivity.
-
Common Directing Groups for C2-Functionalization:
-
Ligand Control: In some cases, such as the oxidative Heck reaction, the ligand can switch the regioselectivity-determining step. The development of sulfoxide-2-hydroxypyridine (SOHP) ligands has enabled a switch from the intrinsic C3-selectivity to C2-alkenylation.[11][12]
-
Question: My N-alkylation of indole is giving poor N vs. C3 selectivity. How can I favor N-alkylation?
Answer: The competition between N-alkylation and C3-alkylation is governed by the reaction conditions and the nature of the electrophile. Harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles prefer the softer C3 carbon.
-
Troubleshooting Steps:
-
Base Selection: Using a strong base (e.g., NaH) to fully deprotonate the indole nitrogen generates the indolide anion, which is highly nucleophilic at N1, thus favoring N-alkylation.
-
Protecting Groups: If direct N-alkylation is problematic, consider using a protecting group on the nitrogen that can be easily removed. Electron-withdrawing groups like tosyl (Ts) can decrease the nucleophilicity of the indole ring, sometimes favoring N-alkylation.[13][14]
-
Catalytic Control: Dinuclear zinc-ProPhenol complexes have been shown to catalyze the enantioselective N-alkylation of indoles with aldimines, effectively suppressing C3-alkylation.[15][16] This works by coordinating the indole and the imine in a chiral pocket that favors attack by the nitrogen atom.
-
Part 2: Navigating the Benzene Core (C4-C7 Functionalization)
Functionalizing the benzenoid ring of indole is a significant challenge due to its lower reactivity compared to the pyrrole ring.[3][4][5] Success in this area almost exclusively relies on directing group strategies that utilize transition metal-catalyzed C-H activation.
Decision-Making Workflow for Benzene Core Functionalization
The choice of strategy depends heavily on the desired position of functionalization. The following workflow can guide your experimental design.
Caption: Workflow for selecting a directing group strategy.
FAQs & Troubleshooting
Question: I am attempting a C7-functionalization using an N-P(O)tBu₂ directing group, but the yield is low. What can I do?
Answer: Low yields in C7-functionalization can stem from inefficient C-H activation, catalyst deactivation, or steric hindrance.
-
Mechanistic Insight: The N-P(O)tBu₂ group directs a palladium catalyst to the C7 position through the formation of a stable six-membered palladacycle. This is a sterically demanding position, so reaction conditions must be optimized to facilitate this interaction.
-
Troubleshooting Steps:
-
Catalyst System: While Palladium is common, explore other catalysts. Rhodium and Iridium complexes can sometimes offer complementary reactivity.
-
Oxidant/Additives: The choice of oxidant is critical. Silver salts (e.g., AgOAc, Ag₂CO₃) are common. Ensure they are fresh and used in the correct stoichiometry. Sometimes, additives like pivalic acid (PivOH) can facilitate the C-H activation step.
-
Solvent: High-boiling polar aprotic solvents like DMAc, DMF, or NMP are often required to achieve the temperatures needed for C-H activation. However, solvent screening is crucial. Hexafluoroisopropanol (HFIP) has been shown to promote certain C-H functionalizations.[17][18]
-
Consider an Alternative DG: The N-P(III)tBu₂ group can be a useful alternative. It is often more easily attached to the indole nitrogen and detached from the product compared to the P(V) version.[3][4]
-
Question: How can I achieve functionalization at the C4 position? My attempts with N1-directing groups are failing.
Answer: Directing to the C4 position is challenging because it requires forming a less-favored seven-membered metallacycle if using an N1-directing group. The solution is to change the location of the directing group.
-
Causality: By placing a directing group at the C3 position, a metal catalyst can be directed to the C4 position via a more stable five- or six-membered metallacycle.[17][19]
-
Effective Strategies:
-
C3-Carbonyl DGs: A simple aldehyde or pivaloyl group at C3 can effectively direct Pd or Rh-catalyzed C-H functionalization to the C4 position.[17][19][20][21] This has been successfully used for arylations and olefinations.
-
Transient Directing Groups (TDGs): Amino acids like glycine can be used as inexpensive TDGs in conjunction with a C3-formyl indole to facilitate Pd-catalyzed C4-arylation.[17][19] The TDG reversibly binds to the C3-aldehyde, forms a chelation complex with the catalyst to direct C4-activation, and is removed during workup.
-
Metal-Free Borylation: Installing a pivaloyl group at C3 can direct C-H borylation to the C4 position using simple BBr₃, avoiding precious metal catalysts entirely. The resulting boronic ester is a versatile handle for subsequent cross-coupling reactions.[3][4][5][22]
-
Comparative Table of Directing Groups for Benzene Core Functionalization
| Target Position | Directing Group (DG) | DG Position | Typical Catalyst | Reaction Type | Key Advantage | Reference |
| C7 | -P(O)tBu₂ / -PtBu₂ | N1 | Pd(II) | Arylation, Olefination, Acylation | High C7 selectivity, well-established | [3][4] |
| C6 | -P(O)tBu₂ | N1 | Cu(II) | Arylation | Catalyst switch changes selectivity from C7 | [3][22] |
| C5 | Pivaloyl | C3 | Pd(II) | Arylation | Achievable with specific ligand/catalyst tuning | [3][22][23] |
| C4 | Pivaloyl / Formyl | C3 | Pd(II), Rh(III) | Arylation, Olefination | Forms stable 5/6-membered metallacycle | [17][19][20] |
| C4 / C7 | Pivaloyl | C3 / N1 | BBr₃ (Metal-Free) | Borylation | Avoids toxic and expensive transition metals | [4][5][22] |
Part 3: Experimental Protocol
This section provides a representative, field-tested protocol for a challenging regioselective transformation.
Protocol: C4-Arylation of 3-Formylindole using a Palladium Catalyst System
This protocol describes the Pd-catalyzed C4-arylation of a free (NH) indole using the C3-formyl group as a directing group, adapted from methodologies reported in the literature.[17][19]
Mechanistic Rationale: The C3-formyl group coordinates to the Pd(II) catalyst. This chelation facilitates an intramolecular C-H activation/concerted metalation-deprotonation at the C4 position. Subsequent oxidative addition of the aryl iodide, followed by reductive elimination, yields the C4-arylated product and regenerates the active Pd(II) species.
Caption: Simplified catalytic cycle for C4-arylation.
Materials:
-
1H-indole-3-carbaldehyde (1.0 mmol)
-
Aryl Iodide (2.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Silver Acetate (AgOAc, 2.0 mmol)
-
Hexafluoroisopropanol (HFIP, 2.0 mL)
-
Trifluoroacetic Acid (TFA, 2.0 mL)
-
Anhydrous solvents and reagents
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 1H-indole-3-carbaldehyde (1.0 mmol), the aryl iodide (2.0 mmol), Pd(OAc)₂ (0.1 mmol), and AgOAc (2.0 mmol).
-
Solvent Addition: Add HFIP (2.0 mL) and TFA (2.0 mL) via syringe. Safety Note: HFIP and TFA are corrosive and should be handled in a fume hood with appropriate PPE.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-130 °C. The optimal temperature may vary depending on the specific substrates and should be determined empirically.[17][19]
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble silver salts.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C4-arylated indole product.
Self-Validation:
-
Characterization: Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and HRMS. In the ¹H NMR spectrum, the disappearance of the C4-H signal and the appearance of new aromatic signals are key indicators. NOE experiments can definitively confirm the C4 connectivity.
-
Purity: Assess the purity of the final compound by HPLC or qNMR.
References
-
D.-S. Wang, T. Li, Z.-J. Shi, From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds, Accounts of Chemical Research, 2021, 54(9), 2216-2230. [Link][3]
-
D.-S. Wang, T. Li, Z.-J. Shi, From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds, PubMed, 2021. [Link][22]
-
J. Lv, B. Wang, K. Yuan, Y. Wang, Y. Jia, Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine, Organic Letters, 2017, 19(13), 3604-3607. [Link][20]
-
J. Lv, B. Wang, K. Yuan, Y. Wang, Y. Jia, Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine, Organic Letters, 2017. [Link][24]
-
D.-S. Wang, T. Li, Z.-J. Shi, From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds, Accounts of Chemical Research, 2021. [Link][4]
-
S. O. Badgujar, S. M. Kim, D. W. Lee, C. H. Oh, Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System, The Journal of Organic Chemistry, 2022, 87(11), 7258-7267. [Link][17]
-
D.-S. Wang, T. Li, Z.-J. Shi, From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds, ResearchGate, 2021. [Link][5]
-
T. W. Butcher, E. J. Alexanian, Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole, ACS Catalysis, 2017, 7(8), 5036-5047. [Link][6]
-
W.-T. Lu, Y.-H. Wang, Y. Zhang, Y.-Q. Wang, J. Wang, Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters, Organic Letters, 2018, 20(24), 7935-7939. [Link][25]
-
S. O. Badgujar, S. M. Kim, D. W. Lee, C. H. Oh, Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System, The Journal of Organic Chemistry, 2022. [Link][19]
-
Y. Su, H. Zhou, J. Chen, J. Xu, X. Wu, A. Lin, H. Yao, Solvent-controlled regioselective arylation of indoles and mechanistic explorations, Organic Chemistry Frontiers, 2014, 1, 1248-1252. [Link][26]
-
G. Liu, M. Zheng, R. Tian, Y. Zhou, Late-Stage Selective Functionalization for Bioactive Indole Derivatives, Synfacts, 2024, 20(03), 0344. [Link][27]
-
J. Das, S. K. Das, Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles, Beilstein Journal of Organic Chemistry, 2022, 18, 276-291. [Link][28]
-
J. B. I. Sap, Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview, Molecules, 2018, 23(11), 2950. [Link][23]
-
X. Wang, Y. G. Jia, Z. P. Li, C-H Functionalization of indoles and oxindoles through CDC reactions, Organic & Biomolecular Chemistry, 2021, 19, 245-257. [Link][1]
-
M. A. P. Januário, D. P. de Souza, J. Zukerman-Schpector, A. Correa, Catalysts and directing groups explored in the C−H activation of indole..., ResearchGate, 2023. [Link][9]
-
Oreate AI, A Review of the Indole Synthesis Reaction System, Oreate AI Blog, 2026. [Link][2]
-
K. R. Bettadapur, Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis, IISc Thesis, 2018. [Link][10]
-
K. Gu, M. Hall, Z. Tucker, G. Durling, B. Ashfeld, Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes, ChemRxiv, 2024. [Link][29]
-
K. Gu, M. Hall, Z. Tucker, G. Durling, B. Ashfeld, (PDF) Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes, ResearchGate, 2024. [Link][30]
-
D. R. Stuart, K. Fagnou, Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism, Journal of the American Chemical Society, 2007, 129(42), 12894-12904. [Link][13]
-
ResearchGate, Different approaches to C2 functionalized indole derivatives (A–D). [Link][31]
-
Y. Su, H. Zhou, J. Chen, J. Xu, X. Wu, A. Lin, H. Yao, Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step, Chemical Science, 2020, 11(36), 9878-9885. [Link][11]
-
G. Kumar, P. R. Krishna, Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol, The Journal of Organic Chemistry, 2017, 82(17), 9186-9193. [Link][15]
-
J. Das, S. K. Das, Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles, Beilstein Journal of Organic Chemistry, 2022. [Link][14]
-
A. C. Pinto, C. R. S. de Menezes, Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty, ChemRxiv, 2021. [Link][7]
-
M. Singh, A. Kumar, P. P. Singh, Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles, New Journal of Chemistry, 2021, 45, 1189-1210. [Link][8]
-
S. K. Guchhait, S. S. V. Ramasastry, Temperature-controlled regioselective thiolation of 2-indolylmethanols under aqueous micellar conditions, Green Chemistry, 2019, 21, 5849-5854. [Link][32]
-
Y. Su, H. Zhou, J. Chen, J. Xu, X. Wu, A. Lin, H. Yao, Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step, Chemical Science, 2020. [Link][12]
-
J. Das, S. K. Das, C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols, Organic Letters, 2023, 25(1), 160-165. [Link][18]
-
G. Kumar, P. R. Krishna, Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol, PubMed, 2017. [Link][16]
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troubleshooting unexpected NMR shifts in Indole-4-carboxylic acid derivatives
Technical Support Center: Indole-4-Carboxylic Acid Derivatives
Introduction
Welcome to the Technical Support Center for NMR analysis of Indole-4-Carboxylic Acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering unexpected chemical shifts or other spectral artifacts during their NMR experiments. Indole-4-carboxylic acids are a vital class of compounds, but their NMR spectra can be deceptively complex due to a combination of structural features and their behavior in solution. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these common issues.
Core Principles of NMR in Indole-4-Carboxylic Acid Systems
The indole ring system, coupled with an ionizable carboxylic acid, creates a molecule susceptible to significant changes in its electronic environment based on experimental conditions. The primary factors influencing NMR shifts are:
-
Hydrogen Bonding: Both the indole N-H proton and the carboxylic acid O-H proton are strong hydrogen bond donors. The solvent's ability to act as a hydrogen bond acceptor (e.g., DMSO-d6) or its inertness (e.g., CDCl3) will dramatically alter the chemical shifts of these and adjacent protons.
-
pH and Ionization State: The carboxylic acid group's protonation state is pH-dependent. Deprotonation to a carboxylate (-COO-) induces significant electronic changes that propagate through the benzene portion of the indole ring, affecting the chemical shifts of nearby aromatic protons.[1][2][3]
-
Molecular Aggregation: At higher concentrations, intermolecular hydrogen bonding between the carboxylic acid moieties can lead to dimerization or aggregation.[1] This process changes the effective chemical environment for all nuclei, leading to concentration-dependent chemical shifts.[4][5]
-
Conformational Dynamics: While the indole ring itself is rigid, certain derivatives may exhibit slow rotation around single bonds (rotamers), leading to peak broadening or the appearance of multiple sets of signals.[6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Issues with Labile Protons (N-H and COOH)
Question 1: The carboxylic acid proton (-COOH) signal is extremely broad and its chemical shift is not reproducible between samples. Why is this happening?
Answer: This is a classic issue for carboxylic acids and stems from several factors:
-
Chemical Exchange: The acidic proton is in constant exchange with other acidic protons in the sample, most commonly trace amounts of water.[7][8] If the rate of this exchange is on the same timescale as the NMR experiment, the signal becomes broad.[9][10]
-
Concentration Effects: Carboxylic acids readily form hydrogen-bonded dimers in solution. The equilibrium between the monomer and dimer is concentration-dependent. Since the proton has a different chemical shift in each state, the observed signal is a weighted average, which shifts as the concentration changes.[1]
-
Variable Water Content: The amount of residual water can vary between different lots of deuterated solvent or if the sample was not properly dried. This changes the exchange rate and the position of the broad, averaged signal.
Troubleshooting Protocol:
-
Dry Your Sample and Solvent: Ensure your purified compound is rigorously dried under high vacuum. Use a fresh, sealed bottle of high-purity deuterated solvent or dry the solvent over molecular sieves.
-
D2O Exchange: To confirm the signal, add a single drop of deuterium oxide (D2O) to your NMR tube, shake well, and re-acquire the 1H spectrum. The broad -COOH signal should disappear as the proton is replaced by deuterium.[11][12]
-
Standardize Concentration: For comparable results across a series of compounds, always prepare your samples at the same concentration.
Question 2: The indole N-H proton signal is very broad or completely absent. How can I find it and sharpen it?
Answer: The indole N-H proton is also exchangeable, though less acidic than the carboxylic acid proton. Its broadening is caused by two main phenomena:
-
Chemical Exchange: Similar to the -COOH proton, the N-H can exchange with trace water or other protic impurities, leading to broadening.[7][11][13]
-
Quadrupolar Broadening: The proton is attached to a 14N nucleus, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, which shortens its lifetime in a given spin state and results in a broader signal.[11] This is an intrinsic property and cannot be eliminated, but its effects can be minimized.
Troubleshooting Protocol:
-
Use a Hydrogen-Bonding Solvent: The best way to obtain a sharp N-H signal is to slow down intermolecular exchange. Using a solvent like DMSO-d6 or acetone-d6 is highly recommended.[11] These solvents act as strong hydrogen bond acceptors, localizing the N-H proton and slowing its exchange with other molecules. In a non-polar solvent like CDCl3, the N-H signal is often broader and more variable.[14]
-
Lower the Temperature (VT-NMR): Acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) will slow the rate of chemical exchange, often resulting in a significantly sharper peak.[11][15][16]
-
Confirm with D2O Exchange: Just like the -COOH proton, the N-H signal will disappear upon addition of D2O, confirming its identity.[11]
Section 2: Shifts in the Aromatic Region
Question 3: I've switched from DMSO-d6 to CDCl3 and the chemical shifts of my aromatic protons have changed dramatically. Is this normal?
Answer: Yes, this is entirely expected and is a powerful tool for assignment. The change is due to Anisotropic Solvent Effects .
-
DMSO-d6: Is a polar, hydrogen-bond accepting solvent. It will strongly solvate the -COOH and N-H protons. This interaction causes a general downfield shift of protons on the indole ring compared to less interactive solvents.
-
CDCl3: Is a much less polar solvent. Here, the dominant effect is often intermolecular dimerization via hydrogen bonding of the carboxylic acid groups.
-
Benzene-d6: If you were to use an aromatic solvent like benzene-d6, you would see even more dramatic and often unpredictable shifts. The benzene solvent molecules will arrange themselves around your analyte to minimize electrostatic repulsion, leading to some protons being shielded (shifted upfield) and others being deshielded (shifted downfield) by the ring current of the solvent.
This solvent-dependent behavior can be used to your advantage. If two proton signals are overlapping in one solvent, changing to another may resolve them.[6]
| Proton Position | Typical δ in DMSO-d6 (ppm) | Typical δ in CDCl3 (ppm) | Rationale for Shift |
| N-H | 11.0 - 12.0 | 8.0 - 9.0 (often broad) | Strong H-bonding with DMSO deshields the proton. |
| COOH | 12.0 - 13.5 (broad) | 10.0 - 12.0 (very broad) | H-bonding with DMSO and exchange. Dimerization in CDCl3. |
| H2/H3 | 7.0 - 8.0 | 6.5 - 7.5 | General deshielding effect of polar DMSO. |
| H5/H6/H7 | 7.0 - 8.0 | 7.0 - 8.0 | Shifts are complex and depend on the balance of solvent effects and the electronic influence of the carboxylate. |
Note: These are approximate ranges and will vary based on other substituents.
Question 4: My purified compound shows two distinct sets of signals for the indole ring, but I'm certain it's a single substance. What could be the cause?
Answer: This phenomenon strongly suggests the presence of rotamers or different stable conformations that are slowly interconverting on the NMR timescale.[6] While the core indole is planar, if you have a bulky substituent, particularly on the indole nitrogen or on a side chain, rotation around a single bond might be hindered.
Troubleshooting Workflow: Investigating Multiple Signal Sets
Caption: Workflow for diagnosing multiple signal sets in a pure sample.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C).
-
Heating: Increase the probe temperature in increments (e.g., 10-15 °C steps, up to 80-100 °C, solvent permitting). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Analysis: Look for the two sets of signals to broaden and eventually merge (coalesce) into a single, time-averaged set of signals. This is the hallmark of overcoming the energy barrier to rotation.[15][16][17]
-
Cooling (Optional): If no coalescence is observed upon heating, cooling the sample may sharpen the signals of the individual conformers, making them easier to analyze via 2D NMR.[15][18]
Section 3: General Spectrum Quality
Question 5: All the peaks in my spectrum, including the solvent residual signal, are broad and distorted. What's wrong?
Answer: If all peaks are uniformly broad, the issue is almost certainly instrumental or related to the overall sample preparation, not a specific chemical phenomenon.[19]
-
Poor Shimming: This is the most common cause. The shimming process adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming leads to a non-uniform magnetic field, causing all signals to broaden.[9][19]
-
Particulate Matter: Undissolved solid particles in your sample will severely disrupt the magnetic field homogeneity.[10][19]
-
Paramagnetic Impurities: Traces of paramagnetic metal ions or dissolved molecular oxygen can cause significant line broadening.[7][10][19]
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Request that the instrument be re-shimmed, or if you are the operator, perform a careful shimming routine.
-
Filter Your Sample: If you suspect undissolved material, filter your NMR sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Degas Your Sample: If your compound is sensitive or you require very high resolution, you can degas the sample by bubbling an inert gas (like Argon or Nitrogen) through the solution for a few minutes before capping the tube.
Logical Flow for Diagnosing Broad Peaks:
Caption: Diagnostic flowchart for troubleshooting broad NMR peaks.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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Validation & Comparative
comparing the biological activity of Indole-4-carboxylic acid with other indole isomers
An In-Depth Comparative Guide to the Biological Activity of Indole-4-carboxylic Acid and Its Isomers for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Isomeric Substitution in Indole-Based Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. The simple addition of a carboxylic acid group transforms the indole scaffold into a series of isomers, where the position of this single functional group can dramatically alter the molecule's interaction with biological targets. This guide provides a comparative analysis of the biological activities of Indole-4-carboxylic acid and its isomers, offering insights into how positional changes influence efficacy and mechanism of action. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutics.
While Indole-4-carboxylic acid and its 5-, 6-, and 7-isomers are recognized as valuable precursors and building blocks in pharmaceutical and organic synthesis, the bulk of direct biological activity research has focused on derivatives of Indole-2- and Indole-3-carboxylic acids.[2][3][4][5][6] This guide will delve into the documented activities of all isomers, with a particular focus on the well-studied Indole-2 and Indole-3-carboxylic acid derivatives.
Comparative Analysis of Biological Activities
The therapeutic potential of indole carboxylic acid isomers is diverse, spanning from anticancer to antimicrobial and enzyme inhibition activities. The positioning of the carboxyl group is a key determinant of the molecule's pharmacological profile.
Anticancer and Cytotoxic Effects
The indole framework is a common feature in many anticancer agents. The carboxylic acid isomers exhibit varied cytotoxic profiles against different cancer cell lines.
-
Indole-2-carboxylic Acid Derivatives: These compounds have shown promising anticancer activity. For instance, certain 1,2,3-triazole derivatives of indole-2-carboxylic acid have demonstrated potent activity against MCF-7 (breast cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney) cell lines.[7]
-
Indole-3-carboxylic Acid Derivatives: This isomer is particularly notable for its role in oncology. It can enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[8][9] Furthermore, derivatives of 5-hydroxyindole-3-carboxylic acid have shown significant cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds exhibiting half-maximal effective concentrations (EC50) in the low micromolar range, while showing less toxicity to normal cells.[10][11] Other derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets in cancer therapy.[12]
-
Indole-5-carboxylic Acid Derivatives: While less extensively studied for direct anticancer effects, Indole-5-carboxylic acid has been identified as an endogenous metabolite whose abundance decreases in aging, a process linked to cancer development.[9] It is also a key intermediate in the synthesis of compounds with potential therapeutic applications.[5][13]
-
Indole-6-carboxylic Acid Derivatives: This isomer has been the scaffold for developing multi-target antiproliferative agents. Derivatives have been synthesized to target key cancer-related receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[14] These compounds have shown cytotoxicity against various cancer cell lines, including HCT-116, HeLa, and HT-29, by inducing apoptosis and arresting the cell cycle.[14]
Enzyme Inhibition
The ability of indole carboxylic acid isomers to selectively inhibit enzymes is a cornerstone of their therapeutic potential.
-
Indole-2-carboxylic Acid Derivatives: This scaffold has proven to be a versatile starting point for various enzyme inhibitors.
-
HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[15][16][17][18] The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, leading to inhibition.[15][18] Optimized derivatives have achieved IC50 values in the sub-micromolar range.[15][18]
-
IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, with IC50 values at low micromolar levels.[19]
-
Carboxylesterases (CE): Isatins (indole-2,3-diones) have been shown to be potent and specific inhibitors of human carboxylesterases, enzymes involved in the metabolism of numerous drugs.[20]
-
-
Indole-3-carboxylic Acid Derivatives:
-
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1): Benzo[g]indol-3-carboxylates have been identified as a novel class of potent mPGES-1 inhibitors, an enzyme involved in inflammation. Some derivatives inhibit human mPGES-1 with IC50 values as low as 0.1 µM.[21]
-
Receptor Binding and Modulation
The interaction with cellular receptors is another avenue through which these isomers exert their biological effects.
-
Indole-2-carboxylic Acid Derivatives: A notable activity for this class is the allosteric modulation of the cannabinoid CB1 receptor. Indole-2-carboxamides can bind to a site distinct from the primary ligand binding site, altering the receptor's function.[22][23][24][25] This offers a novel approach for treating conditions where CB1 activity is dysregulated.
-
Indole-3-carboxylic Acid Derivatives: These have been successfully developed as antagonists for the Angiotensin II receptor (AT1 subtype).[26] Derivatives have shown high nanomolar affinity for the AT1 receptor, comparable to the established antihypertensive drug losartan, and have demonstrated the ability to lower blood pressure in vivo.[26]
Antimicrobial Activity
Several indole carboxylic acid isomers have been investigated for their ability to combat microbial infections.
-
Indole-2-carboxylic Acid Derivatives: Various ester and amide derivatives have been synthesized and evaluated for their antimicrobial properties. They have shown activity against bacteria such as Enterococcus faecalis and fungi like Candida albicans, with some compounds exhibiting MIC values in the low microgram per milliliter range.[27][28][29] Triazole conjugates of indole-2-carboxylic acid have also registered excellent inhibition against Escherichia coli and Bacillus subtilis.[7]
-
Indole-3-carboxylic Acid Derivatives: Amino acid and peptide conjugates of indole-3-carboxylic acid have exhibited significant antibacterial and anthelmintic activities.[30] Furthermore, indole-3-carboxamido-polyamine conjugates can act as antibiotic potentiators, enhancing the activity of conventional antibiotics against Gram-negative bacteria like P. aeruginosa by disrupting the bacterial membrane.[31]
Quantitative Data Summary
The following table summarizes the key biological activities and reported potency values for the different indole carboxylic acid isomers.
| Isomer | Biological Activity | Target/Model | Potency (IC50/Ki/MIC) | Reference |
| Indole-2-COOH | HIV-1 Integrase Inhibition | HIV-1 Integrase | 0.13 µM | [15][18] |
| IDO1/TDO Inhibition | IDO1 / TDO | 1.17 µM / 1.55 µM | [19] | |
| Antibacterial | E. faecalis | 8 µg/mL (MIC) | [28] | |
| Antifungal | C. albicans | 32 µg/mL (MIC) | [27] | |
| Indole-3-COOH | AT1 Receptor Antagonism | Angiotensin II Receptor | High nanomolar affinity | [26] |
| Bcl-2/Mcl-1 Inhibition | Bcl-2 / Mcl-1 | 0.26 µM / 72 nM (Ki) | [12] | |
| mPGES-1 Inhibition | mPGES-1 | 0.6 µM | [21] | |
| Cytotoxicity | MCF-7 cells | 4.7 µM (EC50) | [10][11] | |
| Indole-6-COOH | Anti-angiogenic | HUVEC cells | 5.6 µg/mL (IC50) | [32] |
| Cytotoxicity | A549 lung cancer cells | 14.4 µg/mL (IC50) | [32] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of the cytotoxicity data presented, this section details a standard protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, simplicity, and widespread use in assessing cell viability. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells using a hemocytometer and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test indole carboxylic acid isomer in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway: Bcl-2/Mcl-1 Inhibition Leading to Apoptosis
Caption: Inhibition of Bcl-2/Mcl-1 by Indole-3-COOH derivatives.
Conclusion and Future Perspectives
The comparative analysis of indole carboxylic acid isomers reveals a clear structure-activity relationship dictated by the position of the carboxyl group. Indole-2- and Indole-3-carboxylic acids have emerged as privileged scaffolds for developing potent inhibitors of enzymes and modulators of receptors across various disease areas, including cancer, viral infections, and cardiovascular disease. In contrast, isomers like Indole-4 and Indole-7-carboxylic acid are primarily utilized as synthetic intermediates, with their direct biological activities remaining an underexplored area.[2][33]
Future research should focus on a more systematic evaluation of the less-studied isomers (4, 5, 6, and 7) to uncover potentially novel biological activities. The development of derivatives from these scaffolds could lead to new therapeutic agents with unique pharmacological profiles. Furthermore, comparative in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these isomeric compounds. The continued exploration of this simple yet versatile chemical class holds significant promise for the future of drug discovery.
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comparative study of different synthetic routes to Indole-4-carboxylic acid
Abstract
Indole-4-carboxylic acid is a pivotal structural motif found in a multitude of biologically active compounds and serves as a critical building block in medicinal chemistry. Its synthesis has been approached through various methodologies, each presenting a unique set of advantages and challenges. This guide provides an in-depth comparative analysis of the prominent synthetic routes to Indole-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will explore classical methods and modern transition-metal-catalyzed strategies, offering a comprehensive overview supported by experimental data and mechanistic insights to inform the selection of the most appropriate synthetic pathway for a given application.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, with Indole-4-carboxylic acid acting as a key intermediate for the synthesis of various therapeutic agents, including histamine H3 antagonists and inhibitors of the Hedgehog signaling pathway.[1] The strategic placement of the carboxylic acid group at the 4-position of the indole ring presents unique synthetic challenges. This guide will dissect and compare different approaches to its synthesis, focusing on reaction efficiency, substrate scope, scalability, and overall practicality.
Classical Synthetic Approaches
Classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century.[2] While often requiring harsh reaction conditions, they remain relevant due to their simplicity and the low cost of starting materials.
The Reissert Indole Synthesis
The Reissert synthesis offers a pathway to indoles commencing from ortho-nitrotoluenes.[3] This method is particularly relevant for the synthesis of indole-carboxylic acids.
Mechanism and Rationale: The synthesis proceeds in two main stages: condensation and reductive cyclization.[4]
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate. The choice of a strong base is crucial to deprotonate the methyl group of o-nitrotoluene, initiating the condensation.
-
Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. Common reducing agents include zinc dust in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to yield the indole-2-carboxylic acid. Subsequent decarboxylation can yield the parent indole, but for our target, the carboxylic acid is retained. While historically significant for indole-2-carboxylic acids, adapting this for the 4-carboxy isomer is less direct.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of aniline.[5] Though historically plagued by harsh conditions and low yields, modern modifications have improved its utility.[5][6]
Mechanism and Rationale: The reaction initiates with the alkylation of aniline by the α-bromo-acetophenone. The resulting intermediate then undergoes an acid-catalyzed cyclization and subsequent aromatization to form the indole ring.[5] The requirement of an excess of aniline and often high temperatures are notable drawbacks.[5] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[4]
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and higher regioselectivity.[7][8][9]
Palladium-Catalyzed C-H Activation/Functionalization
Direct C-H activation has emerged as a powerful tool for the construction of complex molecules from simple precursors.[10][11] Palladium catalysts are particularly effective in mediating the formation of C-C and C-N bonds required for indole synthesis.[8][11]
Mechanism and Rationale: These strategies often involve the use of a directing group to achieve regioselective C-H activation of an aniline derivative.[12][13] The resulting metallacycle can then react with a suitable coupling partner, such as an alkyne or an alkene, to construct the indole ring.[13] The choice of ligand on the palladium center is critical for catalytic activity and selectivity. This approach offers a direct route to functionalized indoles, potentially avoiding the multi-step sequences of classical methods.
Ruthenium-Catalyzed C-H Activation
Ruthenium catalysts have also proven to be highly effective for the synthesis of indoles via C-H activation.[13][14] These methods often proceed under mild conditions and exhibit excellent functional group tolerance.[14]
Mechanism and Rationale: Similar to palladium catalysis, ruthenium-catalyzed reactions can utilize a directing group strategy for regioselective C-H functionalization.[12] For instance, the aldehyde group in indole-4-carboxaldehyde can act as a directing group to facilitate C-H activation at the C4 position, allowing for the introduction of various substituents.[12] This highlights a key advantage of modern methods: the ability to functionalize a pre-formed indole ring with high precision.
Copper-Catalyzed Cyclization
Copper-catalyzed methods provide an economical and environmentally benign alternative to palladium- and ruthenium-based systems.[15]
Mechanism and Rationale: A common copper-catalyzed route involves the intramolecular cyclization of 2-alkynylanilines.[15] This transformation can proceed under relatively mild conditions. The synthesis of the starting 2-alkynylaniline is typically achieved via a Sonogashira coupling of a 2-haloaniline with a terminal alkyne.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key performance indicators for the discussed synthetic strategies.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reported Yields | Advantages | Disadvantages |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | High temperatures, acidic/basic | Moderate | Inexpensive starting materials | Harsh conditions, limited to specific substitution patterns |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | Excess aniline, often acid catalyst | High temperatures (conventional), Microwave irradiation (modern) | Low (historically), Moderate (modern) | One-pot reaction | Harsh conditions, poor regioselectivity in some cases[5] |
| Pd-Catalyzed C-H Activation | Aniline derivatives, Alkynes/Alkenes | Palladium catalyst (e.g., Pd(OAc)₂), Ligands, Oxidant | Mild to moderate temperatures | Good to excellent | High regioselectivity, broad functional group tolerance[11] | Cost of catalyst and ligands, sensitivity to air and moisture |
| Ru-Catalyzed C-H Activation | Aniline derivatives, Alkynes | Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) | Mild conditions | Good to excellent | High efficiency, excellent functional group tolerance[13][14] | Cost of catalyst, directing group may be required[12] |
| Cu-Catalyzed Cyclization | 2-Haloanilines, Terminal alkynes | Copper catalyst (e.g., CuI), Base | Mild conditions | Good to excellent | Economical, environmentally friendly[15] | Requires pre-functionalized starting materials |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Activation/Annulation
A representative protocol based on modern literature.
-
To a sealed reaction vessel, add the substituted aniline (1.0 mmol), the alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired indole derivative.
Visualization of Synthetic Pathways
Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer Indole Synthesis.
Transition-Metal-Catalyzed Indole Synthesis via C-H Activation
Caption: General scheme for transition-metal-catalyzed indole synthesis.
Conclusion
The synthesis of Indole-4-carboxylic acid can be achieved through a variety of synthetic routes, each with its own merits and drawbacks. Classical methods like the Reissert and Bischler-Möhlau syntheses, while historically important, are often limited by harsh conditions and moderate yields. In contrast, modern transition-metal-catalyzed approaches, particularly those utilizing palladium and ruthenium, offer significant advantages in terms of mild reaction conditions, high yields, and excellent functional group tolerance through C-H activation strategies. Copper-catalyzed methods also present a cost-effective and environmentally conscious alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including desired substitution patterns, scale of the reaction, and economic considerations. For complex and highly functionalized Indole-4-carboxylic acid derivatives, modern catalytic methods are generally the preferred approach in contemporary organic synthesis.
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Shaabani, S., Xu, R., Ahmadianmoghaddam, M., Gao, L., Stahorsky, M., Olechno, J., Ellson, R., Kossenjans, M., Helan, V., & Dömling, A. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21(3), 573-580. [Link]
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Kumar, I., Kumar, R., & Sharma, U. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5536-5553. [Link]
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A Tale of Two Isomers: A Comparative Guide to Indole-4-carboxylic Acid and Indole-3-carboxylic Acid in Biological Assays
In the intricate world of indole chemistry, structural isomers can exhibit vastly different biological activities. This guide provides a detailed comparison of two closely related molecules: Indole-4-carboxylic acid and Indole-3-carboxylic acid. While both are derivatives of the ubiquitous indole scaffold, their functional roles in biological systems diverge significantly. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds and to provide a practical framework for their evaluation in biological assays.
Introduction: The Significance of the Carboxyl Group Position
Indole-3-carboxylic acid (I3CA) is a well-characterized tryptophan metabolite found in various biological systems, including plants and mammals. Its position-3 carboxyl group lends it a structural resemblance to the plant hormone indole-3-acetic acid (IAA), predisposing it to a range of biological interactions. In contrast, Indole-4-carboxylic acid (I4CA) is less studied for its intrinsic biological effects and is more commonly utilized as a synthetic intermediate in the preparation of pharmacologically active compounds[1][2]. The seemingly minor shift of the carboxylic acid group from the 3rd to the 4th position on the indole ring profoundly impacts the molecule's electronic distribution, steric hindrance, and ultimately, its biological target engagement.
Comparative Biological Activities: A Landscape of Divergence
The known biological activities of I3CA are diverse, with a growing body of literature supporting its role in anticancer and anti-inflammatory pathways. The biological profile of I4CA, however, is less defined, with much of the available data pertaining to its derivatives.
Indole-3-carboxylic Acid: A Multifaceted Biological Modulator
Indole-3-carboxylic acid has demonstrated a range of biological effects, from influencing cancer cell fate to modulating immune responses.
-
Anticancer Properties: I3CA has been shown to enhance the efficacy of conventional chemotherapeutic agents. For instance, it can amplify doxorubicin-induced cellular senescence in colorectal cancer cells, thereby inhibiting proliferation and promoting cell cycle arrest[3]. Furthermore, esters of indole-3-carboxylic acid have been found to be potent anticancer agents against both hematological and solid tumor cells[4][5].
-
Immune Modulation and Aryl Hydrocarbon Receptor (AhR) Activation: As a tryptophan metabolite, I3CA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses[6][7]. Activation of AhR by indole derivatives can influence intestinal homeostasis and inflammatory processes[8][9].
-
Anti-inflammatory Effects: Studies on indole-3-acetic acid (a closely related compound) have shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages[10]. This suggests a potential anti-inflammatory role for I3CA as well.
Indole-4-carboxylic Acid: A Scaffold for Synthesis with Emerging Biological Relevance
While direct evidence of the biological activity of Indole-4-carboxylic acid is limited, studies on its derivatives suggest its potential as a pharmacophore.
-
Anti-inflammatory Potential of Derivatives: A study on indole-4-carboxaldehyde, a derivative of I4CA, demonstrated its ability to attenuate methylglyoxal-induced inflammation in human hepatocyte (HepG2) cells[11]. This was achieved by reducing the expression of pro-inflammatory cytokines and inhibiting the formation of advanced glycation end products (AGEs)[11].
-
Synthetic Utility: I4CA is a versatile building block for the synthesis of a wide array of biologically active molecules, including inhibitors of histone deacetylases, histamine H3 antagonists, and SARS-CoV 3CL proinhibitors[1]. Research on 3-Methyl-1H-indole-4-carboxylic acid also points to its use in studies of enzyme inhibition and receptor binding[12].
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of Indole-3-carboxylic acid and its derivatives. Due to the limited direct biological data for Indole-4-carboxylic acid, a direct quantitative comparison is not currently feasible.
| Compound/Derivative | Assay | Cell Line/Model | Endpoint | Result | Reference |
| Indole-3-carboxylic acid | Cell Viability (in combination with Doxorubicin) | LS180 (colorectal cancer) | Proliferation Inhibition | Enhanced Doxorubicin effect | [3] |
| Indole-3-carboxylic acid ester of Melampomagnolide B (7k) | Growth Inhibition | Leukemia cell lines | GI50 | 0.04–0.28 µM | [4][5] |
| Indole-3-carboxylic acid ester of Melampomagnolide B (7k) | Growth Inhibition | Solid tumor cell lines | GI50 | 0.04–0.61 µM | [4][5] |
| Indole-4-carboxaldehyde | Anti-inflammatory | HepG2 (hepatocytes) | Inhibition of MGO-induced TNF-α and IFN-γ expression | Significant reduction | [11] |
Experimental Protocols
To facilitate further research and comparative studies, detailed step-by-step methodologies for key biological assays are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of indole carboxylic acids on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole-4-carboxylic acid and Indole-3-carboxylic acid stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Indole-4-carboxylic acid and Indole-3-carboxylic acid in a complete cell culture medium.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Anti-inflammatory Activity via Inhibition of LPS-Induced TNF-α Production
This protocol evaluates the potential of indole carboxylic acids to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages.
Signaling Pathway Diagram:
Caption: Simplified LPS-induced TNF-α production pathway and potential inhibition by indole carboxylic acids.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Indole-4-carboxylic acid and Indole-3-carboxylic acid
-
Murine TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Indole-4-carboxylic acid or Indole-3-carboxylic acid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions[14].
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Directions
The comparison between Indole-4-carboxylic acid and Indole-3-carboxylic acid reveals a significant knowledge gap. While I3CA is an increasingly recognized bioactive metabolite with demonstrated anticancer and immunomodulatory properties, the intrinsic biological activities of I4CA remain largely unexplored. The available data on I4CA derivatives, however, hint at its potential as a valuable scaffold for the development of novel therapeutics, particularly in the anti-inflammatory space.
Future research should focus on direct, head-to-head comparative studies of these two isomers in a variety of biological assays to elucidate their structure-activity relationships. Investigating the receptor binding profiles of both compounds, particularly their interaction with the Aryl Hydrocarbon Receptor, would provide crucial insights into their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of these simple, yet functionally diverse, indole derivatives.
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A Comparative Guide to Indole-4-Carboxylic Acid Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indole-4-Carboxylic Acid Derivatives in PDE4 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Among the 11 families of PDEs, PDE4 is of particular interest as it specifically degrades cAMP, a critical second messenger in inflammatory and immune cells.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. This mechanism has established PDE4 as a key therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of enzyme inhibitors. Specifically, derivatives of indole-4-carboxylic acid have emerged as a promising class of PDE4 inhibitors. The carboxylic acid moiety can act as a key interaction point within the enzyme's active site, while modifications to the indole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide will delve into the structure-activity relationships (SAR) of select indole-4-carboxylic acid derivatives, comparing their inhibitory potency against PDE4. We will examine experimental data, outline a detailed protocol for assessing inhibitory activity, and provide a mechanistic overview of their action.
Comparative Efficacy of Indole-4-Carboxylic Acid Derivatives
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
While specific IC50 values for a wide range of indole-4-carboxylic acid derivatives targeting PDE4 are proprietary and often found within specific patents or internal discovery programs, the available literature on broader indole derivatives provides valuable insights into the structure-activity relationships that likely govern the efficacy of this particular scaffold. For instance, studies on related indole structures have demonstrated that substitutions on the indole ring can significantly impact PDE4 inhibitory activity.
For the purpose of illustrating a comparative analysis, let's consider a hypothetical series of Indole-4-carboxylic acid derivatives and their corresponding IC50 values against a PDE4B isoform.
| Compound ID | R1 Substitution (Position 1) | R2 Substitution (Position 5) | R3 Substitution (Position 6) | PDE4B IC50 (nM) |
| ICA-001 | H | H | H | 1500 |
| ICA-002 | -CH3 | H | H | 850 |
| ICA-003 | H | -OCH3 | H | 420 |
| ICA-004 | H | H | -Cl | 280 |
| ICA-005 | -CH3 | -OCH3 | -Cl | 55 |
Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. It is not derived from a single, publicly available study.
From this hypothetical data, we can infer several key structure-activity relationships:
-
Substitution at Position 1: Alkylation at the N1 position of the indole ring (ICA-002 vs. ICA-001) can lead to a moderate increase in potency. This may be due to enhanced hydrophobic interactions within a specific pocket of the enzyme's active site.
-
Electron-Donating Groups at Position 5: The introduction of a methoxy group at the C5 position (ICA-003) appears to significantly enhance inhibitory activity. This suggests that an electron-rich substituent in this region may favorably interact with the active site.
-
Electron-Withdrawing Groups at Position 6: A halogen, such as chlorine, at the C6 position (ICA-004) also contributes to increased potency, possibly through halogen bonding or by influencing the overall electronic properties of the indole ring system.
-
Synergistic Effects: Combining these favorable substitutions (ICA-005) can lead to a dramatic improvement in inhibitory potency, highlighting the potential for synergistic effects in drug design.
Mechanism of Action: How Indole-4-Carboxylic Acid Derivatives Inhibit PDE4
The catalytic mechanism of PDE4 involves the hydrolysis of the 3',5'-phosphodiester bond of cAMP. The active site of PDE4 contains a bimetallic center, typically with zinc and magnesium ions, which are crucial for catalysis.
Indole-4-carboxylic acid derivatives are believed to act as competitive inhibitors, binding to the active site of PDE4 and preventing the substrate (cAMP) from binding. The carboxylic acid group is a key pharmacophore, likely forming hydrogen bonds and ionic interactions with key amino acid residues and the metal ions within the active site. The indole ring itself can engage in hydrophobic and π-π stacking interactions with aromatic residues in the active site, further stabilizing the inhibitor-enzyme complex.
The following diagram illustrates the general principle of competitive inhibition of PDE4 by an indole-4-carboxylic acid derivative.
Caption: Competitive inhibition of PDE4 by an indole-4-carboxylic acid derivative.
Experimental Protocol: Phosphodiesterase Inhibition Assay
To quantitatively assess the inhibitory efficacy of indole-4-carboxylic acid derivatives, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro phosphodiesterase inhibition assay.
Principle
This assay measures the activity of a PDE enzyme by quantifying the amount of cAMP hydrolyzed over a specific period. The inhibitory effect of a test compound is determined by measuring the reduction in cAMP hydrolysis in its presence. A common method involves using a fluorescently labeled cAMP substrate.
Materials
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds (Indole-4-carboxylic acid derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Rolipram)
-
Binding agent (stops the reaction and binds to the fluorescent product)
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow
Caption: Experimental workflow for a PDE4 inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of each indole-4-carboxylic acid derivative in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Plate Preparation:
-
To the wells of a black 384-well microplate, add a small volume (e.g., 2 µL) of the diluted test compounds.
-
Include control wells:
-
100% Activity Control: Wells containing only assay buffer and DMSO (no inhibitor).
-
0% Activity Control (Positive Inhibitor Control): Wells containing a known potent PDE4 inhibitor (e.g., Rolipram) at a concentration that gives maximal inhibition.
-
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of the recombinant PDE4 enzyme in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add the PDE4 enzyme solution to all wells of the assay plate.
-
Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Incubation:
-
Prepare the fluorescently labeled cAMP substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This incubation time should be optimized to ensure sufficient product formation without depleting the substrate.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the binding agent to all wells. This agent will bind to the fluorescently labeled monophosphate product.
-
Allow the plate to incubate for a further period as recommended by the assay kit manufacturer to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of cAMP hydrolyzed.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_0%_activity) / (Signal_100%_activity - Signal_0%_activity))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each indole-4-carboxylic acid derivative.
-
Conclusion and Future Directions
The indole-4-carboxylic acid scaffold represents a promising starting point for the development of novel and potent PDE4 inhibitors. The illustrative structure-activity relationships discussed herein underscore the importance of systematic chemical modifications to optimize the inhibitory activity of these compounds. The provided experimental protocol offers a robust framework for the in vitro evaluation of these derivatives, enabling researchers to generate reliable and comparable efficacy data.
Future research in this area should focus on expanding the library of indole-4-carboxylic acid derivatives and conducting comprehensive SAR studies to identify compounds with improved potency and selectivity for different PDE4 isoforms. Furthermore, in-depth mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable for understanding the precise binding modes of these compounds and for guiding the rational design of next-generation PDE4 inhibitors with enhanced therapeutic potential.
References
-
Park, S. Y., Pham, D., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters, 16(6), 1058-1065. [Link]
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Semantic Scholar. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Semantic Scholar. [Link]
-
Blair, C., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3577. [Link]
- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.
-
Gantner, F., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4577-4595. [Link]
-
Stachel, S. J., et al. (2018). Indole acids as a novel PDE2 inhibitor chemotype that demonstrate pro-cognitive activity in multiple species. Bioorganic & Medicinal Chemistry Letters, 28(6), 1122-1126. [Link]
-
Liew, K. Y., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1718. [Link]
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Park, S. Y., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]
- Lugnier, C. (Ed.). (2006). Phosphodiesterase Methods and Protocols. Humana Press.
-
Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(1), 54-61. [Link]
-
Sampaio, W. R., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1010. [Link]
-
ResearchGate. (n.d.). Status Summary of Selected PDE4 Inhibitors. ResearchGate. [Link]
-
Anbarasu, C., & Bavan, D. (2013). 3D-QSAR Studies of Indole Derivatives as Phosphodiesterase IV Inhibitors. Letters in Drug Design & Discovery, 10(1), 58-67. [Link]
-
Hulme, C., et al. (1998). The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. Bioorganic & Medicinal Chemistry Letters, 8(14), 1867-1872. [Link]
-
Kim, Y., et al. (2024). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 25(16), 8783. [Link]
-
ResearchGate. (n.d.). IC50 values of the active compounds against PDE4. ResearchGate. [Link]
-
Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]
-
El-Gamal, M. I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-430. [Link]
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A Senior Application Scientist's Guide to the Preclinical Validation of Indole-4-carboxylic Acid: In Vitro and In Vivo Model Interrogation
This guide provides a comprehensive framework for the preclinical validation of Indole-4-carboxylic acid, a versatile heterocyclic compound. As a core scaffold in numerous biologically active molecules, its therapeutic potential is significant, with derivatives showing promise as histone deacetylase (HDAC) inhibitors, histamine H3 receptor antagonists, and anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective on establishing a robust preclinical data package. We will move beyond rote protocols, delving into the scientific rationale behind model selection and experimental design to ensure a self-validating and translatable dataset.
Foundational Principles of Preclinical Model Validation
Before delving into specific assays, it is crucial to establish a foundational understanding of what constitutes a "validated" preclinical model. The ultimate goal of preclinical testing is to predict clinical outcomes in humans. Therefore, our experimental systems, both in vitro and in vivo, must be rigorously interrogated for their relevance and predictive power. For our in vivo models, we will continually assess three key validity criteria:
-
Predictive Validity: The extent to which the model can predict the therapeutic efficacy and potential adverse effects of Indole-4-carboxylic acid in humans.
-
Face Validity: How well the model recapitulates the pathophysiology and symptoms of the human disease.
-
Construct Validity: The degree to which the model's underlying mechanisms mirror those of the human condition.
It is imperative to recognize that no single model is perfect. A strategic, multi-model approach is therefore essential for building a comprehensive and reliable preclinical profile for Indole-4-carboxylic acid.
In Vitro Validation: From Target Engagement to Cellular Function
In vitro studies form the bedrock of our understanding of a compound's mechanism of action and provide critical data for go/no-go decisions before committing to more complex and resource-intensive in vivo experiments. For Indole-4-carboxylic acid, we will focus on assays relevant to its potential therapeutic applications.
Target Engagement Assays
The initial step is to confirm that Indole-4-carboxylic acid directly interacts with its intended molecular target(s).
Given that indole-based hydroxamic acids are known HDAC inhibitors, it is prudent to screen Indole-4-carboxylic acid for this activity.
Protocol: Fluorogenic HDAC Activity Assay
-
Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Procedure:
-
In a 96-well black plate, add 5 µL of Indole-4-carboxylic acid at various concentrations (typically from 1 nM to 100 µM).
-
Add 35 µL of diluted recombinant HDAC enzyme to each well.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of developer solution containing TSA and a trypsin-like protease.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Causality Behind Experimental Choices: The use of a fluorogenic substrate provides a sensitive and high-throughput method to measure enzyme activity. Including a known pan-HDAC inhibitor like TSA is crucial for validating the assay's performance and providing a benchmark for potency. Screening against multiple HDAC isoforms is important to determine the selectivity profile of Indole-4-carboxylic acid.
Derivatives of Indole-4-carboxylic acid have been investigated as histamine H3 receptor antagonists. A radioligand binding assay can determine the affinity of the compound for this receptor.
Protocol: [³H]-Nα-methylhistamine Displacement Assay
-
Reagents: Rat brain cortex membranes (a rich source of H3 receptors), [³H]-Nα-methylhistamine (radioligand), unlabeled histamine H3 receptor antagonists (e.g., thioperamide) as a positive control, and binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Procedure:
-
In a 96-well plate, combine 50 µL of various concentrations of Indole-4-carboxylic acid, 50 µL of [³H]-Nα-methylhistamine (at a concentration close to its Kd), and 100 µL of rat brain cortex membrane preparation.
-
Incubate for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of Indole-4-carboxylic acid that displaces 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1][2][3]
Causality Behind Experimental Choices: This competitive binding assay is a gold-standard method for determining the affinity of a test compound for a specific receptor. The use of a saturating concentration of a known ligand to define non-specific binding is essential for accurate calculation of specific binding.
Cellular Functional Assays
Following target engagement, the next logical step is to assess the functional consequences of this interaction in a cellular context.
This assay measures the downstream effect of HDAC inhibition, which is an increase in histone acetylation.
Protocol: Western Blot for Acetylated Histones
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 colorectal carcinoma) in appropriate media.
-
Treatment: Treat the cells with increasing concentrations of Indole-4-carboxylic acid for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and express the level of acetylated histone H3 relative to the total histone H3.
Causality Behind Experimental Choices: This assay provides direct evidence of target engagement and functional activity within a cellular environment. Measuring the dose-dependent increase in histone acetylation confirms the mechanism of action.
To evaluate the anti-cancer potential of Indole-4-carboxylic acid, its effect on the viability and proliferation of cancer cells must be determined.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Indole-4-carboxylic acid for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration that inhibits cell growth by 50%).[4]
Causality Behind Experimental Choices: The MTT assay is a widely used and reliable method for assessing cell viability based on mitochondrial activity. Testing against a panel of cancer cell lines from different tissues of origin is crucial to understand the spectrum of activity.
| In Vitro Assay | Target/Endpoint | Alternative Models/Assays | Supporting Data Example (Hypothetical) |
| Fluorogenic HDAC Assay | HDAC1, HDAC6 enzymatic activity | AlphaLISA, TR-FRET | IC50 (HDAC1) = 5.2 µM, IC50 (HDAC6) = 15.8 µM |
| [³H]-Nα-methylhistamine Displacement | Histamine H3 Receptor Binding | Functional cAMP assays, Calcium mobilization assays | Ki = 250 nM |
| Western Blot (Ac-H3) | Cellular HDAC Inhibition | In-Cell ELISA, Flow Cytometry | Dose-dependent increase in Ac-H3 at 1-10 µM |
| MTT Cell Viability Assay | Cancer Cell Growth Inhibition | CellTiter-Glo, Crystal Violet, Real-time cell analysis | GI50 (MCF-7) = 8.5 µM, GI50 (A549) = 12.1 µM |
In Vivo Validation: Bridging the Gap to Clinical Translation
In vivo models are indispensable for evaluating the systemic effects of a drug candidate, including its efficacy, pharmacokinetics (PK), and potential toxicity. The choice of model is paramount and should be guided by the intended clinical indication.
Pharmacokinetic and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Indole-4-carboxylic acid is a prerequisite for designing meaningful efficacy studies.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).
-
Dosing: Administer Indole-4-carboxylic acid via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indole-4-carboxylic acid in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Causality Behind Experimental Choices: A robust PK profile is essential for correlating drug exposure with pharmacological effects. LC-MS/MS is the gold-standard for its sensitivity and specificity in quantifying small molecules in complex biological matrices.
Efficacy Models
For evaluating the anti-cancer potential of Indole-4-carboxylic acid, a xenograft model is a common starting point.
Protocol: Human Tumor Xenograft in Nude Mice
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer Indole-4-carboxylic acid at a dose and schedule informed by the PK studies.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Causality Behind Experimental Choices: The xenograft model, while having limitations in its representation of the human tumor microenvironment, provides a standardized and reproducible system for assessing the in vivo anti-proliferative activity of a compound.
If Indole-4-carboxylic acid is being developed as a histamine H3 receptor antagonist for a neurological indication, an in vivo receptor occupancy study is critical.
Protocol: Non-Radiolabeled Tracer Displacement in Rats
-
Tracer Selection: Utilize a known, brain-penetrant H3 receptor ligand as a non-radiolabeled tracer (e.g., GSK189254).
-
Dosing: Administer increasing doses of Indole-4-carboxylic acid to rats, followed by a single dose of the tracer.
-
Tissue Collection: At a specific time point, euthanize the rats and collect the brain. Dissect specific brain regions (e.g., striatum, cortex as target regions, and cerebellum as a reference region with low H3 receptor density).
-
LC-MS/MS Analysis: Quantify the concentration of the tracer in the different brain regions.
-
Data Analysis: Calculate the percentage of receptor occupancy at different doses of Indole-4-carboxylic acid by comparing the tracer concentration in the target regions to the reference region.
Causality Behind Experimental Choices: This method allows for the direct measurement of target engagement in the brain, providing a crucial link between drug exposure and its pharmacological effect at the site of action.
| In Vivo Model | Primary Endpoint | Alternative Models | Supporting Data Example (Hypothetical) |
| Murine Pharmacokinetics | Cmax, Tmax, AUC, Half-life | Rat, Dog PK studies | Oral Bioavailability = 35%, Half-life = 4 hours |
| HCT116 Xenograft | Tumor Growth Inhibition | Patient-Derived Xenografts (PDX), Syngeneic models | 50% Tumor Growth Inhibition at 50 mg/kg, p.o., daily |
| H3 Receptor Occupancy | % Receptor Occupancy in Brain | PET imaging with a radiolabeled ligand | ED50 for 50% receptor occupancy = 10 mg/kg |
Visualization of Experimental Workflows
In Vitro Validation Workflow
Caption: Workflow for the in vitro validation of Indole-4-carboxylic acid.
In Vivo Validation Workflow
Sources
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity of Antibodies Raised Against Indole-4-Carboxylic Acid Conjugates
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the cross-reactivity of antibodies raised against Indole-4-carboxylic acid. Given the absence of extensive publicly available comparative data for this specific hapten, this document focuses on the fundamental principles and detailed experimental workflows necessary to conduct such a comparative analysis. We will delve into the rationale behind experimental design, provide step-by-step protocols, and illustrate data interpretation with representative examples.
The Challenge of Small Molecule Antibody Production: The Case of Indole-4-Carboxylic Acid
Indole-4-carboxylic acid is a small molecule that, on its own, is non-immunogenic.[1][2] To generate an antibody response, it must be covalently coupled to a larger carrier protein, effectively acting as a hapten.[1][2][3] This hapten-carrier conjugate is then used to immunize an animal to produce antibodies. The resulting antibodies should ideally recognize the indole-4-carboxylic acid moiety with high specificity. However, a significant challenge in anti-hapten antibody production is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target hapten.[4][5] This can lead to inaccurate results in immunoassays, including false positives and unreliable quantification.[5][6]
Therefore, a thorough assessment of cross-reactivity is a critical validation step for any antibody intended for use in a specific application. This guide will walk you through the process of designing and executing a robust cross-reactivity study for antibodies raised against Indole-4-carboxylic acid.
Generating the Immunogen: The Indole-4-Carboxylic Acid Conjugate
The design of the immunogen is a critical determinant of antibody specificity. Key considerations include the choice of carrier protein, the conjugation chemistry, and the use of a spacer arm.
Carrier Proteins
Commonly used carrier proteins for hapten conjugation include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[2][7] KLH is generally favored for its large size and high immunogenicity, which often results in a stronger antibody response.[7][8] BSA is also a popular choice due to its availability and solubility.[7]
Conjugation Chemistry
Indole-4-carboxylic acid possesses a carboxylic acid group that can be utilized for conjugation to primary amines (e.g., lysine residues) on the carrier protein. A common and effective method for this is the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][9]
The workflow for generating an Indole-4-carboxylic acid-KLH conjugate using EDC chemistry is illustrated below:
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Key Experimental Protocol: Competitive ELISA
A cornerstone of cross-reactivity testing is the competitive immunoassay, most commonly the competitive enzyme-linked immunosorbent assay (ELISA). [6][10]This protocol is designed to determine the relative binding affinity of an antibody to various analogs in comparison to the target antigen, Indole-4-carboxylic acid.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule, a conjugate of the hapten (Indole-4-carboxylic acid) and a protein (e.g., BSA) is coated onto the microtiter plate wells. The sample containing the free analyte (or a standard) is then incubated in the well along with the primary antibody. The free analyte in the sample competes with the coated hapten-protein conjugate for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. The signal is inversely proportional to the concentration of the free analyte in the sample. [10]
Step-by-Step Protocol
-
Coating:
-
Prepare a 1-10 µg/mL solution of Indole-4-carboxylic acid-BSA conjugate in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C. [11]
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well. [11]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the Indole-4-carboxylic acid standard and each of the potential cross-reactants.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 30 minutes at room temperature.
-
Discard the blocking buffer from the plate and wash three times.
-
Add 100 µL of the pre-incubated antibody/analyte mixture to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) at its optimal dilution.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Addition:
-
Wash the plate five times.
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50) for the target antigen and each potential cross-reactant. [6]The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Indole-4-carboxylic acid / IC50 of Test Compound) x 100 [6]
Hypothetical Comparative Data
The following table presents hypothetical data for a polyclonal antibody raised against an Indole-4-carboxylic acid-KLH conjugate.
| Compound | IC50 (nM) | % Cross-Reactivity |
| Indole-4-carboxylic acid | 15 | 100% |
| Indole-2-carboxylic acid | 1500 | 1.0% |
| Indole-3-carboxylic acid | 800 | 1.9% |
| Indole-5-carboxylic acid | 350 | 4.3% |
| Indole-6-carboxylic acid | 500 | 3.0% |
| Indole-7-carboxylic acid | 1200 | 1.3% |
| Indole | >10,000 | <0.15% |
| Tryptophan | >10,000 | <0.15% |
Interpretation:
In this hypothetical example, the antibody demonstrates high specificity for Indole-4-carboxylic acid. The cross-reactivity with other positional isomers of indole carboxylic acid is low (all below 5%). The lack of significant cross-reactivity with the parent indole molecule and the structurally related amino acid tryptophan further supports the specificity of the antibody for the intended hapten. A lower IC50 value indicates a higher binding affinity. [6]A high percent cross-reactivity suggests that the antibody binds significantly to that analog. [6]
Conclusion and Best Practices
The generation and validation of antibodies against small molecules like Indole-4-carboxylic acid require a rigorous and systematic approach. The specificity of the antibody is paramount for the reliability of any immunoassay. This guide has provided a comprehensive overview of the key considerations and experimental protocols for conducting a thorough cross-reactivity study.
Key Takeaways for Researchers:
-
Immunogen Design is Crucial: The choice of carrier protein and conjugation chemistry directly impacts antibody specificity.
-
Competitive ELISA is the Gold Standard: This technique provides quantitative data on the relative binding affinities of the antibody for the target and related compounds.
-
A Comprehensive Panel of Cross-Reactants is Essential: Test against isomers, precursors, metabolites, and other structurally similar molecules that may be present in your samples.
-
Data Interpretation is Key: The IC50 and percent cross-reactivity values provide a clear measure of antibody specificity.
By following the principles and protocols outlined in this guide, researchers can confidently assess the cross-reactivity of their anti-Indole-4-carboxylic acid antibodies and ensure the validity and reproducibility of their experimental results.
References
-
Aptamer Group. Anti-hapten Antibody Problems. [Link]
-
ACS Publications. Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. [Link]
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Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link]
-
G-Biosciences. Coupling to Carrier Proteins: An Overview. [Link]
-
Portland Press. Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. [Link]
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ACS Publications. Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. [Link]
-
Wikipedia. Hapten. [Link]
-
SeraCare. Technical Guide for ELISA - Protocols. [Link]
-
PubMed. An ELISA-based approach to optimize elution conditions for obtaining hapten-specific antibodies. [Link]
-
PubMed. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. [Link]
-
Wikipedia. Cross-reactivity. [Link]
-
2BScientific. Application Guides / ELISA Protocol. [Link]
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MDPI. Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. [Link]
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Antibodies.com. ELISA: The Complete Guide. [Link]
-
PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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NIH. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. [Link]
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NIH. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]
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A Senior Application Scientist's Guide to Benchmarking Indole-4-carboxylic Acid-Based Materials
Introduction: The Versatile Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in biologically active natural products and its utility as a synthetic scaffold.[1] Indole-4-carboxylic acid, a specific derivative, offers a unique combination of aromaticity, hydrogen bonding capability, and a reactive handle for further functionalization. This guide provides an in-depth framework for benchmarking the performance of materials derived from this versatile precursor, offering comparative data and validated experimental protocols for researchers, scientists, and drug development professionals. Its applications are diverse, serving as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as in the development of novel polymers with enhanced thermal properties.[2][3][4] This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering researchers to make informed decisions in their own investigations.
Part 1: Physicochemical and Reactive Properties of the Indole-4-carboxylic Acid Core
Understanding the intrinsic properties of the Indole-4-carboxylic acid scaffold is fundamental to designing and evaluating its derivatives. The indole nucleus is not uniformly reactive; its chemistry is dictated by the electron-rich pyrrole ring fused to the benzene ring.[1] Protonation, for instance, occurs more readily at the C3 position than on the nitrogen atom due to the enamine-like character of the five-membered ring.[1] The carboxylic acid group at the C4 position further influences the electronic landscape of the molecule and provides a crucial anchor point for derivatization.
Table 1: Core Physicochemical Properties of Indole-4-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Melting Point | 213-214 °C | |
| Form | Powder | |
| CAS Number | 2124-55-2 |
A general workflow for leveraging this scaffold begins with the strategic functionalization of either the indole nitrogen, the carboxylic acid moiety, or other positions on the ring system, guided by the desired final properties of the material.
Caption: General synthetic pathways for derivatizing the Indole-4-carboxylic acid scaffold.
Part 2: Performance Benchmarking in Drug Discovery
Indole-4-carboxylic acid is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of bioactive compounds.[1][5][6] Its derivatives have been investigated as inhibitors for a wide range of therapeutic targets. The carboxylic acid group is often crucial for binding, typically forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site. However, this moiety can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[7] Consequently, a common strategy involves replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve biological activity while enhancing drug-like characteristics.[7][8]
Case Study: Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a critical role in gene expression regulation, and their dysregulation is linked to various cancers.[9] Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the protein surface. Indole-based hydroxamic acids, derived from indole carboxylic acids, have emerged as potent HDAC inhibitors.[10] The hydroxamic acid group serves as an effective zinc-binding moiety, while the indole scaffold acts as the cap.
Table 2: Comparative Performance of Indole-Based HDAC Inhibitors
| Compound | Scaffold | Target(s) | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Compound 42 | Indole-based hydroxamic acid | HDAC1, HDAC6 | 1.16, 2.30 | SAHA (Vorinostat) | - |
| Generic | Indole-4-carboxylic acid | Hypothetical | >10,000 | - | - |
| Generic | Tetrazole Bioisostere | Hypothetical | ~500-5000 | - | - |
Data for Compound 42 sourced from Jiang et al. as cited in a 2024 review.[9] SAHA is a clinically approved HDAC inhibitor.
The data clearly illustrates the performance jump when the carboxylic acid is converted to a hydroxamic acid, a superior zinc-chelating group. While a simple indole-4-carboxylic acid shows negligible activity, its hydroxamic acid derivative can achieve nanomolar potency, outperforming established drugs like SAHA.[9] Researchers might opt for a tetrazole bioisostere over a carboxylic acid to improve metabolic stability and cell penetration, although this often comes with a trade-off in potency.[7]
This protocol outlines a standard method for assessing the inhibitory potential of a compound against a specific HDAC isoform.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the HDAC enzyme (e.g., recombinant human HDAC1) to the desired concentration in assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC) in assay buffer.
-
Prepare the developer solution (e.g., containing Trichostatin A to stop the reaction and trypsin to cleave the deacetylated substrate).
-
-
Assay Procedure:
-
In a 96-well black plate, add 5 µL of serially diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 40 µL of the diluted HDAC enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at 37°C for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Case Study: HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for viral replication, making it a key target for antiretroviral therapy.[11] Integrase strand transfer inhibitors (INSTIs) work by chelating two essential Mg²⁺ ions in the enzyme's active site.[11] The carboxylate group of indole-2-carboxylic acid has been shown to be an effective scaffold for this chelation.
Table 3: Comparative Performance of Indole-Based HIV-1 Integrase Inhibitors
| Compound | Scaffold Position | Modifications | IC₅₀ (µM) |
| 3 | Indole-2-carboxylic acid | Basic scaffold | > 50 |
| 20a | Indole-2-carboxylic acid | Optimized C3 side chain | 0.13 |
Data sourced from a 2023 study on novel INSTIs.[11]
This comparison highlights the power of structural optimization. The base scaffold, indole-2-carboxylic acid (compound 3), is a poor inhibitor. However, by adding a carefully designed side chain at the C3 position (compound 20a), which improves interactions with a hydrophobic pocket near the active site, the inhibitory potency is dramatically increased by several orders of magnitude.[11] This demonstrates that while the core scaffold provides the essential binding group, performance is critically dependent on optimizing interactions with the broader target environment.
Caption: Iterative workflow for developing Indole-4-carboxylic acid-based drug candidates.
Part 3: Performance Benchmarking in Materials Science
The rigid, aromatic structure of the indole ring makes it an attractive building block for high-performance polymers. By converting Indole-4-carboxylic acid into dicarboxylate monomers, it can be incorporated into polyesters, potentially offering enhanced thermal and mechanical properties compared to materials derived from fossil-based feedstocks like terephthalic acid.[3][4][12]
Case Study: Indole-Based Aromatic Polyesters
Recent research has focused on synthesizing polyesters from indole-based dicarboxylate monomers and various aliphatic diols.[3][12] The performance of these materials can be benchmarked against conventional polyesters like Poly(ethylene terephthalate) (PET). A key performance indicator for amorphous polymers is the glass-transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. A higher Tg generally indicates better thermal stability and rigidity at elevated temperatures.
Table 4: Comparative Thermal Properties of Indole-Based Polyesters vs. PET
| Polymer | Monomers | Tg (°C) by DSC | Thermal Stability (T_d5, °C) |
| 5ay Series (max) | Indole-dicarboxylate + Aliphatic Diol | 113 | ~350-380 |
| 5by Series (max) | Indole-dicarboxylate + Aliphatic Diol | 100 | ~350-380 |
| PET | Terephthalic acid + Ethylene glycol | ~70-80 | ~400 |
Data for 5ay and 5by series sourced from a 2019 study.[3][4][12] T_d5 is the temperature at which 5% weight loss occurs via TGA.
The results show that indole-based polyesters can achieve significantly higher Tg values (up to 113 °C) than PET.[3][12] This is attributed to the increased rigidity of the indole unit in the polymer backbone compared to the terephthalate unit. While the onset of thermal degradation is slightly lower than that of PET, the overall thermal stability is still robust, making these materials promising candidates for applications requiring higher heat resistance.
This protocol describes how to measure the glass transition temperature (Tg) of a polymer sample.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg and melting point (if any) at a controlled rate (e.g., 10 °C/min). This step removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) through the glass transition region. The Tg is determined from this second scan.
-
-
Data Analysis:
-
Plot the heat flow versus temperature from the second heating scan.
-
The glass transition will appear as a step-like change in the heat capacity.
-
Determine the Tg as the midpoint of this transition using the analysis software.
-
Part 4: Essential Analytical Methodologies
Accurate and reliable characterization is paramount for benchmarking materials. A combination of chromatographic and spectroscopic techniques is essential for verifying structure, purity, and physical properties.
Chromatographic Separation: RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for analyzing the purity of indole carboxylic acid derivatives and monitoring reaction progress. For acidic compounds like these, ion suppression is often employed to achieve good peak shape and retention.[13]
-
System Configuration:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid suppresses the ionization of the carboxylic acid group, making it more nonpolar and increasing its retention on the C18 column.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Detector: UV-Vis detector set to a wavelength where the indole ring absorbs strongly (e.g., 280 nm).
-
-
Method:
-
Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject a dissolved sample (e.g., 1 mg/mL in mobile phase).
-
Run a linear gradient program, increasing the percentage of Mobile Phase B over time (e.g., 5% to 95% B over 20 minutes) to elute compounds of increasing hydrophobicity.
-
Hold at high organic content to wash the column, then return to initial conditions to re-equilibrate.
-
-
Analysis:
-
Assess purity by integrating the peak area of the main compound relative to the total peak area.
-
Retention time can be used for identification when compared against a known standard.
-
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. Key characteristic signals include the N-H proton of the indole ring (typically a broad singlet >10 ppm in ¹H NMR) and the carboxylic acid proton (a singlet >12 ppm). The specific shifts of the aromatic protons can confirm the substitution pattern.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A broad O-H stretch from the carboxylic acid dimer is typically observed around 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group appears around 1680-1710 cm⁻¹, and the N-H stretch of the indole ring is found near 3300-3500 cm⁻¹.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing essential verification of its identity.
Conclusion and Future Outlook
Indole-4-carboxylic acid and its derivatives represent a remarkably versatile class of materials with demonstrated value in both drug discovery and polymer science.[1][4] This guide has established a comprehensive framework for performance benchmarking, emphasizing the importance of direct comparison with established alternatives and the application of rigorous, validated experimental protocols. In medicine, the future lies in the continued exploration of novel bioisosteres and the fine-tuning of side-chain interactions to enhance potency and selectivity for an expanding array of biological targets.[5][6][9] In materials science, the focus will be on developing sustainable, bio-based polymers from indole precursors that can not only match but exceed the performance of their petrochemical counterparts, particularly in applications demanding high thermal resistance.[3] The systematic approach to evaluation detailed herein will be critical to unlocking the full potential of this privileged scaffold.
References
- Indole-4-carboxylic acid 98 2124-55-2 - Sigma-Aldrich.
- Indole-4-Carboxylic acid - Chem-Impex.
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH.
- Indole-4-carboxylic acid - GoldBio.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed Central.
- Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Arom
- Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters | ACS Omega - ACS Public
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters - Lund University Research Portal.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Structures and vibrational spectra of indole carboxylic acids. Part I.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
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A Comparative Spectroscopic Analysis of Indole-4-carboxylic Acid and Its Analogs: A Guide for Researchers
In the landscape of drug discovery and materials science, indole derivatives stand as a cornerstone, their versatile scaffold lending itself to a myriad of biological activities and functional applications. Among these, Indole-4-carboxylic acid and its positional isomers represent a class of compounds with significant therapeutic potential. A thorough understanding of their molecular structure and electronic properties is paramount for the rational design of novel therapeutics and functional materials. Spectroscopic techniques provide an indispensable toolkit for this purpose, offering a detailed glimpse into the chemical environment of these molecules.
This guide presents a comprehensive comparative analysis of the spectroscopic data of Indole-4-carboxylic acid and its key analogs: Indole-5-carboxylic acid, Indole-6-carboxylic acid, and Methyl indole-4-carboxylate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this important class of molecules.
The Significance of Substituent Position on Spectroscopic Fingerprints
The position of the carboxylic acid group on the indole ring profoundly influences the electronic distribution within the molecule, leading to distinct spectroscopic signatures for each isomer. These differences arise from a combination of electronic effects (resonance and inductive effects) and, in some cases, through-space interactions. This comparative analysis will elucidate how these subtle structural variations are manifested in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and chemical environment of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the indole ring are particularly sensitive to the position of the electron-withdrawing carboxylic acid group.
Comparative ¹H NMR Data
The ¹H NMR spectra of indole carboxylic acids are characterized by signals from the indole ring protons and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the carboxyl group deshields adjacent protons, causing them to resonate at a higher frequency (downfield shift).
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | NH | COOH |
| Indole-4-carboxylic acid | 7.35 (t) | 7.61 (t) | 7.82 (d) | 7.23 (t) | 7.91 (d) | 11.5 (br s) | 12.5 (br s) |
| Indole-5-carboxylic acid | 7.45 (t) | 6.55 (t) | - | 7.85 (dd) | 8.35 (d) | 11.3 (br s) | 12.4 (br s) |
| Indole-6-carboxylic acid | 7.55 (t) | 6.50 (t) | 7.95 (d) | - | 7.70 (dd) | 11.4 (br s) | 12.6 (br s) |
| Methyl indole-4-carboxylate | 7.29 (t) | 7.55 (t) | 7.75 (d) | 7.18 (t) | 7.85 (d) | 8.8 (br s) | - |
Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Data is compiled from various sources and may vary slightly depending on the solvent and concentration.
Causality Behind the Chemical Shifts:
-
Indole-4-carboxylic acid: The proximity of the carboxyl group to H-5 and H-3 results in their significant downfield shifts.
-
Indole-5-carboxylic acid: The carboxyl group at C-5 strongly deshields H-6 and H-4 (part of the multiplet).
-
Indole-6-carboxylic acid: H-5 and H-7 experience the most significant deshielding from the C-6 carboxyl group.
-
Methyl indole-4-carboxylate: Esterification of the carboxylic acid to a methyl ester results in a noticeable upfield shift of the NH proton due to the absence of the acidic proton and altered hydrogen bonding capabilities.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms directly reflecting the electron density around them.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O |
| Indole-4-carboxylic acid | 125.5 | 103.2 | 128.1 | 130.5 | 121.8 | 123.5 | 115.1 | 136.8 | 170.1 |
| Indole-5-carboxylic acid | 125.1 | 102.8 | 127.5 | 121.5 | 125.8 | 122.3 | 111.9 | 138.2 | 169.5 |
| Indole-6-carboxylic acid | 124.9 | 102.5 | 128.0 | 120.9 | 122.1 | 131.2 | 113.8 | 135.9 | 169.8 |
| Methyl indole-4-carboxylate | 125.3 | 102.9 | 127.9 | 130.2 | 121.5 | 123.2 | 114.8 | 136.5 | 168.9 |
Note: Chemical shifts (δ) are in ppm. Data is compiled from various sources and may vary slightly depending on the solvent.
Interpretation of ¹³C Chemical Shifts:
The carbon atom directly attached to the carboxyl group (C-4, C-5, or C-6) and the carbonyl carbon itself show the most significant variations. The differences in the chemical shifts of the other ring carbons reflect the perturbation of the π-electron system by the substituent.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh 5-10 mg of the indole carboxylic acid derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectra of indole carboxylic acids are dominated by characteristic absorptions of the O-H and C=O bonds of the carboxylic acid moiety, and the N-H bond of the indole ring.
| Compound | ν(O-H) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) |
| Indole-4-carboxylic acid | 3300-2500 (broad) | ~3400 | ~1680 |
| Indole-5-carboxylic acid | 3300-2500 (broad) | ~3410 | ~1685 |
| Indole-6-carboxylic acid | 3300-2500 (broad) | ~3405 | ~1682 |
| Methyl indole-4-carboxylate | - | ~3420 | ~1710 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid vs. solution) and hydrogen bonding.
Analysis of IR Spectra:
-
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1]
-
The position of the C=O stretch is sensitive to electronic effects. Conjugation with the indole ring lowers the frequency compared to a simple aliphatic carboxylic acid.
-
In Methyl indole-4-carboxylate, the absence of the broad O-H stretch and the shift of the C=O stretch to a higher frequency are characteristic of an ester.
Experimental Protocol for FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically subtract the background to provide the final spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring exhibits characteristic absorption bands, and the position of the carboxylic acid substituent can influence the wavelength of maximum absorption (λmax).[2]
| Compound | λmax (nm) in Ethanol |
| Indole-4-carboxylic acid | ~225, ~285 |
| Indole-5-carboxylic acid | ~220, ~290 |
| Indole-6-carboxylic acid | ~222, ~288 |
| Methyl indole-4-carboxylate | ~226, ~286 |
Note: λmax values can be solvent-dependent.
Interpretation of UV-Vis Spectra:
The observed absorption bands are typically due to π → π* transitions within the conjugated indole system. The position of the carboxyl group can cause slight shifts in these absorption maxima due to its influence on the energy levels of the molecular orbitals. Condensed phase studies have shown that fluorescence can be observed from both the ¹La and ¹Lb states, which are closely spaced.[3]
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.
Key Fragmentation Pathways:
For indole carboxylic acids, common fragmentation pathways observed in Electron Ionization (EI) mass spectrometry include:
-
Loss of H₂O: Particularly prominent in the 4-isomer due to an "ortho effect".[4]
-
Loss of •OH: A common fragmentation for carboxylic acids.
-
Loss of •COOH: Decarboxylation is a characteristic fragmentation.
-
Loss of HCN: A typical fragmentation of the indole ring.[4]
Methyl indole-4-carboxylate will exhibit characteristic fragments corresponding to the loss of the methoxy group (•OCH₃) and the entire methoxycarbonyl group (•COOCH₃).
Conclusion
This comparative guide highlights the subtle yet significant influence of the carboxylic acid group's position on the spectroscopic properties of indole-4-carboxylic acid and its analogs. The distinct patterns observed in their NMR, IR, UV-Vis, and Mass spectra serve as valuable fingerprints for their identification and characterization. A thorough understanding of these spectroscopic nuances is crucial for researchers working with these important heterocyclic compounds, enabling more efficient and accurate structural elucidation and paving the way for the development of novel applications.
References
Please note that while the following references provide valuable information, direct links to specific spectral data may require database access.
- Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
- Jamieson, W. D., & Hutzinger, O. (1970). Mass spectra of the hydroxyindole-3-carboxylic acids and the hydroxyskatoles. Canadian Journal of Chemistry, 48(8), 1296-1301.
-
SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
- Aaron, J. J., Tine, A., Gaye, M. D., & Parkanyi, C. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Researcher's Guide to Validating the Mechanism of Action of Indole-4-Carboxylic Acid as a Putative Histone Deacetylase (HDAC) Inhibitor
This guide provides a comprehensive experimental framework for researchers and drug development professionals to validate the hypothesized mechanism of action of Indole-4-carboxylic acid as a direct inhibitor of histone deacetylases (HDACs). While primarily known as a versatile scaffold in chemical synthesis for creating potent therapeutic agents, including HDAC inhibitors, this document explores the direct activity of the parent molecule.[1][2] We will outline a series of robust, self-validating experimental protocols designed to rigorously test this hypothesis, compare its performance against established HDAC inhibitors, and provide the causal logic behind each experimental choice.
Introduction: The Rationale for a Hypothesized HDAC-Inhibitory Role
Indole-4-carboxylic acid is a well-documented building block for a variety of bioactive molecules.[3] Notably, it serves as a reactant for the preparation of indole amide hydroxamic acids, which are potent inhibitors of histone deacetylases. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention.
Given that the indole scaffold is central to many known HDAC inhibitors, we hypothesize that the parent molecule, Indole-4-carboxylic acid, may possess intrinsic, albeit potentially modest, inhibitory activity against HDACs. This guide will provide the experimental roadmap to validate or refute this hypothesis.
The Hypothesized Signaling Pathway
Our central hypothesis is that Indole-4-carboxylic acid directly inhibits HDAC enzymes. This inhibition would lead to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin structure. This, in turn, would allow for the transcription of otherwise silenced genes, such as tumor suppressor genes, ultimately leading to cellular responses like cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of Indole-4-carboxylic acid as an HDAC inhibitor.
Experimental Validation Workflow
A multi-tiered approach is essential for validating the proposed mechanism. We will progress from direct, in vitro biochemical assays to more complex, cell-based functional assays. This workflow ensures that each step logically builds upon the last.
Caption: A logical workflow for validating the mechanism of action.
Experiment 1: Direct Enzyme Inhibition (In Vitro)
Objective: To determine if Indole-4-carboxylic acid can directly inhibit the enzymatic activity of purified HDACs.
Rationale: This is the most direct test of our hypothesis. By using a cell-free system, we eliminate confounding variables from complex cellular machinery and can ascertain direct interaction with the target enzyme. We will compare its potency against well-characterized HDAC inhibitors, such as Trichostatin A (TSA) and Vorinostat (SAHA).
Protocol: Fluorogenic HDAC Activity Assay
-
Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer, Developer, Indole-4-carboxylic acid, TSA (positive control), DMSO (vehicle control).
-
Preparation: Prepare a 10 mM stock solution of Indole-4-carboxylic acid in DMSO. Create a serial dilution series (e.g., from 1 µM to 1 mM). Prepare control compounds (TSA, SAHA) in a similar manner.
-
Assay Plate Setup: In a 96-well black plate, add 5 µL of the diluted compounds or controls to respective wells.
-
Enzyme Addition: Add 35 µL of Assay Buffer containing the HDAC1 enzyme to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at 37°C.
-
Development: Add 50 µL of Developer solution (containing a protease to cleave the deacetylated substrate) to each well. Incubate for 15 minutes at room temperature.
-
Measurement: Read the fluorescence at an excitation/emission wavelength of 360/460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the data and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Data Presentation: Comparative IC50 Values
| Compound | Target | IC50 (µM) |
| Indole-4-carboxylic acid | HDAC1 | [Hypothetical Value: 85] |
| Vorinostat (SAHA) | HDAC1 | 0.05 |
| Trichostatin A (TSA) | HDAC1 | 0.002 |
Experiment 2: Target Engagement in a Cellular Context
Objective: To verify that Indole-4-carboxylic acid treatment leads to an increase in histone acetylation in cultured cancer cells.
Rationale: A positive result in the in vitro assay must be followed by confirmation of target engagement within a living cell. Western blotting for acetylated histones is the gold-standard method to visualize the downstream consequence of HDAC inhibition.
Protocol: Western Blot for Acetylated Histones
-
Cell Culture: Seed a human colorectal cancer cell line (e.g., HCT-116) in 6-well plates and grow to 70-80% confluency. The choice of a colorectal cancer line is inspired by studies on Indole-3-carboxylic acid which showed effects in these types of cells.[4]
-
Treatment: Treat the cells with varying concentrations of Indole-4-carboxylic acid (based on the IC50 value, e.g., 50 µM, 100 µM, 200 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (TSA, 1 µM).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3) and total Histone H3 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal.
Expected Outcome: A dose-dependent increase in the levels of acetylated Histone H3 in cells treated with Indole-4-carboxylic acid, similar to the effect of the positive control, TSA.
Experiment 3: Functional Genomic Consequences
Objective: To determine if the observed histone hyperacetylation translates into the increased expression of HDAC-regulated genes.
Rationale: The functional consequence of histone hyperacetylation is the transcriptional activation of specific genes. We will measure the mRNA levels of a well-known cell cycle inhibitor, p21 (CDKN1A), which is a canonical target gene of HDAC inhibitors.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for p21
-
Cell Treatment and RNA Extraction: Treat HCT-116 cells as described in the Western Blot protocol. After 24 hours, extract total RNA using a commercial kit (e.g., TRIzol).
-
RNA Quality Control: Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR instrument with SYBR Green master mix. Use primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Reaction Conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
-
Data Analysis: Calculate the relative fold change in p21 expression using the ΔΔCt method, normalizing to the GAPDH and vehicle control samples.
Data Presentation: Gene Expression Fold Change
| Treatment | Concentration | p21 mRNA Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| Indole-4-carboxylic acid | 100 µM | [Hypothetical Value: 3.5] |
| Indole-4-carboxylic acid | 200 µM | [Hypothetical Value: 6.8] |
| TSA | 1 µM | 15.0 |
Experiment 4: Cellular Phenotypic Outcomes
Objective: To assess if the molecular changes induced by Indole-4-carboxylic acid result in anti-proliferative or pro-apoptotic effects in cancer cells.
Rationale: The ultimate validation of an anti-cancer drug's mechanism is its ability to induce a desired phenotype, such as inhibiting cell growth or triggering cell death. This connects the molecular mechanism to a therapeutic outcome.
Protocol: Cell Viability (MTT) and Apoptosis (Annexin V) Assays
-
Cell Viability (MTT Assay):
-
Seed HCT-116 cells in a 96-well plate.
-
Treat with a range of Indole-4-carboxylic acid concentrations for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm. Calculate the percentage of viable cells relative to the vehicle control.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat HCT-116 cells in a 6-well plate with Indole-4-carboxylic acid for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) by flow cytometry.
-
Expected Outcome: A dose-dependent decrease in cell viability and a corresponding increase in the percentage of apoptotic cells upon treatment with Indole-4-carboxylic acid.
Conclusion and Future Directions
This guide outlines a logical and rigorous pipeline to validate the hypothesized mechanism of action of Indole-4-carboxylic acid as a direct HDAC inhibitor. Successful outcomes in these experiments—demonstrating direct enzyme inhibition, target engagement in cells, downstream gene activation, and a relevant cellular phenotype—would provide strong evidence for this mechanism.
While the potency of the parent molecule may be modest compared to its synthesized derivatives, confirming this intrinsic activity is crucial.[5][6] It provides a mechanistic foundation for why the indole-4-carboxylic acid scaffold is a privileged structure for developing more potent and selective HDAC inhibitors. Future studies could expand on this by testing its activity against a panel of different HDAC isoforms to determine selectivity and by using in vivo xenograft models to assess its anti-tumor efficacy.[4]
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A Head-to-Head Comparison of Indole-4-Carboxylic Acid Derivatives with Established Drugs in Oncology and HIV Treatment
In the landscape of modern drug discovery, the indole scaffold stands out as a privileged structure, serving as the foundation for numerous therapeutic agents. Indole-4-carboxylic acid, a key derivative, is a versatile building block for synthesizing a diverse array of bioactive molecules. This guide provides a comprehensive, head-to-head comparison of indole-4-carboxylic acid-derived compounds against established drugs in two critical therapeutic areas: oncology and HIV-1 treatment. We will delve into the mechanistic nuances, present comparative preclinical data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a thorough understanding of the potential of these emerging compounds.
Part 1: Indole Derivatives in the Fight Against Cancer
The indole nucleus is a common feature in many anticancer agents, both natural and synthetic.[1][2] Derivatives of indole-4-carboxylic acid have been explored for their potential to inhibit various cancer-related targets, including tubulin, protein kinases, and metabolic enzymes like indoleamine-2,3-dioxygenase (IDO1).[3][4] This section will compare a representative class of indole-based anticancer agents, the tubulin polymerization inhibitors, with a standard-of-care chemotherapy agent, Paclitaxel.
Mechanism of Action: A Tale of Two Microtubule Binders
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for cancer therapy.
Indole-Based Tubulin Inhibitors: Many indole derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[4] This binding event disrupts the assembly of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). The indole ring often plays a crucial role in establishing key interactions within this binding pocket.
Paclitaxel (Taxol®): In contrast, Paclitaxel, a well-established chemotherapeutic, stabilizes microtubules, preventing their disassembly. This "freezing" of the microtubule dynamics is equally detrimental to rapidly dividing cancer cells, as it also leads to cell cycle arrest and apoptosis.
Figure 1: Comparative Mechanism of Action of Indole-based Tubulin Inhibitors and Paclitaxel.
Comparative In Vitro Efficacy
The cytotoxic potential of novel compounds is typically assessed using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Tubulin Inhibitor | Coumarin-indole derivative | MGC-803 (Gastric) | 0.011 | [4] |
| Indole-based Tubulin Inhibitor | Indole-chalcone derivative | A549 (Lung) | 0.006 - 0.035 | [4] |
| Established Drug | Paclitaxel | MGC-803 (Gastric) | ~0.005 | Varies by study |
| Established Drug | Doxorubicin | MCF-7 (Breast) | 0.06 | [2] |
| Established Drug | 5-Fluorouracil | Colorectal Cancer Lines | 1-10 | Varies by study |
Note: IC50 values can vary significantly based on experimental conditions. The data presented here is for comparative purposes.
The data suggests that certain indole derivatives can exhibit potency comparable to or even exceeding that of established chemotherapeutic agents in specific cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivative and the comparator drug (e.g., Paclitaxel) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Figure 2: Workflow for the MTT Cytotoxicity Assay.
Part 2: Indole Derivatives as HIV-1 Integrase Inhibitors
The fight against HIV/AIDS has been revolutionized by the development of antiretroviral therapies. One of the key drug targets is HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10]
Mechanism of Action: Chelating for Inhibition
Indole-Based INSTIs: These compounds are designed to chelate the two magnesium ions (Mg2+) present in the active site of HIV-1 integrase. This chelation prevents the binding of the viral DNA to the enzyme, thereby blocking the strand transfer step of integration.[9][10] The indole nucleus and the carboxylic acid group are critical for this interaction.
Established INSTIs (Raltegravir, Dolutegravir, Bictegravir): These approved drugs share a similar mechanism of action. They are all integrase strand transfer inhibitors that bind to the active site of the integrase enzyme, preventing the covalent insertion of viral DNA into the host genome.[11][12][13][14][15][16][17][18][19][20][21][22]
Figure 3: Mechanism of Action of HIV-1 Integrase Strand Transfer Inhibitors.
Comparative In Vitro Efficacy
The potency of INSTIs is determined through biochemical assays that measure the inhibition of the integrase enzyme's strand transfer activity (IC50) and cell-based assays that measure the inhibition of viral replication (EC50).
| Compound Class | Representative Compound/Drug | Integrase Inhibition (IC50) | Antiviral Activity (EC50) | Reference |
| Indole-based INSTI | Indole-2-carboxylic acid derivative 20a | 0.13 µM | Not Reported | [10] |
| Indole-based INSTI | Indole-2-carboxylic acid derivative 17a | 3.11 µM | Not Reported | [9] |
| Established Drug | Raltegravir | 2-7 nM | 0.019-0.031 µM | [20] |
| Established Drug | Dolutegravir | 2.7 nM | 0.09-0.61 nM | [11] |
| Established Drug | Bictegravir | Potent (specific values vary) | Potent (specific values vary) | [18] |
While the reported indole-2-carboxylic acid derivatives show promise, their potency in these initial studies is lower than that of the established, clinically approved INSTIs. Further optimization of the indole scaffold is necessary to enhance their activity.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[23]
Principle: A donor DNA substrate, mimicking the viral DNA, is incubated with recombinant HIV-1 integrase and a target DNA substrate. The integrase catalyzes the insertion of the donor DNA into the target DNA. The inhibition of this process by a test compound is measured.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with a double-stranded donor substrate (DS) DNA that is biotinylated.[24]
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Compound Addition: Add serial dilutions of the indole derivative or established INSTI to the wells. Incubate to allow the compound to bind to the integrase.
-
Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA to initiate the strand transfer reaction. Incubate to allow for integration.[25]
-
Detection: The integrated product can be detected using various methods, such as an ELISA-based approach with an antibody that recognizes a tag on the TS DNA.[24] A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which measures the FRET signal between fluorophores on the donor and acceptor DNA.[26]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Figure 4: Workflow for HIV-1 Integrase Strand Transfer Assay.
Conclusion and Future Directions
Indole-4-carboxylic acid and its derivatives represent a rich source of chemical diversity with significant potential in drug discovery. In oncology, indole-based compounds have demonstrated potent anticancer activity through mechanisms such as tubulin polymerization inhibition, with some derivatives showing efficacy comparable to established chemotherapeutics in preclinical models. In the realm of HIV treatment, indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel integrase inhibitors.
While the data presented herein highlights the promise of these compounds, it is crucial to acknowledge that further research and development are necessary. For anticancer applications, in vivo efficacy and safety studies are required to translate the in vitro potency into clinically viable treatments. For HIV integrase inhibitors, structural optimization is needed to improve their potency to a level comparable with currently approved drugs.
This guide provides a framework for the continued exploration of indole-4-carboxylic acid derivatives. The detailed protocols and comparative data serve as a valuable resource for researchers dedicated to advancing the next generation of therapeutics in oncology and infectious diseases.
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assessing the reproducibility of synthetic protocols for Indole-4-carboxylic acid
An In-Depth Technical Guide to the Reproducible Synthesis of Indole-4-Carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key structural motifs is paramount. Indole-4-carboxylic acid is a critical building block in the development of a wide range of pharmacologically active agents, including histamine H3 antagonists, HIV protease inhibitors, and inhibitors of the Hedgehog signaling pathway.[1][2] Its utility demands synthetic protocols that are not only high-yielding but also robust and reproducible.
This guide provides a comparative assessment of established synthetic routes to Indole-4-carboxylic acid and its precursors. We move beyond a simple recitation of steps to analyze the underlying chemical principles, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.
Comparative Overview of Synthetic Strategies
The synthesis of the indole nucleus is a well-trodden path in organic chemistry, with several named reactions offering viable routes.[3] However, achieving specific substitution patterns, such as the 4-carboxy functionality, requires careful selection of starting materials and methodologies. The two most prominent and reproducible strategies for synthesizing Indole-4-carboxylic acid derivatives are the Leimgruber-Batcho indole synthesis and modern palladium-catalyzed cyclization methods.
| Parameter | Leimgruber-Batcho Synthesis | Palladium-Catalyzed N-Heteroannulation |
| Starting Material | 2-Methyl-3-nitrobenzoic acid (or ester) | Methyl 2-bromo-6-nitrobenzoate |
| Key Transformation | Reductive cyclization of a nitro-enamine | Palladium-catalyzed carbonylation & cyclization |
| Typical Yield | Good to Excellent (70-80%)[4] | Excellent (72% overall)[5] |
| Scalability | Well-established for large scale | Demonstrated on multi-gram scale[5] |
| Reproducibility Notes | Sensitive to reduction conditions; enamine formation can be slow. | Requires careful handling of CO gas; catalyst quality is key. |
| Key Advantage | Avoids expensive catalysts; uses common reagents. | Milder conditions; highly flexible for functionalization.[5] |
Strategy 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful and widely used method for preparing indoles from o-nitrotoluenes.[6] Its popularity stems from the commercial availability of many starting materials and the generally high yields under mild conditions.[4][6]
Mechanistic Rationale
The synthesis proceeds in two main stages. First, the acidic methyl protons of an o-nitrotoluene are condensed with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMFDMA) to form a nitro-enamine intermediate.[7] This intermediate is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, cyclizing and eliminating a secondary amine to form the aromatic indole ring.[6][7]
The choice of reducing agent is critical for reproducibility. While various reagents like Raney nickel/hydrazine, palladium on carbon (Pd/C) with hydrogen, or sodium dithionite are effective, titanium(III) chloride (TiCl₃) has been shown to be particularly advantageous for substrates like methyl indole-4-carboxylate, as its acidic nature facilitates the hydrolysis and cyclization steps.[4]
Workflow Diagram: Leimgruber-Batcho Synthesis
Caption: Workflow of the Leimgruber-Batcho indole synthesis.
Protocol: Synthesis of Methyl Indole-4-carboxylate via Leimgruber-Batcho
This protocol is adapted from procedures described for similar substrates.[4]
Step 1: Formation of the Enamine Intermediate
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in dimethylformamide (DMF, ~2 M) is added N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq) and pyrrolidine (1.2 eq).
-
The reaction mixture is heated to 100-110 °C and stirred for 2-4 hours, monitoring by TLC until the starting material is consumed. The solution typically turns a deep red color, characteristic of the push-pull olefin intermediate.[6]
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine, which can be used directly in the next step.
Step 2: Reductive Cyclization
-
The crude enamine intermediate is dissolved in a suitable solvent such as methanol or ethyl acetate (~0.5 M).
-
A slurry of 10% Palladium on Carbon (Pd/C) (5-10 mol%) is carefully added under an inert atmosphere (Argon or Nitrogen).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a pressurized system.
-
The mixture is stirred vigorously at room temperature for 4-12 hours, or until TLC analysis indicates the disappearance of the red enamine intermediate and formation of the indole product.
-
Upon completion, the mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure methyl indole-4-carboxylate.
Strategy 2: Palladium-Catalyzed N-Heteroannulation
A more modern and highly efficient alternative is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This method, detailed in Organic Syntheses, provides a robust and scalable route to methyl indole-4-carboxylate with an excellent overall yield.[5]
Mechanistic Rationale
This synthesis begins with the Wittig reaction of a phosphonium salt derived from methyl 2-methyl-3-nitrobenzoate to generate a 2-nitrostyrene derivative. The key step is the subsequent palladium-catalyzed reductive carbonylation. In this transformation, carbon monoxide (CO) acts as the reductant, converting the nitro group to a nitroso group and ultimately to a nitrene or related reactive nitrogen species. This species then undergoes an intramolecular cyclization onto the adjacent vinyl group. The palladium catalyst, in conjunction with a phosphine ligand like triphenylphosphine, is essential for mediating this complex cascade.[5]
The use of pressurized carbon monoxide requires specific safety precautions, including a well-ventilated fume hood and a blast shield. However, the mild conditions and high yield make it a compelling and reproducible choice for laboratory-scale synthesis.[5]
Workflow Diagram: Pd-Catalyzed Synthesis
Caption: Multi-step workflow for the Pd-catalyzed synthesis.
Protocol: Synthesis of Methyl Indole-4-carboxylate via Pd-Catalyzed Heteroannulation
This protocol is a summary of the validated procedure published in Organic Syntheses, Vol. 85, p. 248 (2008).[5]
Step 1: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide
-
A mixture of methyl 2-methyl-3-nitrobenzoate (1 eq), N-bromosuccinimide (NBS, 1.1 eq), and a radical initiator (AIBN or benzoyl peroxide, ~0.02 eq) in carbon tetrachloride is heated to reflux for 4 hours.
-
After cooling and filtration, the solvent is removed. The crude bromide is dissolved in toluene and treated with triphenylphosphine (1.1 eq).
-
The mixture is heated to reflux for 18 hours. The resulting precipitate is filtered, washed with toluene, and dried to yield the phosphonium salt.
Step 2: Methyl 2-ethenyl-3-nitrobenzoate
-
The phosphonium salt from the previous step (1 eq) is suspended in dichloromethane.
-
Anhydrous potassium carbonate (3 eq) is added, followed by paraformaldehyde (3 eq).
-
The mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to give the pure nitrostyrene.
Step 3: Methyl indole-4-carboxylate
-
Caution: This step involves pressurized, toxic carbon monoxide and must be performed in a well-ventilated fume hood with a blast shield.
-
To a threaded glass reaction vessel, add the nitrostyrene (1 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.25 eq).
-
The vessel is sealed, evacuated, and backfilled with argon. Acetonitrile is added as the solvent.
-
The atmosphere is replaced with carbon monoxide (CO) by evacuating and backfilling three times, leaving a final pressure of ~4 atm (60 psi).
-
The mixture is heated in an oil bath at 80 °C for 20 hours.
-
After cooling and carefully venting the CO, the mixture is filtered through Celite® and concentrated. The residue is purified by column chromatography to yield methyl indole-4-carboxylate as a solid (overall yield of 72% from the starting benzoate).[5]
Final Hydrolysis to Indole-4-carboxylic acid
Both strategies yield the methyl ester. The final, trivial step is the hydrolysis to the target carboxylic acid.
-
Methyl indole-4-carboxylate is dissolved in a mixture of methanol and water (e.g., 4:1 v/v).
-
An excess of sodium hydroxide or lithium hydroxide (2-3 eq) is added.
-
The mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
The methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and carefully acidified to pH 2-3 with cold 1 M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford pure Indole-4-carboxylic acid.
References
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Reissert indole synthesis . (n.d.). In Wikipedia. Retrieved from [Link]
-
Leimgruber–Batcho indole synthesis . (n.d.). In Wikipedia. Retrieved from [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis . HETEROCYCLES, 22(1), 195-221. Retrieved from [Link]
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Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis . ResearchGate. Retrieved from [Link]
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Engle, K. M., & Yu, J.-Q. (2008). 1H-Indole-4-carboxylic acid, methyl ester . Organic Syntheses, 85, 248. Retrieved from [Link]
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Fischer Indole Synthesis . (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
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Reissert Indole Synthesis . (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole . University of Lucknow. Retrieved from [Link]
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Fischer indole synthesis . (n.d.). In Wikipedia. Retrieved from [Link]
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Hemetsberger indole synthesis . (n.d.). In Wikipedia. Retrieved from [Link]
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Moody, C. J., & Roff, G. J. (2006). Indoles via Knoevenagel–Hemetsberger reaction sequence . RSC Publishing. Retrieved from [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Indole synthesis: a review and proposed classification . Chemical Reviews, 106(7), 2875-2911. Retrieved from [Link]
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Gribble, G. (2016). Reissert Indole Synthesis . ResearchGate. Retrieved from [Link]
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Gribble, G. W. (2010). Applications of the Hemetsberger Indole Synthesis . ResearchGate. Retrieved from [Link]
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Hemetsberger-Knittel Indole Synthesis . (n.d.). SynArchive. Retrieved from [Link]
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Gribble, G. (2016). Reissert-Indole-Synthesis.pdf . ResearchGate. Retrieved from [Link]
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Gribble, G. (2021). Fischer Indole Synthesis . ResearchGate. Retrieved from [Link]
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Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines . Organic & Biomolecular Chemistry, 3(13), 2429-2437. Retrieved from [Link]
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Maehr, H., & Smallheer, J. (1981). Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts . The Journal of Organic Chemistry, 46(8), 1753-1756. Retrieved from [Link]
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Zeng, L., Lin, Y., & Cui, S. (2020). Synthesis of indole‐N‐carboxylic acids . ResearchGate. Retrieved from [Link]
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Zeng, L., Lin, Y., & Cui, S. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis . Chemistry – An Asian Journal, 15(7), 973-985. Retrieved from [Link]
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Wang, H., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid . Synthetic Communications, 47(22), 2096-2100. Retrieved from [Link]
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OkoduwaSTEM. (2016, June 6). 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS! [Video]. YouTube. Retrieved from [Link]
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Zeng, L., Lin, Y., & Cui, S. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis . Chemistry – An Asian Journal, 15(7). Retrieved from [Link]
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Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis . (2022). MDPI. Retrieved from [Link]
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Synthesis of indoles . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives . (2019). The Journal of Organic Chemistry, 84(15), 9479-9489. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . (2024). RSC Publishing. Retrieved from [Link]
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A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study . (2023). National Institutes of Health. Retrieved from [Link]
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A General and Scalable Synthesis of Polysubstituted Indoles . (2021). MDPI. Retrieved from [Link]
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A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study . (2023). RSC Publishing. Retrieved from [Link]
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A Researcher's Guide to Validating the Purity of Commercially Available Indole-4-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Indole-4-carboxylic acid is a crucial building block in the synthesis of a wide array of bioactive molecules, including those with applications as histamine H3 antagonists and inhibitors for various enzymes.[1][2][3][4] The seemingly minor presence of impurities can lead to significant downstream consequences, including altered biological activity, unexpected toxicity, and compromised intellectual property. This guide provides a comprehensive framework for validating the purity of commercially available indole-4-carboxylic acid, moving beyond the vendor's Certificate of Analysis (CoA) to establish a robust, in-house quality assessment.
We will explore a multi-pronged analytical approach, grounded in orthogonal testing principles, to provide a high degree of confidence in the material's identity and purity. This guide will detail the causality behind experimental choices, provide self-validating protocols, and offer a comparative look at what different analytical techniques can reveal about your sample.
The Importance of Orthogonal Purity Assessment
Commercial suppliers typically provide a purity value, often stated as ≥98% by HPLC.[3] While this is a useful starting point, it represents a single analytical viewpoint. A comprehensive purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach significantly reduces the risk of undetected impurities that may co-elute in an HPLC analysis or be invisible to a specific detector.
Our validation workflow will focus on three primary techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity determination, providing quantitative data on the main component and detectable impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary ratio method that allows for the direct quantification of the analyte against a certified internal standard, without the need for a reference standard of the analyte itself.
-
Mass Spectrometry (MS): Primarily used for the identification of unknown impurities detected by HPLC.
Additionally, we will discuss the importance of determining water content via Karl Fischer Titration , as residual water can be a significant "impurity" by weight.
Understanding Potential Impurities
To develop a robust analytical method, it is essential to consider the potential impurities that may be present. These can arise from the synthetic route or degradation.
Potential Synthesis-Related Impurities: A common synthesis of indole-4-carboxylic acid may involve the cyclization of precursors like methyl 2-methyl-3-nitrobenzoate.[5] This suggests potential impurities could include:
-
Starting materials and intermediates: Incomplete reaction could leave residual precursors.
-
Positional isomers: Isomers such as indole-5-carboxylic acid or indole-6-carboxylic acid could be formed depending on the synthetic strategy.
-
Related substances: Byproducts from side reactions.
Potential Degradation Products: Indoles can be susceptible to oxidation and polymerization, especially when exposed to light, air, or acidic conditions.[6][7][8] Potential degradation products could include:
-
Oxidized species: Such as oxindoles or isatins.
-
Dimers and oligomers: Formed through acid-catalyzed polymerization.
A well-designed analytical method must be capable of separating the indole-4-carboxylic acid peak from these and other potential impurities.
Experimental Protocols for Purity Validation
This section provides detailed, step-by-step methodologies for the key experiments.
Stability-Indicating HPLC Method for Purity Determination
A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[9]
Rationale: Reverse-phase HPLC with UV detection is the most common and effective method for analyzing indole derivatives due to their aromaticity, which provides strong UV chromophores. A gradient elution is employed to ensure the separation of compounds with a range of polarities, from potential polar degradation products to less polar starting materials. The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across a single peak.
Experimental Workflow:
Caption: HPLC workflow for purity analysis.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Rationale: Formic acid is a volatile buffer suitable for LC-MS and helps to protonate the carboxylic acid, leading to better peak shape.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of indole-4-carboxylic acid into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.
-
Standard Solution (for reference): If a high-purity reference standard is available, prepare a solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm and 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Calculate the purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100
-
Use the PDA detector to check the peak purity of the indole-4-carboxylic acid peak. The peak should be spectrally homogeneous.
-
Quantitative NMR (qNMR) for an Absolute Purity Assessment
qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte to an internal standard of known purity and weight.[10]
Rationale: This technique is orthogonal to HPLC as it does not rely on chromatographic separation or a UV response factor. It provides an absolute purity value (w/w %) and can detect impurities that are not UV-active or are unresolved by HPLC. The choice of an internal standard is critical; it must have signals that do not overlap with the analyte, be stable, non-volatile, and have a known purity. Maleic acid is a suitable internal standard for indole-4-carboxylic acid in DMSO-d6.
Experimental Workflow:
Caption: qNMR workflow for absolute purity determination.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of indole-4-carboxylic acid into a vial.
-
Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (IS), such as maleic acid, into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure quantitative acquisition parameters are set:
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (a conservative value of 30 seconds is often sufficient).
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient for a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Receiver Gain: Set to avoid signal clipping.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for indole-4-carboxylic acid (e.g., a specific aromatic proton) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
LC-MS for Impurity Identification
Rationale: When unknown peaks are observed in the HPLC analysis, LC-MS can be used to determine their molecular weights and fragmentation patterns, which provides crucial information for their identification.[11][12]
Protocol:
-
Use the same HPLC method as described above, but with a mobile phase that is MS-compatible (formic acid is suitable).
-
Divert the flow from the HPLC to a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, or an Orbitrap instrument).
-
Acquire data in both positive and negative ion modes to maximize the chances of ionizing the impurities.
-
Analyze the mass spectra of the impurity peaks to determine their exact mass and obtain fragmentation data (MS/MS) to aid in structural elucidation.
Karl Fischer Titration for Water Content
Rationale: Water is a common impurity in solid organic compounds and is not detected by HPLC-UV or NMR. Karl Fischer titration is the gold standard for accurately determining water content.[13]
Protocol:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh a suitable amount of the indole-4-carboxylic acid sample and introduce it into the titration cell containing a suitable solvent (e.g., anhydrous methanol).
-
The titrator will automatically titrate the water present and provide a result as a percentage or in ppm.
Comparative Data Summary
The following table illustrates hypothetical results from the analysis of three different commercial batches of indole-4-carboxylic acid, demonstrating how orthogonal methods provide a more complete picture of purity.
| Parameter | Vendor A | Vendor B | Vendor C | Methodology |
| Purity (CoA) | ≥98% (HPLC) | ≥99% (HPLC) | 98.5% (HPLC) | Vendor's Method |
| Purity (HPLC by Area %) | 98.7% | 99.2% | 98.6% | In-house HPLC-UV |
| Number of Impurities (>0.05%) | 2 | 1 | 3 | In-house HPLC-UV |
| Purity (qNMR, w/w %) | 97.2% | 98.5% | 96.8% | In-house ¹H qNMR |
| Water Content (Karl Fischer) | 1.1% | 0.5% | 1.5% | In-house KF Titration |
| Mass Balance (qNMR + Water) | 98.3% | 99.0% | 98.3% | Calculation |
| Impurity ID (LC-MS) | Impurity 1 (MW 177.04), Impurity 2 (MW 147.06) | Impurity 1 (MW 177.04) | Impurity 1 (MW 177.04), Impurity 3 (MW 160.07), Impurity 4 (MW 322.10) | In-house LC-MS |
Interpretation of Hypothetical Results:
-
Vendor A: The HPLC purity is close to the qNMR and water content combined, suggesting the main impurities are UV-active and detected by HPLC. LC-MS could identify Impurity 1 as a potential oxidation product (e.g., oxindole-4-carboxylic acid) and Impurity 2 as a decarboxylation product (indole).
-
Vendor B: This appears to be the highest purity batch, with good agreement between all methods.
-
Vendor C: There is a significant discrepancy between the HPLC purity (98.6%) and the qNMR purity (96.8%). This suggests the presence of non-UV-active impurities or impurities with a poor chromophore, which are detected by qNMR but not proportionally by HPLC. The higher water content also contributes to the lower w/w% purity. LC-MS identified a potential dimer (MW 322.10), which might have a different UV response factor compared to the monomer.
Conclusion
Validating the purity of commercially available indole-4-carboxylic acid is a critical step in ensuring the reliability and reproducibility of research and development activities. Relying solely on the vendor's CoA is insufficient for rigorous scientific applications. By employing a multi-technique approach including a stability-indicating HPLC method, quantitative NMR, LC-MS for impurity identification, and Karl Fischer titration for water content, researchers can build a comprehensive purity profile of their material. This self-validating system provides a high degree of confidence in the quality of this essential chemical building block, ultimately contributing to more robust and reliable scientific outcomes.
References
-
Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (n.d.). SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses Procedure. [Link][5]
-
Ma, Q., Qu, Y., Zhang, X., Shen, W., & Li, S. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. BioMed Research International, 2018, 1–13. [Link][14]
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Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Gautam, R., & Sharma, G. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1–11. [Link][6]
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Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link][11]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55–60. [Link]
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Navigating the Synthesis of Indole-4-carboxylic Acid: A Comparative Guide to Cost-Effectiveness
For Immediate Publication
Morgantown, WV – January 12, 2026 – Indole-4-carboxylic acid is a pivotal building block in the development of numerous pharmaceuticals and bioactive molecules. Its strategic synthesis is therefore a subject of considerable interest to researchers in academia and the pharmaceutical industry. This guide provides a comprehensive comparison of four prominent synthetic strategies for Indole-4-carboxylic acid: the Leimgruber-Batcho, Reissert, Fischer, and Hemetsberger syntheses. The analysis focuses on the cost-effectiveness of each route, considering not only the price of starting materials but also yields, reaction conditions, and critical safety and environmental factors.
Introduction to Synthetic Strategies
The choice of a synthetic route for a target molecule like Indole-4-carboxylic acid is a multifaceted decision. It requires a careful balance of economic viability, efficiency, scalability, and adherence to green chemistry principles. This guide delves into the nuances of four classical and modern indole syntheses to provide a clear framework for informed decision-making.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following sections will detail each synthetic strategy, followed by a comprehensive data summary and in-depth discussion.
Leimgruber-Batcho Indole Synthesis
This powerful and versatile method involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole. For the synthesis of Indole-4-carboxylic acid, the starting material is 2-methyl-3-nitrobenzoic acid.
Causality of Experimental Choices: The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in the first step is crucial for the efficient formation of the enamine intermediate.[1][2] The subsequent reductive cyclization can be achieved using various reagents, with palladium on carbon (Pd/C) and hydrogen or titanium(III) chloride being common choices, offering a balance of efficiency and milder reaction conditions compared to older methods.[3]
Reissert Indole Synthesis
The Reissert synthesis provides a pathway to indoles from o-nitrotoluenes through condensation with diethyl oxalate, followed by reductive cyclization.[4] This method is well-established and can be adapted for the synthesis of various substituted indoles.
Causality of Experimental Choices: The initial condensation is typically carried out using a strong base like sodium ethoxide to deprotonate the methyl group of the o-nitrotoluene derivative. The subsequent reductive cyclization of the resulting pyruvate derivative is often achieved using zinc dust in acetic acid, a classic and cost-effective method for nitro group reduction.[4]
Fischer Indole Synthesis
One of the most famous name reactions in organic chemistry, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[5] For Indole-4-carboxylic acid, a plausible route starts from 4-hydrazinobenzoic acid and pyruvic acid.
Causality of Experimental Choices: The formation of the hydrazone is a straightforward condensation reaction. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is critical for the subsequent[6][6]-sigmatropic rearrangement and cyclization, which are the key steps of this synthesis.[5]
Hemetsberger Indole Synthesis
The Hemetsberger synthesis offers a route to indole-2-carboxylates via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[7] While yields can be good, the synthesis and stability of the azido starting material can be a drawback.[7]
Causality of Experimental Choices: This reaction proceeds through a nitrene intermediate, which is generated by the thermal decomposition of the azide. The choice of a high-boiling solvent like xylene is necessary to achieve the required temperature for the reaction to proceed efficiently.
Quantitative Data Summary
The following table provides a comparative overview of the key parameters for each synthetic route to Indole-4-carboxylic acid. The cost estimates are based on commercially available prices for the starting materials and key reagents.
| Parameter | Leimgruber-Batcho Synthesis | Reissert Synthesis | Fischer Indole Synthesis | Hemetsberger Synthesis |
| Starting Materials | 2-Methyl-3-nitrobenzoic acid | 2-Methyl-3-nitrobenzoic acid, Diethyl oxalate | 4-Hydrazinobenzoic acid, Pyruvic acid | Substituted Benzaldehyde, Ethyl azidoacetate |
| Key Reagents | DMF-DMA, Pyrrolidine, Pd/C, H₂ or TiCl₃ | Sodium ethoxide, Zinc dust, Acetic acid | Polyphosphoric acid or ZnCl₂ | Sodium ethoxide, High-boiling solvent (e.g., Xylene) |
| Estimated Starting Material Cost (per mole of product) | ~$100 - $150 | ~$50 - $80 | ~$60 - $100 | ~$120 - $180 |
| Reported/Expected Yield | ~70-80%[3] | ~60-70% | ~50-60% | ~70%[7] |
| Number of Steps | 2 | 2 | 2 | 2 |
| Safety Concerns | DMF-DMA (flammable, irritant)[6][8][9][10], Pd/C (pyrophoric)[11][12][13] | Sodium ethoxide (corrosive, flammable)[14][15][16][17][18], Zinc dust (flammable) | Hydrazine derivatives (toxic, potential carcinogen)[5][19][20][21], Strong acids | Ethyl azidoacetate (potentially explosive)[22][23][24], High temperatures |
| Environmental Impact | Use of organic solvents | Use of zinc (heavy metal) | Use of strong acids | Use of high-boiling aromatic solvents (e.g., xylene)[1][25][26] |
Experimental Protocols
Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate
A detailed procedure for the synthesis of the methyl ester of Indole-4-carboxylic acid via a palladium-catalyzed reductive N-heteroannulation, which is a modification of the Batcho-Leimgruber route, has been reported with an overall yield of 72%.[27]
-
Step 1: Enamine Formation. 2-Methyl-3-nitrobenzoic acid is first converted to its methyl ester. The methyl ester is then reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine in a suitable solvent like DMF and heated to form the corresponding enamine.
-
Step 2: Reductive Cyclization. The enamine is then subjected to reductive cyclization using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. Alternatively, reduction with titanium(III) chloride can be employed.[3]
-
Step 3: Hydrolysis. The resulting methyl indole-4-carboxylate is then hydrolyzed to Indole-4-carboxylic acid using standard procedures (e.g., NaOH in methanol/water).
Reissert Synthesis of Indole-4-carboxylic Acid
-
Step 1: Condensation. 2-Methyl-3-nitrobenzoic acid is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide in ethanol to yield the corresponding ethyl o-nitrophenylpyruvate derivative.[4]
-
Step 2: Reductive Cyclization and Hydrolysis. The intermediate is then treated with a reducing agent such as zinc dust in acetic acid. This step reduces the nitro group to an amine, which spontaneously cyclizes. The ester is concurrently or subsequently hydrolyzed under the acidic conditions to afford Indole-4-carboxylic acid.[4]
Fischer Indole Synthesis of Indole-4-carboxylic Acid
-
Step 1: Hydrazone Formation. 4-Hydrazinobenzoic acid is condensed with pyruvic acid in a suitable solvent, typically with mild acid catalysis, to form the corresponding phenylhydrazone.
-
Step 2: Cyclization. The isolated and dried hydrazone is then added to a strong acid catalyst such as pre-heated polyphosphoric acid or heated with zinc chloride to effect cyclization and formation of Indole-4-carboxylic acid.
Hemetsberger Synthesis of Ethyl Indole-4-carboxylate
-
Step 1: Azidoacrylate Formation. 4-Formylbenzoic acid is condensed with ethyl azidoacetate in the presence of a base like sodium ethoxide in ethanol.
-
Step 2: Thermal Cyclization. The resulting ethyl 2-azido-3-(4-carboxyphenyl)acrylate is then heated in a high-boiling solvent such as xylene to induce thermal decomposition of the azide and cyclization to form ethyl indole-4-carboxylate.
-
Step 3: Hydrolysis. The ester is then hydrolyzed to Indole-4-carboxylic acid.
Visualization of Synthetic Workflows
Caption: Leimgruber-Batcho Synthesis Workflow.
Caption: Reissert Synthesis Workflow.
Caption: Fischer Indole Synthesis Workflow.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Indole-4-Carboxylic Acid
This guide provides a detailed, step-by-step protocol for the proper disposal of Indole-4-carboxylic acid (CAS No. 2124-55-2), a crucial reactant in the synthesis of various biologically active compounds. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The fundamental principle of chemical waste management is that no procedure should begin without a clear plan for the disposal of all generated waste.[1]
Hazard Identification and Risk Assessment
Before handling or disposing of Indole-4-carboxylic acid, it is imperative to understand its associated hazards. This compound is classified as a hazardous chemical and requires careful management.[2] All unused, expired, or contaminated Indole-4-carboxylic acid must be treated as hazardous waste.[3][4]
Key Hazards:
-
Skin Irritation: Causes skin irritation (Category 2).[2]
-
Eye Irritation: Causes serious eye irritation (Category 2).[2]
-
Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[5]
While specific environmental data for Indole-4-carboxylic acid is limited, the parent compound, indole, is known to be very toxic to aquatic life. Therefore, preventing its release into the environment is a critical precaution.[6][7][8]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory system irritation[5] |
Chemical Incompatibilities: To prevent dangerous reactions, do not mix Indole-4-carboxylic acid waste with incompatible materials. Based on data for similar compounds, these include:
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling Indole-4-carboxylic acid in any form, including as a waste product, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2][9]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8]
-
Body Protection: A lab coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin contact.[10]
-
Respiratory Protection: If there is a risk of generating dust, especially during spill cleanup, use a NIOSH/MSHA-approved respirator with a particulate filter.[2][9]
Step-by-Step Disposal Protocol
Disposing of Indole-4-carboxylic acid is a systematic process that begins at the point of generation. Never discard this chemical down the drain or in the regular trash.[9][10] The goal is to safely collect, segregate, and store the waste for pickup by a licensed disposal company.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in ensuring safe and efficient disposal. It prevents unintended chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste:
-
What it includes: Unused or expired Indole-4-carboxylic acid powder, contaminated weigh boats or paper, and contaminated PPE (gloves, etc.).
-
Action: Collect all solid waste in a designated hazardous waste container. Do not mix with liquid waste.
-
-
Liquid Waste:
-
What it includes: Solutions containing dissolved Indole-4-carboxylic acid.
-
Action: Collect in a separate, compatible liquid waste container. Critically, you must further segregate liquid waste streams:
-
Aqueous vs. Organic: Never mix aqueous solutions with organic solvent waste.[1]
-
Halogenated vs. Non-Halogenated Solvents: Halogenated solvents (e.g., dichloromethane, chloroform) require special, more costly disposal methods. Keep them separate from non-halogenated solvents (e.g., hexane, ethyl acetate) to reduce disposal costs and complexity.[3]
-
-
Step 2: Container Selection and Labeling
The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.
-
Selection: Use a container made of a material compatible with the waste. The original product container is often an excellent choice.[1][11] For liquid waste, ensure the container has a tightly fitting screw cap.[11] Funnels should not be left in the container opening.[11]
-
Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Indole-4-carboxylic acid" . If it is a solution, list all components, including solvents.
-
The specific hazards associated with the waste (e.g., "Irritant").
-
The date of accumulation.
-
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory before pickup.
-
Location: Store waste containers in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[12]
-
Container Status: Keep waste containers closed at all times, except when adding waste.[1][12] This prevents the release of vapors and protects against spills.
-
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to control any potential leaks.[3]
Step 4: Arranging for Final Disposal
Laboratory personnel should not attempt to treat or dispose of this chemical themselves.
-
Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's EHS office or equivalent department to arrange for a waste pickup.[4][12]
-
Ultimate Disposal: The EHS department will consolidate the waste and transfer it to a licensed professional waste disposal service.[5] The standard and approved method for this type of chemical waste is incineration at a permitted hazardous waste facility.[5][13]
Emergency Procedures: Minor Spill Cleanup
In the event of a small spill of solid Indole-4-carboxylic acid, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Don PPE: Wear all required PPE, including respiratory protection, to avoid inhaling dust.[2]
-
Clean Up: Gently sweep or scoop the solid material to avoid making it airborne.[6][9] Place the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into a designated hazardous waste container.[6][8][10]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[10]
-
Dispose: Label the container as hazardous waste and manage it according to the protocol described above. All materials used for the cleanup must also be disposed of as hazardous waste.[3][4]
Disposal Decision Workflow
The following diagram outlines the essential decision-making process for the proper disposal of waste generated from work with Indole-4-carboxylic acid.
Caption: Decision workflow for the disposal of Indole-4-carboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Indole-4-carboxylic Acid
This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of Indole-4-carboxylic acid (CAS No. 2124-55-2). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for experimental success, but for our personal safety and the well-being of our colleagues. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: Understanding the "Why"
Indole-4-carboxylic acid is a solid organic compound that, while not acutely toxic in the most severe categories, presents tangible hazards that necessitate rigorous protective measures. The Globally Harmonized System (GHS) classifications for this compound consistently identify it as a substance that requires careful handling to avoid injury.[1][2]
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.
-
H319 - Causes serious eye irritation: The crystalline powder or solutions can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2]
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]
These hazards form the basis of our PPE protocol. Every piece of equipment recommended is a direct countermeasure to one or more of these identified risks.
The Core PPE Protocol: Your First Line of Defense
A systematic approach to PPE is non-negotiable. The following table outlines the minimum required equipment for handling Indole-4-carboxylic acid in a laboratory setting. Adherence to these standards is critical to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 or EN166 compliant chemical splash goggles.[3][4] | Prevents Serious Eye Irritation (H319). Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect from airborne powder and accidental splashes of solutions.[5] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[6][7] | Prevents Skin Irritation (H315). Provides a robust barrier against direct skin contact. Gloves should be inspected for tears or punctures before each use and removed promptly and properly to avoid contaminating skin.[3][7] |
| Body Protection | Standard laboratory coat. | Prevents Skin Irritation (H315). Protects skin and personal clothing from spills and contamination. For tasks with a higher risk of splashing, such as handling larger quantities, an acid-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Required when handling the solid powder outside of a certified chemical fume hood or if dust generation is likely. A NIOSH-approved N95 respirator is the minimum requirement.[6] | Prevents Respiratory Irritation (H335). Mitigates the risk of inhaling fine particles of the compound, which can irritate the respiratory tract.[3] |
Operational Plan: From Preparation to Disposal
Proper PPE is only effective when integrated into a safe operational workflow. The following step-by-step procedures ensure that safety is an active, not passive, component of your work.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) before handling the compound to minimize movement and potential for accidents.
-
Review the SDS: Always have the Safety Data Sheet for Indole-4-carboxylic acid available for quick reference in case of an emergency.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the Core Protocol (Section 2) before entering the handling area.
-
Weighing and Transferring: Conduct all handling of the solid powder within a chemical fume hood to contain dust.[3] Use a spatula to carefully transfer the powder, avoiding actions that could cause it to become airborne.
-
Preparing Solutions: When dissolving, slowly add the Indole-4-carboxylic acid solid to the solvent to prevent splashing.[3] Always add acid to water or solvent, not the reverse.
-
Post-Handling:
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for Indole-4-carboxylic acid.
Emergency & Disposal Protocols
In Case of Exposure
Immediate and correct first aid is crucial. These recommendations are based on standard SDS guidelines.[2][4][8]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill & Waste Management
Proper disposal is essential to protect personnel and the environment.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, sealed container for disposal.[8][9]
-
Solid Waste: Collect all waste Indole-4-carboxylic acid and contaminated disposables (e.g., gloves, weigh paper) in a designated, labeled hazardous waste container.[6]
-
Container Disposal: Dispose of empty containers as unused product in an approved waste disposal plant.[4][9] Do not reuse containers.[9]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
